molecular formula C11H13N3O8 B077205 Polyoxin CAS No. 11113-80-7

Polyoxin

Katalognummer: B077205
CAS-Nummer: 11113-80-7
Molekulargewicht: 315.24 g/mol
InChI-Schlüssel: YEBIHIICWDDQOL-YBHNRIQQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Polyoxin is a nucleoside antibiotic complex isolated from Streptomyces cacaoi var. asoensis, renowned for its highly specific inhibition of chitin synthase. This mechanism of action makes it an invaluable tool in agricultural and biochemical research, particularly in the study of fungal cell wall biosynthesis. This compound competitively mimics UDP-N-acetylglucosamine, the natural substrate of chitin synthase, thereby blocking the incorporation of N-acetylglucosamine into the chitin polymer. This disruption effectively inhibits the growth of a wide spectrum of fungi, especially those belonging to the Basidiomycota and Deuteromycota classes, which rely heavily on chitin for structural integrity.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

11113-80-7

Molekularformel

C11H13N3O8

Molekulargewicht

315.24 g/mol

IUPAC-Name

1-[(2R,3R,4S,5R)-5-(1-amino-2-oxoethyl)-3,4-dihydroxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H13N3O8/c12-4(2-15)7-5(16)6(17)9(22-7)14-1-3(10(19)20)8(18)13-11(14)21/h1-2,4-7,9,16-17H,12H2,(H,19,20)(H,13,18,21)/t4?,5-,6+,7+,9+/m0/s1

InChI-Schlüssel

YEBIHIICWDDQOL-YBHNRIQQSA-N

SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)C(C=O)N)O)O)C(=O)O

Isomerische SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)C(C=O)N)O)O)C(=O)O

Kanonische SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)C(C=O)N)O)O)C(=O)O

Synonyme

POLYOXINS

Herkunft des Produkts

United States

Foundational & Exploratory

The Discovery and Development of Polyoxin Antibiotics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the discovery, mechanism of action, and biosynthesis of the Polyoxin family of antifungal antibiotics, tailored for researchers, scientists, and drug development professionals.

The this compound complex, a family of peptidyl nucleoside antibiotics, represents a significant milestone in the development of agricultural fungicides. First discovered in Japan in the mid-20th century, their unique mode of action as specific inhibitors of chitin synthesis has made them a valuable tool in controlling phytopathogenic fungi. This technical guide provides a comprehensive overview of the history, chemical properties, and biological activity of this compound antibiotics, with a focus on the experimental methodologies that underpinned their discovery and characterization.

Discovery and History

The journey of this compound antibiotics began in 1963 at the renowned Institute of Physical and Chemical Research (RIKEN) in Japan.[1] A team of scientists, led by Dr. Saburo Suzuki, embarked on a systematic screening of soil microorganisms for novel antifungal agents.[1][2] Their efforts led to the isolation of three strains of Streptomyces, later identified as a new variety, Streptomyces cacaoi var. asoensis, from a soil sample collected in the Aso district of Kumamoto Prefecture.[2][3]

The culture filtrates from these strains exhibited potent protective and curative effects against sheath blight disease in rice plants.[3] This initial observation prompted the isolation and characterization of the active compounds, which were named the "this compound complex" due to the presence of multiple active components.[2][3] The first two components to be isolated and characterized in 1965 were designated this compound A and this compound B.[2][3] Subsequent research in the following years led to the discovery and characterization of a total of 14 analogues, named Polyoxins A through N.[1]

Timeline of Key Events
  • 1963: Dr. Saburo Suzuki and his team at RIKEN discover a new antifungal antibiotic complex from Streptomyces cacaoi var. asoensis.[1]

  • 1965: The first detailed report on the isolation and characterization of Polyoxins A and B is published by Kiyoshi Isono, Junsaku Nagatsu, Yoshitsugu Kawashima, and Saburo Suzuki.[2][3]

  • 1967: Seven more components, Polyoxins C, D, E, F, G, H, and I, are isolated and characterized by the RIKEN team.

  • 1969: The detailed chemical structures of the Polyoxins are elucidated.

  • 1970: The mechanism of action is identified as the competitive inhibition of chitin synthase.

  • 2009: The biosynthetic gene cluster for this compound is cloned and characterized, opening avenues for engineered production.[4]

Chemical Structure and Physicochemical Properties

The Polyoxins are a family of structurally related peptidyl nucleoside antibiotics.[5] They share a common structural backbone consisting of a nucleoside moiety linked to a di- or tripeptide chain containing unusual amino acids. The individual Polyoxins differ in the substituents on the pyrimidine ring of the nucleoside and in the composition of the peptide chain.[5]

Table 1: Physicochemical Properties of Selected Polyoxins
This compoundMolecular FormulaMolecular Weight ( g/mol )Decomposition Point (°C)Specific Rotation ([α]D)
A C₂₃H₃₂N₆O₁₄616.53>180 (gradual)+30° (in water)
B C₁₇H₂₅N₅O₁₃507.41>190 (gradual)+19° (in water)
D C₁₇H₂₃N₅O₁₄521.39--
L C₁₆H₂₃N₅O₁₂477.38--

Data for Polyoxins A and B are from the initial characterization studies. Data for other polyoxins are from subsequent publications.

Mechanism of Action: Inhibition of Chitin Synthase

The primary mechanism of action of this compound antibiotics is the specific and competitive inhibition of chitin synthase (EC 2.4.1.16), a crucial enzyme in the biosynthesis of chitin.[6] Chitin is a vital structural component of the cell walls of most fungi, but is absent in plants and animals, making chitin synthase an ideal target for selective antifungal agents.

By mimicking the structure of the natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), Polyoxins bind to the active site of chitin synthase, thereby blocking the polymerization of N-acetylglucosamine into chitin chains.[6] This inhibition leads to the accumulation of the precursor UDP-GlcNAc within the fungal cell and disrupts the formation of a functional cell wall, ultimately causing cell lysis and inhibiting fungal growth.[6]

Diagram 1: Mechanism of Chitin Synthase Inhibition

InhibitionMechanism cluster_synthesis Normal Chitin Synthesis cluster_inhibition Inhibition by this compound UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) ChitinSynthase Chitin Synthase (Enzyme) UDP_GlcNAc->ChitinSynthase Binds to active site ChitinSynthase_inhib Chitin Synthase UDP_GlcNAc->ChitinSynthase_inhib Blocked Chitin Chitin (Cell Wall Component) ChitinSynthase->Chitin Catalyzes polymerization This compound This compound (Competitive Inhibitor) This compound->ChitinSynthase_inhib Binds to active site Inactive_CS Inactive Enzyme-Inhibitor Complex No_Chitin No Chitin Synthesis Inactive_CS->No_Chitin ChitinSynthase_inhib->Inactive_CS

Caption: Competitive inhibition of chitin synthase by this compound.

Table 2: Kinetic Data for Chitin Synthase Inhibition
Fungal SpeciesThis compound AnalogueKᵢ (Inhibitor Constant)Kₘ for UDP-GlcNAcReference
Neurospora crassaD1.40 x 10⁻⁶ M1.43 x 10⁻³ MEndo et al., 1970
Candida albicansD3.2 ± 1.4 µM-Chen et al., 2022
Saccharomyces cerevisiae (Chs1)D0.5 µM-Cabib, 1991
Saccharomyces cerevisiae (Chs2)D1.0 µM-Cabib, 1991
Piricularia oryzaeA-M (except C)3.4 x 10⁻⁶ M to 3.3 x 10⁻⁵ M3.3 x 10⁻³ MHori et al., 1971

Biological Activity

Polyoxins exhibit a narrow spectrum of activity, primarily targeting phytopathogenic fungi.[3] They are generally inactive against bacteria, yeasts (with some exceptions under specific conditions), and higher organisms, which contributes to their favorable safety profile as agricultural fungicides.[3]

Table 3: Antifungal Spectrum of Polyoxins A and B (MIC in µg/mL)
Fungal SpeciesThis compound AThis compound B
Pellicularia filamentosa3.121.56
Alternaria kikuchiana6.253.12
Cochliobolus miyabeanus12.56.25
Glomerella cingulata12.56.25
Botrytis cinerea5025
Fusarium oxysporum>100>100
Aspergillus niger>100>100
Penicillium italicum>100>100

Data from Isono et al., 1965. MIC (Minimum Inhibitory Concentration) values were determined after 48 hours of incubation at 27°C.

Biosynthesis and Regulation

The biosynthesis of Polyoxins in Streptomyces cacaoi is governed by a dedicated gene cluster, designated the pol cluster.[1][4] This cluster contains all the necessary genes for the synthesis of the nucleoside skeleton, the unusual amino acids, and their subsequent assembly into the final this compound molecules.[1]

The biosynthetic pathway involves several key steps:

  • Formation of the Nucleoside Skeleton: This begins with UMP and involves a series of enzymatic modifications.

  • Synthesis of the Amino Acid Side Chains: The unique amino acids, such as polyoximic acid and carbamoylpolyoxamic acid, are synthesized from precursors like L-isoleucine and L-glutamate.

  • Assembly: The nucleoside and amino acid moieties are linked together to form the final peptidyl nucleoside structure.

The expression of the pol gene cluster is tightly regulated. A key transcriptional regulator, PolR, has been identified as a positive activator of the biosynthetic genes, controlling the production of the antibiotic.[7][8]

Diagram 2: Simplified this compound Biosynthetic Gene Cluster

Biosynthesis cluster_gene This compound Biosynthetic Gene Cluster (pol) cluster_pathway Simplified Biosynthetic Pathway polR polR (Regulator) pol_structural Structural Genes (polA, polB, polC, etc.) polR->pol_structural Activates Transcription pol_transport Transport Genes (polQ1, polQ2) Intermediates Nucleoside Skeleton & Amino Acid Moieties pol_structural->Intermediates Encode Enzymes For Precursors UMP, L-Isoleucine, L-Glutamate Precursors->Intermediates This compound This compound Complex Intermediates->this compound IsolationWorkflow start Fermentation of S. cacaoi var. asoensis filtrate Culture Filtrate start->filtrate carbon Adsorption on Active Carbon filtrate->carbon dowex Chromatography on Dowex 50W Resin carbon->dowex sephadex Chromatography on Sulfoethyl-Sephadex dowex->sephadex complex This compound Complex (Amorphous Powder) sephadex->complex cellulose Repeated Cellulose Column Chromatography complex->cellulose electrophoresis Zone Electrophoresis cellulose->electrophoresis poly_A Pure this compound A electrophoresis->poly_A poly_B Pure this compound B electrophoresis->poly_B

References

Streptomyces cacaoi: A Comprehensive Technical Guide to the Source of Polyoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyoxins are a group of peptidyl nucleoside antibiotics that exhibit potent antifungal activity by competitively inhibiting chitin synthase, an essential enzyme for the biosynthesis of the fungal cell wall.[1] Produced by the Gram-positive soil bacterium Streptomyces cacaoi, these natural products have found significant application in agriculture as fungicides due to their high efficacy and low toxicity to non-target organisms.[1] This in-depth technical guide provides a comprehensive overview of Streptomyces cacaoi as a source of polyoxins, detailing the biosynthetic pathway, regulatory networks, quantitative production data, and detailed experimental protocols for its study and manipulation.

Polyoxin Biosynthesis in Streptomyces cacaoi

The biosynthesis of polyoxins is a complex process involving a dedicated gene cluster (pol) and the recruitment of precursors from primary metabolism. The pol gene cluster in S. cacaoi spans approximately 46 kb and contains 20 genes identified as essential for this compound biosynthesis.[1] The assembly of the this compound molecule involves three key moieties: a nucleoside skeleton, polyoximic acid (POIA), and carbamoylpolyoxamic acid (CPOAA).[1] Isotope feeding experiments have demonstrated that the nucleoside skeleton is derived from uridine and phosphoenolpyruvate (PEP), while POIA and CPOAA originate from L-isoleucine and L-glutamate, respectively.[1]

The this compound Biosynthetic Pathway

The proposed biosynthetic pathway for this compound is a multi-step enzymatic cascade. The key steps are outlined below:

  • Formation of the Nucleoside Skeleton: The pathway is initiated by the enzyme PolA, a UMP-enolpyruvyltransferase, which condenses UMP and PEP.[1] Subsequent enzymatic modifications, including those catalyzed by a radical S-adenosylmethionine (SAM) enzyme (PolH) and a phosphatase (PolJ), lead to the formation of the core nucleoside structure.[2]

  • Synthesis of Polyoximic Acid (POIA): The biosynthesis of this non-proteinogenic amino acid is derived from L-isoleucine.[1]

  • Synthesis of Carbamoylpolyoxamic Acid (CPOAA): This moiety is derived from L-glutamate and involves the activity of PolO, an O-carbamoyltransferase.[1]

  • Assembly: The final this compound molecule is assembled by the action of a putative amide synthetase, PolG, which ligates the three precursor moieties.[3]

Polyoxin_Biosynthesis cluster_precursors Primary Metabolism Precursors cluster_moieties Core Moieties cluster_assembly Final Assembly UMP UMP Nucleoside_Skeleton Nucleoside Skeleton UMP->Nucleoside_Skeleton PolA, PolH, PolJ, etc. PEP Phosphoenolpyruvate PEP->Nucleoside_Skeleton L_Isoleucine L-Isoleucine POIA Polyoximic Acid (POIA) L_Isoleucine->POIA Biosynthetic Enzymes L_Glutamate L-Glutamate CPOAA Carbamoylpolyoxamic Acid (CPOAA) L_Glutamate->CPOAA PolO, etc. This compound This compound Nucleoside_Skeleton->this compound PolG (Amide Synthetase) POIA->this compound CPOAA->this compound

Figure 1: Proposed Biosynthetic Pathway of this compound.

Quantitative Data on this compound Production

The production of polyoxins by Streptomyces cacaoi can be influenced by fermentation conditions and genetic modifications. The following tables summarize key quantitative data related to this compound production and its inhibitory activity.

StrainFermentation MediumProductYield (µg/mL)Reference
Streptomyces cacaoi (wild-type)Liquid Fermentation Medium¹This compound H~71.4[1]
Streptomyces lividans TK24 (recombinant)Liquid Fermentation Medium¹This compound H~60.7[1]
¹: Containing (per liter): 20 g soy powder, 15 g corn powder, 10 g glucose, 10 g yeast extract, 4 g CaCO₃, 2 g KH₂PO₄, 2 g NaCl.[1]
InhibitorTarget EnzymeOrganismKm for UDP-GlcNAcKi for this compoundReference
This compound DChitin SynthaseNeurospora crassa1.43 x 10⁻³ M1.40 x 10⁻⁶ M[4]
This compound BChitin SynthaseAlternaria kikuchiana--[5]
This compound DChitin Synthase 1 (Chs1)Saccharomyces cerevisiae0.5 mM0.5 µM[6]
This compound DChitin Synthase 2 (Chs2)Saccharomyces cerevisiae0.28 mM1.0 µM[6]
This compound DChitin SynthaseMucor rouxii-0.6 µM[7]

Regulatory Network of this compound Biosynthesis

The production of secondary metabolites like this compound in Streptomyces is tightly regulated by complex signaling networks that respond to environmental and physiological cues. In S. cacaoi, a hierarchical regulatory cascade controls the expression of the pol gene cluster.

A key pathway-specific transcriptional activator is PolR . The disruption of the polR gene abolishes this compound production, while its overexpression leads to increased yields.[8] The transcription of polR is, in turn, directly activated by PolY , a transcriptional regulator with an ATPase domain.[9] PolY is thought to act as a sensor of the intracellular energy state by responding to changes in the ATP/ADP ratio.[7] This PolY-PolR cascade represents a crucial control point in this compound biosynthesis. This pathway-specific regulation is embedded within a broader network of global regulators, such as two-component systems, which are known to influence antibiotic production in Streptomyces in response to signals like phosphate availability.[8]

Regulatory_Pathway cluster_signals Environmental & Intracellular Signals cluster_regulators Regulatory Proteins cluster_genes Target Genes Environmental_Signals Nutrient Limitation (e.g., Phosphate) Global_Regulators Global Regulators (e.g., Two-Component Systems) Environmental_Signals->Global_Regulators activate/repress Intracellular_Signals Intracellular ATP/ADP Ratio PolY PolY (Sensor) Intracellular_Signals->PolY sensed by Global_Regulators->PolY influence PolR PolR (Activator) PolY->PolR activates transcription of pol_cluster This compound Biosynthetic Genes (pol cluster) PolR->pol_cluster binds to promoters and activates transcription

Figure 2: Signaling Pathway Regulating this compound Biosynthesis.

Experimental Protocols

This section provides detailed methodologies for the cultivation of S. cacaoi, production, extraction, and quantification of polyoxins, as well as genetic manipulation techniques.

Protocol 1: Fermentation of S. cacaoi for this compound Production
  • Inoculum Preparation:

    • Prepare a spore suspension of S. cacaoi from a mature culture grown on MS agar (20 g/L mannitol, 20 g/L soya flour, 20 g/L agar).

    • Inoculate 50 mL of TSB (Tryptic Soy Broth) medium in a 250 mL flask with the spore suspension.

    • Incubate at 30°C with shaking at 200 rpm for 48-72 hours to generate a seed culture.

  • Production Fermentation:

    • Prepare the liquid fermentation medium containing (per liter): 20 g soy powder, 15 g corn powder, 10 g glucose, 10 g yeast extract, 4 g CaCO₃, 2 g KH₂PO₄, and 2 g NaCl.[1]

    • Inoculate the production medium with 5% (v/v) of the seed culture.

    • Incubate at 30°C with shaking at 200 rpm for 5-7 days. Monitor this compound production by HPLC analysis of the culture broth.

Protocol 2: Extraction and Purification of Polyoxins
  • Harvesting: Centrifuge the fermentation broth at 8,000 x g for 20 minutes to remove the mycelia.

  • Adsorption: Adjust the pH of the supernatant to 7.0 and apply it to a column packed with activated carbon.

  • Elution: Wash the column with water and then elute the polyoxins with 50% aqueous acetone.

  • Ion-Exchange Chromatography: Concentrate the eluate under reduced pressure and apply it to a Dowex 50W (H⁺) column. Elute with a gradient of 0.1 to 1.0 M NH₄OH.

  • Further Purification: The fractions containing polyoxins can be further purified by reversed-phase column chromatography (e.g., C18) using a water/methanol gradient.

Protocol 3: Quantification of this compound by HPLC-UV
  • Sample Preparation: Centrifuge the fermentation broth and filter the supernatant through a 0.22 µm filter.

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of methanol and water (pH 4.0 with acetic acid). For example, a linear gradient from 10% to 90% methanol over 20 minutes.[2]

    • Flow Rate: 0.6 mL/min.[2]

    • Detection: UV at 260 nm.[10]

  • Quantification: Prepare a standard curve using purified this compound B or H. Calculate the concentration in the samples by comparing the peak areas with the standard curve.

Protocol 4: In Vitro Assay for PolO (O-Carbamoyltransferase)
  • Reaction Mixture (200 µL):

    • 50 mM Phosphate buffer (pH 7.2)

    • 1 mM 5-hydroxy-2-aminovaleric acid (AHV)

    • 5 mM MgSO₄

    • 2 mM ATP

    • 2 mM Dithiothreitol

    • 1 mM Carbamoylphosphate

    • 10 µM purified PolO enzyme[1]

  • Incubation: Incubate the reaction mixture at 30°C overnight.[1]

  • Analysis: Precipitate the protein with trichloroacetic acid and analyze the supernatant by LC/MS to detect the formation of carbamoylated AHV.[1]

Protocol 5: Gene Knockout in S. cacaoi using CRISPR-Cas9

This protocol is adapted from established methods for Streptomyces.

  • Plasmid Construction:

    • Design a specific single-guide RNA (sgRNA) targeting the gene of interest.

    • Synthesize and anneal the sgRNA oligonucleotides.

    • Clone the annealed sgRNA into a CRISPR-Cas9 vector for Streptomyces (e.g., pCRISPomyces-2).

    • Construct a repair template containing the upstream and downstream homologous arms of the target gene, flanking an optional selection marker.

  • Transformation:

    • Introduce the constructed CRISPR-Cas9 plasmid into S. cacaoi via protoplast transformation or intergeneric conjugation from E. coli.

  • Selection and Screening:

    • Select for exconjugants or transformants on appropriate antibiotic-containing media.

    • Screen for the desired gene knockout mutants by PCR using primers flanking the target gene.

  • Curing of the CRISPR Plasmid:

    • Culture the mutant strain in the absence of antibiotic selection to promote the loss of the CRISPR-Cas9 plasmid.

    • Verify the loss of the plasmid by replica plating.

Experimental_Workflow cluster_upstream Upstream Processes cluster_downstream Downstream Processing & Analysis cluster_characterization Characterization & Engineering Strain_Maintenance S. cacaoi Strain Maintenance (Agar Slants) Inoculum_Dev Inoculum Development (Seed Culture) Strain_Maintenance->Inoculum_Dev Genetic_Manipulation Genetic Manipulation (CRISPR-Cas9) Strain_Maintenance->Genetic_Manipulation Fermentation Production Fermentation (Liquid Culture) Inoculum_Dev->Fermentation Harvest Harvesting (Centrifugation) Fermentation->Harvest Extraction Extraction (Adsorption Chromatography) Harvest->Extraction Purification Purification (Ion-Exchange & RP-HPLC) Extraction->Purification Quantification Quantification (HPLC-UV) Purification->Quantification Enzyme_Assay In Vitro Enzyme Assays Purification->Enzyme_Assay Purified Enzymes Genetic_Manipulation->Inoculum_Dev Engineered Strains

Figure 3: General Experimental Workflow for this compound Research.

Conclusion

Streptomyces cacaoi remains a vital source for the production of the agriculturally important antifungal agent, this compound. A thorough understanding of its biosynthetic pathway, regulatory networks, and fermentation technology is crucial for the optimization of this compound production and the generation of novel analogs with improved properties. The methodologies and data presented in this technical guide provide a solid foundation for researchers, scientists, and drug development professionals to further explore and exploit the potential of this remarkable microorganism.

References

An In-depth Technical Guide to Polyoxin B and Polyoxin D: Chemical Structure, Properties, and Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyoxins are a group of peptidyl nucleoside antibiotics produced by Streptomyces cacaoi var. asoensis, with notable members Polyoxin B and this compound D demonstrating significant antifungal properties. Their primary mechanism of action involves the competitive inhibition of chitin synthase, a crucial enzyme in the biosynthesis of the fungal cell wall. This specific mode of action confers high selectivity against fungi with minimal toxicity to mammals and plants, making them valuable compounds in agriculture and potential candidates for therapeutic drug development. This technical guide provides a comprehensive overview of the chemical structures, physicochemical properties, and biological activities of this compound B and this compound D, supplemented with detailed experimental protocols and illustrative diagrams to support further research and development.

Chemical Structure

This compound B and this compound D share a common structural backbone consisting of a pyrimidine nucleoside analog linked to a dipeptide or tripeptide-like side chain. The core difference between them lies in the substituent at the C-5 position of the uracil ring.

  • This compound B possesses a hydroxymethyl group (-CH₂OH) at the C-5 position of its uracil ring.

  • This compound D features a carboxyl group (-COOH) at the same C-5 position.

This seemingly minor structural variance significantly influences their biological activity and physicochemical properties.

Chemical Structure of this compound B:

Chemical Structure of this compound D:

Physicochemical and Toxicological Properties

The distinct chemical structures of this compound B and this compound D give rise to different physicochemical and toxicological profiles, which are crucial for their application and formulation.

Table 1: Physicochemical Properties of this compound B and this compound D
PropertyThis compound BThis compound D
Molecular Formula C₁₇H₂₅N₅O₁₃[1][2]C₁₇H₂₃N₅O₁₄
Molecular Weight 507.41 g/mol [1][2]521.39 g/mol
Appearance Colorless amorphous powder[3]Brown powder (as zinc salt)
Melting Point >160°C (decomposes)[3]Decomposes at 170°C (as zinc salt)
Solubility Soluble in water; insoluble in most organic solvents.[4]Soluble in water.
logP (Octanol/Water) -1.21[5]Data not available
Table 2: Toxicological Data for this compound B and this compound D
ParameterThis compound BThis compound D
Acute Oral LD₅₀ (Rat) 21,000 - 21,200 mg/kg[6][7]>15,000 mg/kg[6][7]
Acute Dermal LD₅₀ (Rat) >20,000 mg/kg[6][7]Data not available
Aquatic Toxicity (Carp LC₅₀, 48h) >40 mg/L[6][7]>40 mg/L[6][7]

Biological Activity and Mechanism of Action

Both this compound B and this compound D are potent and specific inhibitors of chitin synthase, an enzyme essential for the synthesis of chitin, a major component of the fungal cell wall.[6][7] This inhibition is competitive with respect to the enzyme's substrate, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc). The structural similarity of the polyoxins to UDP-GlcNAc allows them to bind to the active site of chitin synthase, thereby blocking the polymerization of N-acetylglucosamine into chitin chains. The disruption of chitin synthesis leads to a weakened cell wall, causing osmotic instability and ultimately, fungal cell lysis.

Table 3: Biological Activity of this compound B and this compound D
ParameterThis compound BThis compound D
Target Enzyme Chitin SynthaseChitin Synthase
Mechanism of Action Competitive InhibitionCompetitive Inhibition
Ki (against Candida albicans Chs2) Data not available3.2 ± 1.4 µM
IC₅₀ (against a modified CHS) 0.18 mmol/L[8]Data not available
MIC (against Alternaria alternata) 0.1 - 10 µg/mLData not available
MIC (against Botrytis cinerea) 0.1 - 10 µg/mL0.59 - 5.8 ppm[9]
MIC (against Rhizoctonia solani) EffectiveHighly active at ≤ 1.562 ppm[9]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a broth microdilution method to determine the MIC of this compound B or D against a target fungal species.

Materials:

  • This compound B or this compound D standard

  • Target fungal strain

  • Appropriate liquid growth medium (e.g., Potato Dextrose Broth, RPMI-1640)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile water or DMSO for stock solution preparation

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., sterile water) at a concentration of 1 mg/mL.

  • Serial Dilutions: In a 96-well plate, perform serial twofold dilutions of the this compound stock solution with the growth medium to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension from a fresh culture in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the serially diluted this compound, as well as to a positive control well (no drug) and a negative control well (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the fungal strain (e.g., 28-35°C) for 24-72 hours.

  • MIC Determination: The MIC is the lowest concentration of the this compound compound at which there is no visible growth of the fungus, as determined by visual inspection or by measuring the optical density at a suitable wavelength (e.g., 600 nm).

Chitin Synthase Inhibition Assay

This protocol describes a non-radioactive, high-throughput assay to measure the inhibition of chitin synthase by this compound B or D.

Materials:

  • Fungal cell culture (e.g., Saccharomyces cerevisiae, Candida albicans)

  • Cell lysis buffer

  • Crude enzyme extract containing chitin synthase

  • Substrate: UDP-N-acetylglucosamine (UDP-GlcNAc)

  • This compound B or this compound D

  • Reaction buffer (e.g., Tris-HCl with MgCl₂)

  • 96-well microtiter plates coated with wheat germ agglutinin (WGA)

  • WGA conjugated to horseradish peroxidase (WGA-HRP)

  • Peroxidase substrate (e.g., TMB)

  • Plate reader

Procedure:

  • Enzyme Preparation: Grow the fungal cells to the mid-logarithmic phase, harvest them by centrifugation, and wash with buffer. Lyse the cells to release the intracellular contents, and prepare a crude membrane fraction containing chitin synthase by centrifugation.

  • Assay Reaction: To the WGA-coated wells, add the reaction buffer, the enzyme preparation, and varying concentrations of the this compound inhibitor. Initiate the reaction by adding the UDP-GlcNAc substrate.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a specific duration.

  • Detection: Stop the reaction and wash the wells. Add WGA-HRP, which will bind to the newly synthesized chitin. After another incubation and washing step, add the peroxidase substrate.

  • Data Analysis: Measure the absorbance at a specific wavelength. The intensity of the color is proportional to the amount of chitin synthesized. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value. The inhibition constant (Ki) can be determined using Michaelis-Menten and Lineweaver-Burk plots.

LC-MS/MS Analysis of this compound B in Biological Samples

This protocol provides a general method for the quantitative analysis of this compound B in samples like cucumber and soil using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • This compound B standard

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 reversed-phase column

  • Mobile phase: Acetonitrile and water with 0.1% formic acid

  • Extraction solvent: 1% formic acid in ultrapure water

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Sample Extraction: Homogenize the sample and extract this compound B using the extraction solvent.

  • Purification: Centrifuge the extract and purify it using an SPE cartridge to remove interfering matrix components.

  • LC-MS/MS Analysis: Inject the purified extract into the LC-MS/MS system. Separate the analyte on the C18 column using a gradient elution with the mobile phase.

  • Quantification: Detect and quantify this compound B using the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions. Generate a calibration curve using standards of known concentrations to quantify the analyte in the samples.

Visualizations

Mechanism of Action: Inhibition of Chitin Synthase

G cluster_0 Fungal Cell cluster_1 Inhibition UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Binds to active site Chitin Chitin Polymer Chitin_Synthase->Chitin Synthesizes Cell_Wall Fungal Cell Wall Chitin->Cell_Wall Incorporated into This compound This compound B / D (Competitive Inhibitor) This compound->Chitin_Synthase Competitively binds to active site

Caption: Competitive inhibition of chitin synthase by this compound B and D.

Experimental Workflow: Antifungal Activity Assessment

G start Start prep_this compound Prepare this compound Stock Solution start->prep_this compound prep_inoculum Prepare Fungal Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-well plate prep_this compound->serial_dilution inoculate Inoculate Wells with Fungal Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at Optimal Temperature inoculate->incubate read_results Read Results (Visually or Spectrophotometrically) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Polyoxin's Mechanism of Action on Chitin Synthase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the mechanism by which polyoxins inhibit chitin synthase, a critical enzyme in fungal cell wall biosynthesis. The information presented herein is intended to support research and development efforts in the fields of antifungal drug discovery and crop protection.

Core Mechanism: Competitive Inhibition

Polyoxins are naturally occurring peptidyl nucleoside antibiotics that act as potent and specific inhibitors of chitin synthase.[1][2][3] Their mode of action is primarily through competitive inhibition.[3][4][5] Structurally, polyoxins mimic the natural substrate of chitin synthase, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc).[6][7] This structural similarity allows polyoxins to bind to the active site of the enzyme, thereby preventing the binding of UDP-GlcNAc and halting the polymerization of N-acetylglucosamine into chitin chains.[5][6] The inhibition of chitin synthesis leads to a weakened cell wall, rendering the fungus susceptible to osmotic stress and ultimately causing cell lysis.[3][6]

Recent cryo-electron microscopy studies have provided atomic-level insights into the binding of polyoxins to chitin synthase. These studies confirm that polyoxins occupy the UDP-GlcNAc binding site.[1][8][9] The nucleoside moiety of polyoxin D, for instance, superimposes with the uridine diphosphate portion of the natural substrate, while its peptidyl group extends into a region that would be occupied by the N-acetylglucosamine moiety.[10] This direct competition for the active site underscores the potency of polyoxins as chitin synthase inhibitors.

Quantitative Analysis of this compound Inhibition

The inhibitory efficacy of polyoxins against chitin synthase has been quantified across various fungal species and enzyme isoforms. The inhibitor constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters in these assessments, with lower values indicating higher potency. A summary of reported values is presented below.

InhibitorFungal SpeciesChitin Synthase IsoformKi (µM)IC50 (µM)Reference(s)
This compound DNeurospora crassaNot specified1.4-[3]
This compound DMucor rouxiiNot specified0.6-[11]
This compound DSaccharomyces cerevisiaeChs10.5-[4][12]
This compound DSaccharomyces cerevisiaeChs21.0-[4][12]
This compound DCandida albicansCaChs23.2 ± 1.4-[9]
This compound BSclerotinia sclerotiorumNot specified-190 (0.19 mM)[13][14]
This compound BAlternaria kikuchianaNot specified--[15]

Note: Direct comparison of these values should be made with caution due to variations in experimental conditions, such as enzyme preparation, substrate concentration, and assay methodology.

Experimental Protocols

The following protocols outline standard methodologies for assessing the inhibitory activity of polyoxins against chitin synthase.

This protocol is adapted from methodologies used for fungal cell extracts.[16][17]

  • Fungal Culture: Grow the desired fungal strain (e.g., Saccharomyces cerevisiae, Candida albicans, or a relevant pathogenic fungus) in an appropriate liquid medium to mid-log phase.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors). Lyse the cells using mechanical disruption, such as vortexing with glass beads, or enzymatic digestion.

  • Enzyme Extraction: Centrifuge the lysate to pellet cell debris. The resulting supernatant contains the crude enzyme extract with membrane-associated chitin synthase.

  • Protein Quantification: Determine the protein concentration of the crude extract using a standard method like the Bradford assay.

This protocol is based on the principle of capturing newly synthesized chitin on a Wheat Germ Agglutinin (WGA)-coated plate.[18][19][20]

  • Plate Coating: Coat the wells of a 96-well microtiter plate with WGA, which has a high affinity for N-acetylglucosamine polymers (chitin).

  • Reaction Mixture Preparation:

    • Prepare a stock solution of the this compound inhibitor in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the inhibitor to achieve a range of desired concentrations.

    • Prepare a premixed substrate solution containing UDP-GlcNAc, a divalent cation (e.g., Mg²⁺ or Co²⁺), and GlcNAc in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).[9][21]

  • Enzymatic Reaction:

    • To each well of the WGA-coated plate, add the crude enzyme extract.

    • Add the various concentrations of the this compound inhibitor (or solvent control).

    • Pre-incubate the mixture for a short period (e.g., 10 minutes) at the optimal temperature for the enzyme (e.g., 30°C).

    • Initiate the reaction by adding the premixed substrate solution.

    • Incubate the plate for a sufficient duration (e.g., 1-3 hours) to allow for chitin synthesis.[13][16]

  • Detection and Data Analysis:

    • Stop the reaction and wash the plate to remove unbound substrate and enzyme.

    • The captured chitin can be quantified using a WGA-horseradish peroxidase (HRP) conjugate followed by the addition of a colorimetric substrate (e.g., TMB).[19]

    • Measure the absorbance using a microplate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism and Pathways

The following diagrams, generated using Graphviz, illustrate the key pathways and mechanisms involved in this compound's action.

Chitin_Biosynthesis_Pathway Fructose6P Fructose-6-P Glucosamine6P Glucosamine-6-P Fructose6P->Glucosamine6P GFA1 GlcNAc6P GlcNAc-6-P Glucosamine6P->GlcNAc6P GlcNAc1P GlcNAc-1-P GlcNAc6P->GlcNAc1P UDPGlcNAc UDP-GlcNAc GlcNAc1P->UDPGlcNAc UAP1 ChitinSynthase Chitin Synthase UDPGlcNAc->ChitinSynthase Chitin Chitin This compound This compound This compound->ChitinSynthase Inhibition ChitinSynthase->Chitin Competitive_Inhibition cluster_enzyme Chitin Synthase Enzyme Active Site Product Chitin Polymerization Enzyme->Product Catalyzes NoReaction No Reaction Enzyme->NoReaction Blocked Substrate UDP-GlcNAc Substrate->Enzyme Binds Inhibitor This compound Inhibitor->Enzyme Competes and Binds Experimental_Workflow A Fungal Culture & Cell Lysis B Prepare Crude Enzyme Extract A->B D Enzyme, Inhibitor, and Substrate Incubation B->D C WGA-Coated Plate Preparation C->D E Detection of Chitin Synthesis D->E F Data Analysis (IC50 Determination) E->F

References

An In-depth Technical Guide to the Classification of Polyoxin A through N Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The polyoxins are a family of peptidyl nucleoside antibiotics, comprising at least 14 analogues designated A through N, produced by the actinomycete Streptomyces cacaoi var. asoensis.[1][2] Renowned for their potent and specific antifungal activity, they function as competitive inhibitors of chitin synthase, a crucial enzyme in the biosynthesis of the fungal cell wall. This targeted mechanism of action confers upon them a high degree of selectivity, resulting in low toxicity to mammals and plants, making them valuable as both agricultural fungicides and as lead compounds in the development of novel antifungal therapeutics. This technical guide provides a comprehensive classification of the Polyoxin A through N analogues, detailing their structural variations, summarizing their biological activities, and providing in-depth experimental protocols for their isolation, characterization, and bio-functional analysis.

Introduction

First discovered in Japan, the this compound complex represents a significant class of naturally derived antifungal agents.[1] Their unique mode of action, the competitive inhibition of chitin synthase, disrupts the formation of chitin, an essential structural component of the fungal cell wall, leading to morphological abnormalities such as swelling and bursting of the hyphae.[2] Unlike many other antifungal agents, polyoxins exhibit a narrow spectrum of activity, primarily targeting phytopathogenic fungi, with a notable lack of antibacterial or broad-spectrum antifungal properties. This specificity, coupled with their low toxicity, has led to the widespread use of this compound D as a commercial agricultural fungicide. The diverse family of this compound analogues, differing in their peptide and nucleoside moieties, presents a rich area for structure-activity relationship (SAR) studies, offering insights for the rational design of new and more effective antifungal drugs.

Classification and Structure of this compound Analogues

The this compound family is characterized by a core structure consisting of a nucleoside, often referred to as this compound C, linked to a peptide side chain. The variation among the analogues (A through N) arises from substitutions at three main positions: the R1 group on the pyrimidine base of the nucleoside, the R2 group, and the R3 group on the peptide moiety.

Table 1: Structural Classification of this compound A-N Analogues
AnalogueR1 Group (on Pyrimidine Base)R2 GroupR3 Group
This compound A -CH2OHCarbamoylpolyoxamic acidPolyoximic acid
This compound B -CH2OHCarbamoylpolyoxamic acidDihydro-polyoximic acid
This compound C -CH2OHHH
This compound D -COOHCarbamoylpolyoxamic acidPolyoximic acid
This compound E -COOHCarbamoylpolyoxamic acidDihydro-polyoximic acid
This compound F -COOHCarbamoylpolyoxamic acidDehydro-polyoximic acid
This compound G -CH2OHCarbamoylpolyoxamic acidH
This compound H -CH3Carbamoylpolyoxamic acidPolyoximic acid
This compound I -CH3HH
This compound J -CH3Carbamoylpolyoxamic acidDihydro-polyoximic acid
This compound K -HCarbamoylpolyoxamic acidPolyoximic acid
This compound L -HCarbamoylpolyoxamic acidDihydro-polyoximic acid
This compound M -HCarbamoylpolyoxamic acidDehydro-polyoximic acid
This compound N (pyrazole ring system)Carbamoylpolyoxamic acid-

Note: The structural information is compiled from various sources. The complete structural elucidation for all analogues can be found in the cited literature.

Biological Activity and Mechanism of Action

The primary biological activity of the polyoxins is their potent and selective inhibition of chitin synthase. This enzyme catalyzes the polymerization of N-acetylglucosamine (GlcNAc) into chitin, a fundamental component of the fungal cell wall. By acting as a competitive inhibitor, polyoxins disrupt this process, leading to a weakened cell wall that is unable to withstand internal osmotic pressure, ultimately resulting in fungal cell lysis.

Diagram 1: Chitin Synthesis Pathway and this compound Inhibition

Chitin_Synthesis_Pathway UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Binds to active site Chitin Chitin (Fungal Cell Wall Component) Chitin_Synthase->Chitin Catalyzes polymerization Polyoxins This compound Analogues (Competitive Inhibitor) Polyoxins->Chitin_Synthase Competitively inhibits

Caption: Competitive inhibition of chitin synthase by this compound analogues.

Table 2: Antifungal Activity of Selected this compound Analogues
AnalogueRelative Antifungal ActivityTarget Fungi (Examples)IC50 / MIC (where available)
This compound A HighAlternaria kikuchiana, Cochliobolus miyabeanusNot consistently reported
This compound B HighAlternaria kikuchiana, Powdery mildewsIC50 vs. Chitin Synthase: ~0.19 mM
This compound C Inactive--
This compound D Very HighRhizoctonia solani, Alternaria spp., Botrytis cinereaEC50 vs. B. cinerea: 0.59 - 5.8 ppm
This compound H ModeratePhytopathogenic fungiNot consistently reported
This compound I Inactive--
This compound L ActivePhytopathogenic fungiNot consistently reported
This compound N ActivePhytopathogenic fungiNot consistently reported

Note: The inhibitory concentrations can vary significantly based on the fungal species, growth medium, and assay methodology. Polyoxins C and I lack the peptide side chain, which is crucial for potent antifungal activity.

Experimental Protocols

Isolation and Purification of this compound Analogues

The separation of the this compound complex into its individual analogues is typically achieved through a combination of chromatographic techniques.

Workflow for this compound Isolation

Polyoxin_Isolation_Workflow Culture Streptomyces cacaoi culture broth Filtration Filtration to remove mycelia Culture->Filtration Adsorption Adsorption onto activated carbon Filtration->Adsorption Elution Elution with aqueous acetone Adsorption->Elution Ion_Exchange Ion-Exchange Chromatography (e.g., Dowex 50W) Elution->Ion_Exchange Gel_Filtration Gel Filtration Chromatography (e.g., Sephadex) Ion_Exchange->Gel_Filtration HPLC Preparative HPLC (Reversed-Phase C18) Gel_Filtration->HPLC Analogues Purified this compound Analogues (A, B, C, etc.) HPLC->Analogues

Caption: General workflow for the isolation of this compound analogues.

Detailed HPLC Separation Protocol:

  • Column: Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase: A gradient of solvent A (e.g., 0.1% trifluoroacetic acid in water) and solvent B (e.g., acetonitrile).

  • Gradient Program: A linear gradient from 0% B to 30% B over 40 minutes. The specific gradient may need optimization depending on the specific analogues being separated.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 260 nm.

  • Temperature: 25°C.

Chitin Synthase Inhibition Assay

This assay quantifies the inhibitory effect of this compound analogues on chitin synthase activity.

Protocol:

  • Enzyme Preparation: A crude enzyme extract containing chitin synthase is prepared from a suitable fungal source (e.g., Saccharomyces cerevisiae or a target pathogenic fungus) by cell lysis and differential centrifugation to isolate the membrane fraction.

  • Reaction Mixture: In a microcentrifuge tube, combine the following:

    • 50 µL of enzyme preparation.

    • 10 µL of this compound analogue solution (at various concentrations).

    • 40 µL of assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 1 mM dithiothreitol).

  • Pre-incubation: Incubate the mixture at 30°C for 10 minutes.

  • Reaction Initiation: Add 10 µL of UDP-[14C]-N-acetylglucosamine to start the reaction.

  • Incubation: Incubate at 30°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding 1 mL of 10% trichloroacetic acid.

  • Quantification: The radiolabeled chitin product is collected by filtration and the radioactivity is measured using a scintillation counter. The percentage of inhibition is calculated relative to a control without any inhibitor. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of the this compound analogues.

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test fungus in a suitable broth medium (e.g., RPMI-1640).

  • Serial Dilution: Perform a two-fold serial dilution of each this compound analogue in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the this compound analogue that causes a significant inhibition of visible fungal growth compared to a drug-free control.

Conclusion

The this compound A through N analogues represent a fascinating and important class of natural antifungal agents. Their specific mechanism of action, targeting the fungal-specific enzyme chitin synthase, makes them highly valuable for both agricultural applications and as templates for the development of new clinical antifungals. This guide provides a foundational understanding of their classification, structure-activity relationships, and the key experimental methodologies required for their study. Further research into the less-characterized analogues and the generation of new derivatives through synthetic and biosynthetic approaches holds significant promise for the discovery of next-generation antifungal therapies.

References

An In-depth Technical Guide to the Molecular Characteristics of Polyoxin A and B

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Polyoxin A and this compound B, two potent antifungal nucleoside antibiotics. Aimed at researchers, scientists, and drug development professionals, this document details their molecular formulas, physicochemical properties, and the biosynthetic pathway from which they originate. Furthermore, it offers detailed experimental protocols for their isolation, purification, and the assessment of their biological activity through chitin synthase inhibition assays.

Core Molecular Data

This compound A and this compound B are structurally related compounds produced by the bacterium Streptomyces cacaoi var. asoensis.[1] Their fundamental molecular and physical properties are summarized below for comparative analysis.

PropertyThis compound AThis compound B
Molecular Formula C₂₃H₃₂N₆O₁₄[2]C₁₇H₂₅N₅O₁₃[3]
Molecular Weight 616.53 g/mol [4]507.41 g/mol [4][5]
CAS Number 19396-03-3[2]19396-06-6[3]
Appearance Colorless needles[1]Amorphous powder[4]
Solubility Soluble in water; insoluble in most organic solvents[1]Soluble in water; insoluble in most organic solvents[1]
UV Absorption (λmax) 262 nm (in 0.05N HCl), 264 nm (in 0.05N NaOH)[4]262 nm (in 0.05N HCl), 264 nm (in 0.05N NaOH)[4]

Biosynthesis of Polyoxins

Polyoxins are synthesized via a complex metabolic pathway in Streptomyces cacaoi. The biosynthesis involves the assembly of a peptidyl nucleoside structure from precursor molecules. The pathway is of significant interest for bioengineering efforts aimed at producing novel this compound analogs with enhanced antifungal properties.

Polyoxin_Biosynthesis Uridine Uridine Nucleoside_Skeleton Nucleoside Skeleton Uridine->Nucleoside_Skeleton PEP Phosphoenolpyruvate (PEP) PEP->Nucleoside_Skeleton L_Isoleucine L-Isoleucine POIA Polyoximic Acid (POIA) L_Isoleucine->POIA L_Glutamate L-Glutamate CPOAA Carbamoylpolyoxamic Acid (CPOAA) L_Glutamate->CPOAA Polyoxin_Backbone This compound Backbone Nucleoside_Skeleton->Polyoxin_Backbone POIA->Polyoxin_Backbone CPOAA->Polyoxin_Backbone Polyoxin_A This compound A Polyoxin_Backbone->Polyoxin_A Modification Polyoxin_B This compound B Polyoxin_Backbone->Polyoxin_B Modification

References

A Deep Dive into the Structural Mimicry of UDP-N-acetylglucosamine by Polyoxin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against fungal pathogens, understanding the intricacies of their cellular machinery is paramount. This technical guide provides an in-depth analysis of the structural similarity between the antifungal agent Polyoxin and the crucial substrate UDP-N-acetylglucosamine (UDP-GlcNAc). This structural mimicry is the cornerstone of this compound's potent and specific inhibition of chitin synthase, a vital enzyme in fungal cell wall biosynthesis. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and design of novel antifungal therapies.

Executive Summary

This compound, a peptidyl nucleoside antibiotic, serves as a powerful competitive inhibitor of chitin synthase, an enzyme indispensable for the synthesis of chitin, a primary component of the fungal cell wall. The efficacy of this compound stems from its remarkable structural resemblance to UDP-GlcNAc, the natural substrate for chitin synthase. This guide will dissect this structural analogy, present quantitative data on enzyme inhibition, detail the experimental protocols for assessing chitin synthase activity, and visualize the relevant biochemical pathways.

The Core of Inhibition: Structural Similarity

This compound's mechanism of action is a classic example of competitive inhibition, where it vies with the natural substrate, UDP-GlcNAc, for the active site of chitin synthase.[1][2][3] This competition is possible due to the striking structural similarities between the two molecules. Both possess a nucleoside moiety, with this compound containing a 5-aminohexuronic acid N-glycosidically linked to uracil, which mirrors the uridine group in UDP-GlcNAc.[2] This nucleoside portion of this compound is crucial for its binding to the UDP-binding site of the enzyme.[2] Furthermore, the peptidyl moiety of this compound occupies the N-acetylglucosamine (GlcNAc) acceptor binding site, effectively blocking the channel for chitin transport.[2]

Quantitative Analysis of Chitin Synthase Inhibition

The competitive inhibition of chitin synthase by this compound has been quantified across various fungal species. The inhibition constant (Ki) for this compound is significantly lower than the Michaelis constant (Km) for UDP-GlcNAc, indicating a high affinity of the inhibitor for the enzyme.

Fungal SpeciesEnzyme/IsozymeInhibitorKi Value (µM)SubstrateKm Value (mM)Reference(s)
Neurospora crassaChitin SynthetaseThis compound D1.40UDP-GlcNAc1.43[1]
Candida albicansChs2This compound D3.2 ± 1.4UDP-GlcNAc6.0 ± 0.7[4]
Saccharomyces cerevisiaeChs1This compound D---[5][6]
Saccharomyces cerevisiaeChs2This compound D---[5][6]
Alternaria kikuchianaChitin SynthetaseThis compound B0.89 - 1.86UDP-GlcNAc2.74 - 4.26[7]
Piricularia oryzaeChitin SynthetasePolyoxins A-M (except C)3.3 - 34UDP-GlcNAc3.3[8]
Mucor rouxiiChitin SynthetaseThis compound D0.6--[9]

Note: Some studies did not report specific Km or Ki values but confirmed competitive inhibition.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biochemical context and experimental procedures, the following diagrams have been generated using Graphviz.

UDP-N-acetylglucosamine Biosynthesis Pathway

The synthesis of UDP-GlcNAc is a multi-step enzymatic pathway that provides the essential precursor for chitin synthesis.

UDP_GlcNAc_Biosynthesis cluster_enzymes Enzymatic Conversions F6P Fructose-6-P GFA1 GFA1 F6P->GFA1 Glutamine GlcN6P Glucosamine-6-P GNA1 GNA1 GlcN6P->GNA1 Acetyl-CoA GlcNAc6P GlcNAc-6-P AGM1 AGM1 GlcNAc6P->AGM1 GlcNAc1P GlcNAc-1-P UAP1 UAP1 GlcNAc1P->UAP1 UTP UDPGlcNAc UDP-GlcNAc Chitin Synthesis Chitin Synthesis UDPGlcNAc->Chitin Synthesis GFA1->GlcN6P GNA1->GlcNAc6P AGM1->GlcNAc1P UAP1->UDPGlcNAc

Caption: The enzymatic pathway for UDP-N-acetylglucosamine biosynthesis.

Fungal Chitin Synthesis Regulatory Pathways

Chitin synthesis is tightly regulated by complex signaling cascades in response to various cellular stresses.

Chitin_Regulation cluster_stress Cell Wall Stress cluster_pkc PKC Pathway cluster_calcineurin Calcineurin Pathway Stress Antifungal Compounds (e.g., Caspofungin) Wsc1 Wsc1 Stress->Wsc1 Ca_ Ca_ Stress->Ca_ Rho1 Rho1 Wsc1->Rho1 PkcA PkcA Rho1->PkcA MpkA MpkA PkcA->MpkA RlmA RlmA (Transcription Factor) MpkA->RlmA CHS_genes CHS Gene Expression RlmA->CHS_genes influx Ca²⁺ Influx Calcineurin Calcineurin influx->Calcineurin CrzA CrzA (Transcription Factor) Calcineurin->CrzA CrzA->CHS_genes

Caption: Key signaling pathways regulating chitin synthase gene expression.

Experimental Workflow: Chitin Synthase Inhibition Assay

A generalized workflow for determining the inhibitory activity of compounds against chitin synthase is outlined below.

Chitin_Synthase_Assay A Fungal Culture & Mycelia Harvest B Crude Enzyme Extraction (Homogenization & Centrifugation) A->B C Enzyme Preparation (Microsomal Fraction) B->C F Incubation of Enzyme, Substrate, & Inhibitor C->F D Reaction Mixture Preparation (Buffer, UDP-[¹⁴C]GlcNAc, MgCl₂) D->F E Inhibitor Preparation (Serial Dilutions of this compound) E->F G Termination of Reaction (e.g., addition of TCA) F->G H Filtration & Washing (to isolate insoluble [¹⁴C]chitin) G->H I Quantification of Radioactivity (Scintillation Counting) H->I J Data Analysis (Determination of Ki/IC₅₀) I->J

References

An In-depth Technical Guide to the Fungistatic and Fungicidal Activity of Polyoxin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyoxin D, a peptidyl pyrimidine nucleoside antibiotic produced by Streptomyces cacaoi var. asoensis, is a potent inhibitor of chitin synthase, a critical enzyme in fungal cell wall biosynthesis. This technical guide provides a comprehensive overview of the fungistatic and fungicidal properties of this compound D. It delves into its mechanism of action, presents available quantitative susceptibility data, and details the experimental protocols for assessing its antifungal activity. Furthermore, this guide illustrates the key signaling pathways involved in the fungal response to cell wall stress induced by this compound D and outlines the experimental workflows for its evaluation.

Introduction

The fungal cell wall is an essential organelle that provides structural integrity, protects against osmotic stress, and mediates interactions with the environment. Chitin, a polymer of β-(1,4)-linked N-acetylglucosamine, is a key structural component of the cell wall in most fungi. The biosynthesis of chitin is therefore an attractive target for the development of antifungal agents. This compound D exerts its antifungal effect by competitively inhibiting chitin synthase, leading to a disruption of cell wall synthesis.[1][2] This mode of action results in distinct morphological and physiological consequences for susceptible fungi, which are explored in detail in this guide.

Mechanism of Action: Inhibition of Chitin Synthase

This compound D's primary mechanism of action is the competitive inhibition of chitin synthase.[1][2] Structurally, this compound D mimics the substrate of chitin synthase, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc). This molecular mimicry allows this compound D to bind to the active site of the enzyme, preventing the incorporation of GlcNAc into the growing chitin chain.[3] The inhibition of chitin synthesis leads to a weakened cell wall, rendering the fungus susceptible to osmotic lysis and unable to complete essential processes like septation and budding.[4] This disruption of cell wall integrity is the primary reason for the observed antifungal effects.

Fungistatic vs. Fungicidal Activity

This compound D is predominantly considered a fungistatic agent, meaning it inhibits fungal growth rather than directly killing the fungal cells.[1][2][5] At concentrations typically at or near the Minimum Inhibitory Concentration (MIC), this compound D causes morphological aberrations such as swelling of hyphae and germ tubes, and abnormal septum formation.[1][4] If the compound is removed from the growth medium, the fungi may be able to resume normal growth.[1]

However, under certain conditions and at higher concentrations, this compound D can exhibit fungicidal activity, leading to cell death.[6][7] The transition from fungistatic to fungicidal activity is dependent on the fungal species, the concentration of this compound D, and the experimental conditions. The Minimum Fungicidal Concentration (MFC) is the lowest concentration of an antifungal agent that results in a 99.9% reduction in the initial inoculum.

Quantitative Data on Antifungal Activity

The susceptibility of different fungal species to this compound D varies. The following tables summarize available data on the Minimum Inhibitory Concentration (MIC) and, where available, the Minimum Fungicidal Concentration (MFC) of this compound D against a range of fungi. It is important to note that direct comparative MFC data for this compound D is limited in the public domain.

Fungal SpeciesMIC Range (µg/mL)Reference(s)
Rhizoctonia solani≤1.56[1]
Alternaria mali>0.5[1]
Cochliobolus miyabeanusInduces morphological changes at 100[1]
Pyricularia oryzaeInduces morphological changes at 1.56–100[1]
Botrytis cinereaEC50: 0.59 - 5.8[1]
Alternaria alternataEC50: 0.378–30.245[1]
Candida albicansInduces morphological changes at millimolar concentrations[6][7]
Cryptococcus neoformansInhibits growth at millimolar concentrations[6][7]
Fusarium oxysporumMycelial growth inhibited by 1.8 cm at 100 mg/L[8]

Note: EC50 (half maximal effective concentration) is the concentration of a drug that gives half-maximal response. While related to MIC, it is not an identical measure. The data for Fusarium oxysporum is presented as inhibition of mycelial growth diameter and not a standard MIC value.

Experimental Protocols

The determination of the fungistatic and fungicidal activity of this compound D relies on standardized methods. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines for antifungal susceptibility testing.[9][10][11][12][13][14][15][16]

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely accepted standard for determining the MIC of antifungal agents.

Principle: A standardized inoculum of the test fungus is exposed to serial dilutions of this compound D in a 96-well microtiter plate. The MIC is the lowest concentration of the compound that inhibits visible growth after a specified incubation period.

Detailed Protocol (based on CLSI M27-A3): [10][11][13][17]

  • Preparation of this compound D Stock Solution:

    • Dissolve this compound D powder in a suitable solvent (e.g., sterile distilled water) to a known high concentration.

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of sterile RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) into all wells of a 96-well plate.

    • Add 100 µL of the this compound D stock solution to the first well of each row to be tested.

    • Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will result in 100 µL of varying concentrations of this compound D in each well.

  • Inoculum Preparation:

    • Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) to obtain fresh, pure colonies.

    • Suspend several colonies in sterile saline (0.85% NaCl).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate (except for the sterility control wells).

    • Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound D at which there is a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control well. This can be assessed visually or with a spectrophotometer.

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is determined after the MIC has been established.

Principle: Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto agar plates. The MFC is the lowest concentration of the compound from which no fungal growth occurs on the subculture plates.[18][19][20][21][22]

Detailed Protocol:

  • Subculturing:

    • Following the MIC reading, select the wells corresponding to the MIC and higher concentrations where no growth was observed.

    • Mix the contents of each selected well thoroughly.

    • Using a sterile pipette tip or loop, transfer a defined volume (e.g., 10-20 µL) from each well to a fresh, drug-free agar plate (e.g., Sabouraud Dextrose Agar).

  • Incubation:

    • Incubate the agar plates at 35°C for a period sufficient to allow for the growth of any viable fungi (typically 24-72 hours).

  • Reading the MFC:

    • The MFC is the lowest concentration of this compound D from which there is no growth or a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum count.

Visualizations

Signaling Pathway: Fungal Cell Wall Integrity (CWI) Pathway

Inhibition of chitin synthesis by this compound D triggers the Cell Wall Integrity (CWI) signaling pathway, a conserved stress response mechanism in fungi. This pathway attempts to compensate for the cell wall damage.

CWI_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell Wall Stress Cell Wall Stress Sensors Cell Surface Sensors (e.g., Wsc1, Mid2) Cell Wall Stress->Sensors Activates Rho1-GTP Rho1-GTP Sensors->Rho1-GTP Activates Pkc1 Pkc1 Rho1-GTP->Pkc1 Activates MAPK Cascade Bck1 (MAPKKK) Mkk1/2 (MAPKK) Slt2/Mpk1 (MAPK) Pkc1->MAPK Cascade Initiates Transcription Factors Rlm1, Swi4/Swi6 MAPK Cascade->Transcription Factors Activates Gene Expression Cell Wall Repair Genes (e.g., chitin synthases, glucan synthases) Transcription Factors->Gene Expression Induces Gene Expression->Cell Wall Stress Compensatory Response This compound D This compound D Chitin Synthase Chitin Synthase This compound D->Chitin Synthase Inhibits Chitin Synthesis Chitin Synthesis Chitin Synthase->Chitin Synthesis Catalyzes Chitin Synthesis->Cell Wall Stress Disruption leads to

Caption: Fungal Cell Wall Integrity (CWI) Signaling Pathway activated by this compound D.

Experimental Workflow: MIC and MFC Determination

The following diagram illustrates the logical flow of the experimental procedures for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mfc MFC Determination Prepare Inoculum Prepare Standardized Fungal Inoculum Inoculate Plate Inoculate Microtiter Plate Prepare Inoculum->Inoculate Plate Prepare Drug Dilutions Prepare Serial Dilutions of this compound D Prepare Drug Dilutions->Inoculate Plate Incubate MIC Incubate (24-48h, 35°C) Inoculate Plate->Incubate MIC Read MIC Read MIC Incubate MIC->Read MIC Subculture Subculture from Wells with No Growth Read MIC->Subculture Incubate MFC Incubate (24-72h, 35°C) Subculture->Incubate MFC Read MFC Read MFC Incubate MFC->Read MFC

Caption: Experimental workflow for determining MIC and MFC of this compound D.

Conclusion

This compound D is a well-characterized antifungal agent with a primary fungistatic mode of action targeting chitin synthesis. Its effectiveness varies among different fungal species, highlighting the importance of standardized susceptibility testing. The detailed protocols and conceptual frameworks provided in this guide offer a robust foundation for researchers and drug development professionals to evaluate the antifungal properties of this compound D and similar compounds. Further research is warranted to establish a more comprehensive database of MFC values to better delineate the conditions under which this compound D exhibits fungicidal activity. Understanding the interplay between direct enzyme inhibition and the host's cellular response pathways will be crucial for the strategic development of novel antifungal therapies.

References

Methodological & Application

Application Notes and Protocols for In Vitro Bioassays of Polyoxin Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyoxin D is a potent antifungal agent that acts as a competitive inhibitor of chitin synthase, a crucial enzyme in the biosynthesis of the fungal cell wall.[1][2] By disrupting the formation of chitin, this compound D leads to abnormal cell wall structure and ultimately inhibits fungal growth.[2][3] This document provides detailed protocols for in vitro bioassays to determine the antifungal activity of this compound, specifically focusing on the Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) determination and the Agar Disk Diffusion Assay.

Mechanism of Action

This compound D's primary mode of action is the competitive inhibition of chitin synthase.[1][3][4] This enzyme is responsible for the polymerization of N-acetylglucosamine (GlcNAc) into chitin, an essential component of the fungal cell wall. By binding to the active site of chitin synthase, this compound D prevents the binding of the natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), thereby halting chitin synthesis.[1][3] This disruption of cell wall formation leads to a fungistatic effect, inhibiting the germination, hyphal growth, and sporulation of susceptible fungi.[2][3]

Polyoxin_Mechanism_of_Action cluster_0 Fungal Cell cluster_1 Result UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Binds to Chitin Chitin (Cell Wall Component) Chitin_Synthase->Chitin Synthesizes Inhibition Inhibition of Chitin Synthesis Polyoxin_D This compound D Polyoxin_D->Chitin_Synthase Competitively Inhibits Cell_Wall_Defects Defective Cell Wall Inhibition->Cell_Wall_Defects Fungistatic_Effect Fungistatic Effect (Inhibition of growth, sporulation, and germination) Cell_Wall_Defects->Fungistatic_Effect

Caption: Mechanism of action of this compound D.

Quantitative Data: In Vitro Antifungal Activity of this compound D

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) and 50% Effective Concentration (EC50) values of this compound D against various fungal species. It is important to note that the antifungal activity of this compound D can be significantly influenced by the composition of the growth medium.[4]

Fungal SpeciesAssay TypeConcentration (µg/mL)Notes
Candida albicansMIC0.1In a defined synthetic medium.[4]
MIC>100 - 1,000In conventional, peptide-rich media.[4]
Cryptococcus neoformansGrowth InhibitionMillimolar concentrationsSpecific MIC not reported.[1]
Aspergillus fumigatusMICHigh (not specified)Generally considered to have limited efficacy.
Fusarium oxysporumMycelial Growth Inhibition10 - 100Significant inhibition observed at these concentrations.
Botrytis cinerea (sensitive isolates)EC500.59 - 2.27
Botrytis cinerea (reduced sensitivity)EC504.6 - 5.8

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing.

Objective: To determine the lowest concentration of this compound D that inhibits the visible growth of a fungal isolate.

Materials:

  • This compound D stock solution (in a suitable solvent, e.g., sterile water)

  • 96-well flat-bottom microtiter plates

  • Fungal isolate to be tested

  • Appropriate broth medium (e.g., RPMI-1640 with L-glutamine, without bicarbonate, buffered with MOPS)

  • Sterile saline or water

  • Spectrophotometer

  • 0.5 McFarland standard

  • Humidified incubator

Protocol:

  • Inoculum Preparation:

    • From a fresh culture, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Prepare a working inoculum by diluting the adjusted suspension in the broth medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

  • Antifungal Dilution:

    • Perform a serial two-fold dilution of the this compound D stock solution in the broth medium in a separate 96-well plate to create a range of concentrations (e.g., 0.03 to 64 µg/mL).

  • Inoculation of Microtiter Plate:

    • Dispense 100 µL of each this compound D dilution into the appropriate wells of a new 96-well microtiter plate.

    • Add 100 µL of the working fungal inoculum to each well.

    • Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).

  • Incubation:

    • Seal the plate to prevent evaporation.

    • Incubate at 35°C for 24 to 48 hours in a humidified environment.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound D at which there is no visible growth.

Broth_Microdilution_Workflow start Start prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate 96-well Plate prep_inoculum->inoculate_plate dilute_this compound Serial Dilution of This compound D dilute_this compound->inoculate_plate incubate Incubate at 35°C (24-48h) inoculate_plate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Broth Microdilution Workflow for MIC.

Agar Disk Diffusion Assay

This method provides a qualitative assessment of antifungal activity.

Objective: To determine the susceptibility of a fungal isolate to this compound D by measuring the zone of growth inhibition around a drug-impregnated disk.

Materials:

  • Sterile filter paper disks (6 mm diameter)

  • This compound D solution of known concentration

  • Fungal isolate to be tested

  • Appropriate agar medium (e.g., Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue)

  • Sterile cotton swabs

  • Petri dishes

  • Incubator

Protocol:

  • Inoculum Preparation:

    • Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the adjusted inoculum and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of the agar plate in three directions to ensure uniform growth.

  • Disk Preparation and Application:

    • Aseptically apply a known volume of the this compound D solution to a sterile filter paper disk to achieve the desired concentration per disk.

    • Allow the disks to dry completely.

    • Place the this compound D-impregnated disk onto the center of the inoculated agar surface.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the Petri dishes and incubate at 35°C for 24 to 48 hours.

  • Measurement of Inhibition Zone:

    • After incubation, measure the diameter of the zone of complete growth inhibition (in millimeters) around the disk. The size of the zone is indicative of the susceptibility of the fungus to this compound D.

Disk_Diffusion_Workflow start Start prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) start->prep_inoculum inoculate_agar Inoculate Agar Plate with Fungal Suspension prep_inoculum->inoculate_agar place_disk Place Disk on Inoculated Agar inoculate_agar->place_disk prep_disk Prepare this compound D Impregnated Disk prep_disk->place_disk incubate Incubate at 35°C (24-48h) place_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone end End measure_zone->end

Caption: Agar Disk Diffusion Assay Workflow.

References

Application of Polyoxin in Plant Pathology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Polyoxin, a peptidyl pyrimidine nucleoside antibiotic derived from Streptomyces cacaoi var. asoensis, serves as a potent and specific inhibitor of chitin synthase, a key enzyme in fungal cell wall biosynthesis.[1][2][3] This unique mode of action makes it an invaluable tool in plant pathology research, offering a targeted approach to studying and controlling fungal pathogens. Its fungistatic nature, rather than fungicidal, allows for the investigation of fungal growth and development processes under inhibitory pressure.[1][2][3]

Mechanism of Action

This compound's primary mode of action is the competitive inhibition of chitin synthase.[1][2][3] Chitin, a polymer of N-acetylglucosamine, is a vital structural component of the fungal cell wall but is absent in plants, making chitin synthase an ideal target for antifungal agents with high selectivity.[2] By interfering with chitin synthesis, this compound causes the formation of incomplete and weakened cell walls in fungi. This leads to morphological abnormalities such as swelling in germ tubes and hyphae, and ultimately inhibits fungal growth and sporulation.[1][2][3]

Quantitative Data Summary

The efficacy of this compound varies depending on the specific this compound analogue (e.g., this compound B, this compound D), the target fungal species, and the experimental conditions. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Antifungal Activity of this compound (EC50 Values)

Fungal SpeciesThis compound AnalogueEC50 (µg/mL)Reference
Botrytis cinerea (sensitive isolates)This compound D0.59 - 2.27[1]
Botrytis cinerea (reduced sensitivity isolates)This compound D4.6 - 5.8
Colletotrichum gloeosporioidesThis compound B (10%)1.07 mg/mL[4]

Table 2: In Vitro Chitin Synthase Inhibition by this compound (IC50 Values)

Fungal SpeciesThis compound AnalogueIC50 (mM)Reference
Sclerotinia sclerotiorumThis compound B0.19[5]
Candida albicansThis compound D0.0032[6]

Table 3: Mycelial Growth and Spore Formation Inhibition by this compound

Fungal SpeciesThis compound Analogue/ConcentrationInhibition EffectReference
Alternaria kikuchianaPolyoxinsInhibition of sporulation at 0.125 - 1.0 ppm[1]
Fusarium fujikuroiThis compound DDose-dependent reduction in conidial number at 15 - 150 ppm[1]
Podosphaera xanthiiThis compound D (50 ppm)98.8% inhibition of conidial formation on cucumber leaves[1]
Rhizoctonia solaniThis compound DHighest activity at concentrations of 1.562 ppm or less[1]

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from established methods for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

Materials:

  • Pure culture of the target fungal pathogen

  • Appropriate liquid culture medium (e.g., Potato Dextrose Broth, RPMI-1640)

  • This compound stock solution (dissolved in a suitable solvent, e.g., sterile water or DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation:

    • Grow the fungal culture on a suitable agar medium.

    • Prepare a spore suspension or mycelial fragment suspension in sterile saline or liquid medium.

    • Adjust the inoculum concentration to a final concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.[7]

  • Serial Dilution of this compound:

    • Prepare a series of two-fold dilutions of the this compound stock solution in the liquid culture medium in a separate 96-well plate.

    • The final concentrations should span a range appropriate for the expected MIC.

  • Inoculation of Microtiter Plates:

    • Dispense 100 µL of each this compound dilution into the corresponding wells of a new 96-well plate.

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Include a positive control (medium and inoculum, no this compound) and a negative control (medium only).

  • Incubation:

    • Seal the plates to prevent evaporation.

    • Incubate the plates at the optimal temperature for the specific fungus for 24 to 72 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the positive control.

    • Growth inhibition can be assessed visually or by measuring the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a plate reader.

Protocol 2: In Vitro Chitin Synthase Inhibition Assay

This protocol is based on methods for screening chitin synthase inhibitors.[8][9]

Materials:

  • Fungal cell culture (e.g., a relevant plant pathogenic fungus)

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, with protease inhibitors)

  • Glass beads (0.5 mm diameter)

  • Chitin synthase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 32 mM N-acetyl-D-glucosamine, 10 mM MgCl₂)

  • Substrate: UDP-[¹⁴C]-N-acetyl-D-glucosamine

  • This compound stock solution (in a suitable solvent)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Preparation of Crude Enzyme Extract:

    • Grow fungal cells to the mid-log phase in a liquid medium.

    • Harvest cells by centrifugation and wash with lysis buffer.

    • Resuspend the cell pellet in lysis buffer and add an equal volume of glass beads.

    • Disrupt the cells by vigorous vortexing or bead beating, keeping the sample on ice.

    • Centrifuge the lysate to remove cell debris. The supernatant contains the crude enzyme extract.

    • Determine the protein concentration of the extract (e.g., using a Bradford assay).

  • Enzyme Inhibition Assay:

    • Prepare a reaction mixture containing the chitin synthase assay buffer and the crude enzyme extract.

    • Add varying concentrations of this compound (or solvent for control) to the reaction mixture.

    • Pre-incubate the mixture for 10 minutes at 30°C.

    • Initiate the reaction by adding the UDP-[¹⁴C]-N-acetyl-D-glucosamine substrate.

    • Incubate the reaction at 30°C for 1 hour.

    • Stop the reaction by adding 10% trichloroacetic acid (TCA).

  • Quantification of Chitin Synthesis:

    • Filter the reaction mixture through a glass fiber filter to capture the insoluble [¹⁴C]-chitin.

    • Wash the filter with 70% ethanol to remove the unincorporated substrate.

    • Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration compared to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the this compound concentration.

Protocol 3: Plant Infection Assay

This protocol is a generalized method and should be optimized for the specific plant-pathogen system under investigation.

Materials:

  • Healthy, susceptible host plants

  • Culture of the target fungal pathogen

  • This compound solution at the desired concentration

  • Spore suspension of the pathogen

  • Humid chamber

Procedure:

  • Plant Preparation:

    • Grow host plants to a suitable developmental stage for infection.

  • This compound Application (Preventive Assay):

    • Spray the plants with the this compound solution until runoff.

    • Allow the plants to dry completely.

    • Control plants should be sprayed with a mock solution (e.g., water with the same solvent concentration as the this compound solution).

  • Pathogen Inoculation:

    • Prepare a spore suspension of the pathogen at a known concentration (e.g., 1 x 10⁵ spores/mL).

    • Inoculate the plants by spraying the spore suspension evenly onto the leaf surfaces.

  • Incubation:

    • Place the inoculated plants in a humid chamber to maintain high humidity, which is conducive to infection.

    • Incubate the plants under appropriate light and temperature conditions for the specific plant-pathogen system.

  • Disease Assessment:

    • After a suitable incubation period (e.g., 5-10 days), assess the disease severity.

    • Disease severity can be quantified by measuring lesion size, counting the number of lesions per leaf, or using a disease rating scale.

  • Data Analysis:

    • Compare the disease severity on this compound-treated plants to the control plants to determine the percentage of disease control.

Visualizations

Polyoxin_Mechanism_of_Action cluster_fungus Fungal Cell cluster_outcome Outcome UDP_GlcNAc UDP-N-acetylglucosamine (Chitin Precursor) Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Substrate Chitin Chitin Polymer Chitin_Synthase->Chitin Catalyzes Weakened_Wall Weakened Cell Wall Chitin_Synthase->Weakened_Wall Cell_Wall Fungal Cell Wall Chitin->Cell_Wall Incorporation This compound This compound This compound->Chitin_Synthase Competitively Inhibits Swelling Hyphal Swelling & Morphological Defects Weakened_Wall->Swelling Growth_Inhibition Fungistatic Effect: Growth Inhibition Swelling->Growth_Inhibition

Caption: Mechanism of action of this compound.

Experimental_Workflow_In_Vitro cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture 1. Prepare Fungal Inoculum Inoculation 3. Inoculate 96-well Plate Fungal_Culture->Inoculation Polyoxin_Dilution 2. Prepare Serial Dilutions of this compound Polyoxin_Dilution->Inoculation Incubation 4. Incubate at Optimal Temperature Inoculation->Incubation Measurement 5. Measure Fungal Growth (OD or Visual) Incubation->Measurement MIC_Determination 6. Determine MIC Measurement->MIC_Determination

Caption: In Vitro Antifungal Susceptibility Workflow.

Plant_Pathogen_Interaction cluster_interaction Host-Pathogen-Fungicide Interaction cluster_plant_response Plant Defense Response Fungus Fungal Pathogen Plant Host Plant Fungus->Plant Infection Attempt PAMPs Pathogen-Associated Molecular Patterns (PAMPs) (e.g., Chitin fragments) Fungus->PAMPs Releases PTI PAMP-Triggered Immunity (PTI) Plant->PTI Initiates This compound This compound This compound->Fungus Inhibits Chitin Synthase PRRs Pattern Recognition Receptors (PRRs) PAMPs->PRRs Recognition PRRs->PTI Defense_Genes Activation of Defense Genes PTI->Defense_Genes

Caption: this compound's role in plant-pathogen interaction.

References

Polyoxin: A Powerful Tool for Elucidating Fungal Cell Wall Formation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

Polyoxins are a group of nucleoside peptide antibiotics produced by Streptomyces cacaoi var. asoensis that act as potent and specific inhibitors of chitin synthase, a key enzyme in fungal cell wall biosynthesis.[1] This unique mode of action makes polyoxin an invaluable tool for studying the intricacies of fungal cell wall formation, integrity, and the associated signaling pathways. By disrupting the synthesis of chitin, a crucial structural polymer absent in mammals and plants, this compound allows researchers to investigate the consequences of a compromised cell wall, identify compensatory mechanisms, and screen for novel antifungal drug targets. These application notes provide detailed protocols and data to facilitate the use of this compound in fungal research and drug development.

Mechanism of Action

This compound's primary mechanism of action is the competitive inhibition of chitin synthase.[1] Structurally similar to the enzyme's natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), this compound binds to the active site of chitin synthase, thereby preventing the polymerization of N-acetylglucosamine into chitin chains. This disruption of chitin synthesis leads to a weakened cell wall, making the fungus susceptible to osmotic stress and causing morphological abnormalities such as swelling of hyphae, abnormal budding patterns, and eventual cell lysis.[2][3]

Quantitative Data: Inhibitory Activity of Polyoxins

The efficacy of polyoxins varies between different fungal species and the specific this compound analogue. The following tables summarize the inhibitory concentrations (IC50) and inhibitor constants (Ki) of this compound D and this compound B against various fungal chitin synthases.

Table 1: In Vitro Inhibition of Fungal Chitin Synthase by Polyoxins

Fungal SpeciesThis compound AnalogueIC50KiReference(s)
Sclerotinia sclerotiorumThis compound B0.19 mM-[4]
Candida albicansThis compound D-3.2 ± 1.4 µM[5]
Candida albicans (CaChs1)Nikkomycin Z15 µM-[6]
Candida albicans (CaChs2)Nikkomycin Z0.8 µM-[6]
Candida albicans (CaChs3)Nikkomycin Z13 µM-[6]

Note: Nikkomycin Z is another peptidyl nucleoside antibiotic with a similar mechanism of action to this compound and is often used for comparative studies.

Table 2: Antifungal Activity of this compound D (EC50 Values)

Fungal SpeciesCommon NameEC50 (ppm)
Rhizoctonia solaniSheath blight< 1.56
Botrytis cinereaGray mold0.59 - 5.8
Alternaria alternataAlternaria leaf spot0.378 - 30.245
Sphaerobolus stellatusWood-rotting fungusLowest among 26 fungicides tested
Valsa ceratospermaValsa cankerActive
Erythricium salmonicolorPink diseaseActive

Data compiled from a study on the biological efficacy of this compound D in crop protection.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to study fungal cell wall formation.

Protocol 1: Chitin Synthase Activity Assay

This protocol measures the in vitro activity of chitin synthase in the presence and absence of this compound.

Materials:

  • Fungal mycelia or spheroplasts

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EDTA, 1 mM DTT)

  • Glass beads or liquid nitrogen for cell disruption

  • UDP-[3H]-N-acetylglucosamine (radiolabeled substrate)

  • This compound solution (e.g., this compound D or B) of known concentration

  • Trichloroacetic acid (TCA), 10%

  • Ethanol, 70%

  • Scintillation fluid

  • Scintillation counter

  • Glass fiber filters

Procedure:

  • Enzyme Preparation:

    • Grow fungal cells to the desired growth phase and harvest by centrifugation.

    • Wash the cell pellet with sterile water.

    • Disrupt the cells by vortexing with glass beads or by grinding in liquid nitrogen.

    • Centrifuge the lysate at a low speed to remove cell debris. The supernatant contains the crude enzyme extract.

  • Assay Reaction:

    • Prepare reaction tubes containing the assay buffer, MgCl2, and the radiolabeled UDP-[3H]-N-acetylglucosamine.

    • Add varying concentrations of the this compound solution to the experimental tubes. Include a control tube with no inhibitor.

    • Initiate the reaction by adding the crude enzyme extract to each tube.

    • Incubate the reaction mixture at the optimal temperature for the fungal enzyme (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Stopping the Reaction and Precipitation:

    • Stop the reaction by adding cold 10% TCA.

    • Incubate on ice for 15 minutes to precipitate the newly synthesized chitin.

  • Filtration and Washing:

    • Filter the contents of each tube through a glass fiber filter.

    • Wash the filters with 70% ethanol to remove unincorporated substrate.

  • Quantification:

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the chitin synthase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration compared to the control.

    • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the enzyme activity.

G cluster_prep Enzyme Preparation cluster_assay Chitin Synthase Assay cluster_quant Quantification fungal_cells Fungal Cells harvest Harvest & Wash fungal_cells->harvest disrupt Cell Disruption harvest->disrupt centrifuge_debris Centrifuge (remove debris) disrupt->centrifuge_debris enzyme_extract Crude Enzyme Extract centrifuge_debris->enzyme_extract incubate Incubate enzyme_extract->incubate reaction_mix Reaction Mix (Buffer, MgCl2, UDP-[3H]-GlcNAc) add_this compound Add this compound (experimental) reaction_mix->add_this compound add_control Add Vehicle (control) reaction_mix->add_control add_this compound->incubate add_control->incubate stop_reaction Stop Reaction (add TCA) incubate->stop_reaction precipitate Precipitate Chitin stop_reaction->precipitate filter_wash Filter & Wash precipitate->filter_wash scintillation Scintillation Counting filter_wash->scintillation analyze Data Analysis (IC50) scintillation->analyze

Caption: Workflow for a chitin synthase activity assay.

Protocol 2: Fungal Cell Wall Integrity Assay

This protocol assesses the integrity of the fungal cell wall after treatment with this compound using cell wall perturbing agents.

Materials:

  • Fungal strain of interest

  • Appropriate liquid and solid growth media (e.g., YPD, SD)

  • This compound solution

  • Cell wall stressing agents:

    • Calcofluor White (CFW)

    • Congo Red (CR)

  • Sorbitol (osmotic stabilizer)

  • Sterile microplates or petri dishes

  • Spectrophotometer or plate reader (for liquid assays)

Procedure:

  • Growth Curve Analysis with this compound:

    • Inoculate a liquid culture of the fungus in a microplate.

    • Add serial dilutions of this compound to the wells.

    • Incubate at the optimal growth temperature and measure the optical density (OD) at regular intervals to determine the minimum inhibitory concentration (MIC).

  • Spot Assay on Solid Media:

    • Prepare solid media plates containing sub-lethal concentrations of this compound.

    • Prepare another set of plates containing this compound plus a cell wall stressing agent (e.g., CFW at 10-50 µg/mL or CR at 20-100 µg/mL).

    • Prepare a third set of plates containing this compound, the stressing agent, and an osmotic stabilizer (e.g., 1 M sorbitol).

    • Prepare serial dilutions of a fungal spore suspension or liquid culture.

    • Spot 5 µL of each dilution onto the plates.

    • Incubate the plates and observe for growth. Increased sensitivity to CFW or CR in the presence of this compound, which is rescued by sorbitol, indicates a compromised cell wall.

G cluster_culture Fungal Culture Preparation cluster_plates Plate Preparation cluster_spotting Spotting and Incubation fungal_culture Fungal Spore Suspension or Liquid Culture serial_dilution Serial Dilutions fungal_culture->serial_dilution spot_plates Spot Dilutions onto Plates serial_dilution->spot_plates control_plate Control Medium control_plate->spot_plates polyoxin_plate Medium + this compound polyoxin_plate->spot_plates stress_plate Medium + this compound + Stressor (CFW or CR) stress_plate->spot_plates rescue_plate Medium + this compound + Stressor + Sorbitol rescue_plate->spot_plates incubate Incubate spot_plates->incubate observe Observe Growth incubate->observe

Caption: Workflow for a cell wall integrity spot assay.

Protocol 3: Microscopy of this compound-Treated Fungi

This protocol describes the staining and visualization of morphological changes in fungi after this compound treatment.

Materials:

  • Fungal culture

  • This compound solution

  • Microscope slides and coverslips

  • Fluorescent stains:

    • Calcofluor White (stains chitin, fluoresces blue)[7][8][9][10]

    • Propidium Iodide (stains nuclei of dead cells, fluoresces red)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Fungal Treatment:

    • Grow fungi in liquid culture to the desired stage.

    • Add this compound at a concentration known to induce morphological changes (e.g., near the MIC).

    • Incubate for a period sufficient to observe effects (e.g., 4-24 hours).

  • Staining:

    • Harvest a small aliquot of the treated and untreated (control) fungal culture.

    • Wash the cells with a suitable buffer (e.g., PBS).

    • Resuspend the cells in a solution containing Calcofluor White (e.g., 10 µg/mL) and Propidium Iodide (e.g., 1 µg/mL).

    • Incubate in the dark for 10-15 minutes.

  • Microscopy:

    • Wash the cells to remove excess stain.

    • Mount a drop of the cell suspension on a microscope slide with a coverslip.

    • Observe under a fluorescence microscope. Use a DAPI filter set for Calcofluor White and a TRITC or Texas Red filter set for Propidium Iodide.

  • Observation:

    • In this compound-treated samples, look for:

      • Swollen hyphae and yeast cells.

      • Aberrant septation.

      • Cell lysis (indicated by loss of morphology and propidium iodide staining).

      • Increased or abnormal chitin deposition (brighter or patchy Calcofluor White staining) as a compensatory response.[7]

G cluster_treatment Fungal Treatment cluster_staining Staining cluster_microscopy Microscopy fungal_culture Liquid Fungal Culture add_this compound Add this compound fungal_culture->add_this compound incubate_treat Incubate add_this compound->incubate_treat harvest_cells Harvest Cells incubate_treat->harvest_cells wash_cells Wash Cells harvest_cells->wash_cells stain_cells Stain with CFW & PI wash_cells->stain_cells incubate_stain Incubate (dark) stain_cells->incubate_stain wash_excess Wash Excess Stain incubate_stain->wash_excess mount_slide Mount on Slide wash_excess->mount_slide observe_microscope Observe under Fluorescence Microscope mount_slide->observe_microscope

Caption: Workflow for microscopy of this compound-treated fungi.

Signaling Pathway: The Cell Wall Integrity (CWI) Pathway

Inhibition of chitin synthesis by this compound triggers the Cell Wall Integrity (CWI) signaling pathway, a conserved MAPK (mitogen-activated protein kinase) cascade that acts as a compensatory mechanism to reinforce the cell wall.[11][12]

Description of the Pathway:

  • Sensing Cell Wall Stress: Cell surface sensors (e.g., Wsc1, Mid2) detect the cell wall damage caused by the lack of chitin.

  • Activation of Rho1 GTPase: The sensors activate the Rho1 GTPase, a master regulator of the CWI pathway.

  • Activation of Protein Kinase C (PKC): Rho1-GTP activates Protein Kinase C (Pkc1).

  • MAPK Cascade: Pkc1 initiates a phosphorylation cascade involving a series of MAP kinases (Bck1, Mkk1/2, and Slt2/Mpk1).

  • Transcriptional Response: The terminal MAPK, Slt2/Mpk1, translocates to the nucleus and activates transcription factors (e.g., Rlm1, Swi4/Swi6) that upregulate the expression of genes involved in cell wall synthesis and remodeling, including other chitin synthases and glucan synthases.[11][12]

CWI_Pathway This compound This compound chitin_synthase Chitin Synthase This compound->chitin_synthase inhibits chitin_synthesis Chitin Synthesis chitin_synthase->chitin_synthesis catalyzes cell_wall_stress Cell Wall Stress chitin_synthesis->cell_wall_stress leads to sensors Cell Surface Sensors (Wsc1, Mid2) cell_wall_stress->sensors activates rho1 Rho1-GTP sensors->rho1 activates pkc1 Pkc1 rho1->pkc1 activates bck1 Bck1 (MAPKKK) pkc1->bck1 phosphorylates mkk12 Mkk1/2 (MAPKK) bck1->mkk12 phosphorylates slt2 Slt2/Mpk1 (MAPK) mkk12->slt2 phosphorylates nucleus Nucleus slt2->nucleus transcription_factors Transcription Factors (Rlm1, Swi4/Swi6) slt2->transcription_factors activates gene_expression Upregulation of Cell Wall Genes transcription_factors->gene_expression induce cell_wall_reinforcement Cell Wall Reinforcement (Increased Glucan & Chitin) gene_expression->cell_wall_reinforcement results in

References

Application Notes and Protocols: Polyoxin D Zinc Salt in Agricultural Fungicide Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyoxin D zinc salt is a biochemical fungicide derived from the fermentation of the soil bacterium Streptomyces cacaoi var. asoensis. It offers a unique mode of action, targeting chitin synthesis in fungal cell walls, making it an effective tool for managing a variety of plant pathogenic fungi.[1] Its fungistatic, rather than fungicidal, nature and low toxicity to non-target organisms position it as a valuable component in Integrated Pest Management (IPM) and resistance management programs.[2] this compound D zinc salt is classified under Group 19 by the Fungicide Resistance Action Committee (FRAC), highlighting its distinct mechanism of action.[3]

These application notes provide a comprehensive overview of the use of this compound D zinc salt in agricultural applications, including its efficacy, relevant experimental protocols, and mechanism of action.

Data Presentation

Efficacy of this compound D Zinc Salt Formulations

The following tables summarize the efficacy of this compound D zinc salt against various fungal pathogens on different crops.

Table 1: Efficacy of this compound D Zinc Salt 5% SC against Grape Powdery Mildew (Erysiphe necator)

Application Rate (ml/ha)Mean Percent Disease Control (PDC) - LeavesMean Percent Disease Control (PDC) - BunchesMean Percent Increase in Yield
60056.4%75.7%57.47%
40043.35%68.64%40.5%
20034.77%--

Data from a two-season field trial on grapes.[1]

Table 2: In-Vitro Sensitivity of Botrytis cinerea (Gray Mold) from Strawberry to this compound D Zinc Salt

Isolate PhenotypeEC50 Range (µg/ml)
Sensitive (S)0.59 - 2.27
Reduced Sensitive (RS)4.6 - 5.8

EC50 values were determined for mycelial growth inhibition on malt extract agar.[2][3]

Experimental Protocols

Protocol for In-Vitro Antifungal Efficacy (EC50 Determination) using the Poisoned Food Technique

This protocol outlines the determination of the 50% effective concentration (EC50) of this compound D zinc salt required to inhibit the mycelial growth of a target fungus.

Materials:

  • This compound D zinc salt technical grade or formulated product

  • Target fungal culture (e.g., Botrytis cinerea, Alternaria solani)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Sterile petri dishes (90 mm)

  • Sterile distilled water

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Laminar flow hood

  • Micropipettes and sterile tips

  • Analytical balance

Procedure:

  • Preparation of Fungicide Stock Solution: Accurately weigh a known amount of this compound D zinc salt and dissolve it in sterile distilled water to prepare a stock solution of a high concentration (e.g., 1000 µg/ml).

  • Preparation of Fungicide-Amended Media: Autoclave the growth medium (e.g., PDA) and allow it to cool to approximately 45-50°C. Under sterile conditions in a laminar flow hood, add the required volume of the fungicide stock solution to the molten agar to achieve a series of desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/ml). Also, prepare a control set of plates with no fungicide.

  • Pouring of Plates: Pour the fungicide-amended and control media into sterile petri dishes and allow them to solidify.

  • Inoculation: From the periphery of an actively growing culture of the target fungus, take a 5 mm mycelial disc using a sterile cork borer. Place the mycelial disc, mycelium-side down, in the center of each petri dish.

  • Incubation: Seal the plates with parafilm and incubate them at the optimal temperature for the growth of the target fungus (e.g., 25 ± 2°C) in the dark.

  • Data Collection: Measure the radial mycelial growth in two perpendicular directions daily until the mycelial growth in the control plates reaches the edge of the dish.

  • Calculation of Percent Inhibition: Calculate the percent inhibition of mycelial growth for each concentration using the following formula: Percent Inhibition = [(C - T) / C] * 100 Where:

    • C = Average diameter of mycelial growth in the control plate

    • T = Average diameter of mycelial growth in the treated plate

  • EC50 Determination: Use probit analysis or a similar statistical method to determine the EC50 value from the dose-response data.

Protocol for Field Bio-Efficacy Trial against Grape Powdery Mildew

This protocol provides a general framework for conducting a field trial to evaluate the efficacy of a this compound D zinc salt formulation against grape powdery mildew.

Materials:

  • This compound D zinc salt formulation (e.g., 5% SC)

  • Commercial vineyard with a history of powdery mildew

  • Backpack sprayer or other suitable application equipment

  • Standard commercial fungicide for comparison

  • Water

  • Marking flags

  • Data collection sheets

  • Disease severity rating scale

Procedure:

  • Experimental Design: Select a vineyard with uniform vine age and variety. The trial should be laid out in a randomized complete block design (RCBD) with a minimum of three replications per treatment. Each plot should consist of a designated number of vines.

  • Treatments:

    • T1: this compound D zinc salt - Low application rate

    • T2: this compound D zinc salt - Medium application rate

    • T3: this compound D zinc salt - High application rate

    • T4: Standard commercial fungicide

    • T5: Untreated control

  • Application: Apply the fungicide treatments at regular intervals (e.g., 7-14 days) starting from the early stages of disease development or as a preventive measure. Ensure thorough coverage of the foliage and bunches.

  • Disease Assessment: Periodically assess the incidence and severity of powdery mildew on both leaves and bunches. Disease severity can be rated on a 0-5 scale, where 0 = no disease and 5 = severe infection.

  • Data Collection: Record the disease incidence (percentage of infected leaves/bunches) and severity for each plot at each assessment date.

  • Yield Assessment: At harvest, record the total yield per plot and assess the quality of the grapes.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of differences between treatments in terms of disease control and yield. Calculate the Percent Disease Control (PDC) for each treatment relative to the untreated control.

Protocol for In-Vitro Chitin Synthase Inhibition Assay

This protocol is adapted from nonradioactive assays and can be used to determine the inhibitory effect of this compound D zinc salt on chitin synthase activity.

Materials:

  • Crude enzyme extract containing chitin synthase (e.g., from Neurospora crassa or other fungi)

  • This compound D zinc salt

  • UDP-N-acetylglucosamine (UDP-GlcNAc) - substrate

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Microplate reader

  • 96-well microtiter plates coated with wheat germ agglutinin (WGA)

  • Horseradish peroxidase-WGA conjugate (WGA-HRP)

  • Substrate for HRP (e.g., TMB)

  • Stop solution

Procedure:

  • Enzyme Preparation: Prepare a crude cell-free extract containing chitin synthase from a suitable fungal source.

  • Assay Reaction: In a 96-well microtiter plate, set up the reaction mixture containing the assay buffer, the enzyme extract, and various concentrations of this compound D zinc salt. Include a control without the inhibitor.

  • Initiation of Reaction: Start the reaction by adding the substrate, UDP-GlcNAc, to each well.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a specific period to allow for chitin synthesis. The newly synthesized chitin will bind to the WGA-coated wells.

  • Washing: After incubation, wash the plate multiple times to remove unbound substrate and reactants.

  • Detection: Add the WGA-HRP conjugate to each well and incubate to allow it to bind to the synthesized chitin.

  • Substrate Addition: After another washing step, add the HRP substrate (e.g., TMB). The HRP will catalyze a color change.

  • Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: The amount of color produced is proportional to the amount of chitin synthesized. Calculate the percentage of inhibition of chitin synthase activity for each concentration of this compound D zinc salt compared to the control.

Mandatory Visualizations

G cluster_fungus Fungal Cell UDP_GlcNAc UDP-N-acetylglucosamine (Chitin Precursor) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Substrate Chitin Chitin (Polymer) Chitin_Synthase->Chitin Catalyzes Polymerization Cell_Wall Fungal Cell Wall (Structural Integrity) Chitin->Cell_Wall Incorporation Polyoxin_D This compound D Zinc Salt Polyoxin_D->Chitin_Synthase Competitive Inhibition G start Start prep_media Prepare Fungicide-Amended and Control Agar Plates start->prep_media inoculate Inoculate Plates with Fungal Mycelial Discs prep_media->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Radial Mycelial Growth incubate->measure calculate Calculate Percent Inhibition measure->calculate determine_ec50 Determine EC50 Value (Probit Analysis) calculate->determine_ec50 end End determine_ec50->end G start Start: Field Selection and Experimental Design application Fungicide Application (Treatments and Control) start->application assessment Disease Assessment (Incidence and Severity) application->assessment Repeated at Intervals data_collection Data Collection (Disease and Yield) assessment->data_collection analysis Statistical Analysis (ANOVA, PDC Calculation) data_collection->analysis results Results and Conclusion analysis->results end End results->end

References

Application Note: Detection and Quantification of Polyoxin D using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyoxin D is a naturally occurring nucleoside antibiotic fungicide produced by Streptomyces cacaoi var. asoensis.[1] It is effective against a range of plant pathogenic fungi by inhibiting chitin synthesis, a crucial component of the fungal cell wall.[1][2] This document provides a detailed Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and accurate detection and quantification of this compound D in various matrices. This method is crucial for residue analysis in agricultural products, environmental monitoring, and pharmacokinetic studies in drug development.

Principle of the Method

This method utilizes the high selectivity and sensitivity of LC-MS/MS for the determination of this compound D. The analyte is first extracted from the sample matrix using a suitable solvent. The extract is then purified using solid-phase extraction (SPE) to remove interfering substances. The purified extract is injected into a liquid chromatography system, where this compound D is separated from other components on a reversed-phase or HILIC column. The separated analyte is then introduced into a tandem mass spectrometer, where it is ionized, and specific precursor and product ions are monitored for quantification and confirmation.

Experimental Protocols

Sample Preparation

The choice of sample preparation protocol depends on the matrix. Two examples are provided below for grape and butterbur samples.

A. Extraction from Grape Matrix [3]

  • Weigh 10 g of a homogenized grape sample into a centrifuge tube.

  • Add 20 mL of acidified methanol (0.1% formic acid).

  • Homogenize the mixture for 1 minute.

  • Centrifuge for 5 minutes at 5000 rpm.

  • Transfer 1 mL of the clear supernatant to an Eppendorf tube.

  • Centrifuge again for 5 minutes at 10000 rpm.

  • Take 500 µL of the supernatant and add 500 µL of water.

  • Sonicate and homogenize the mixture.

  • Filter the extract through a 0.2 µm nylon membrane filter before injecting it into the LC-MS/MS system.

B. Extraction from Butterbur Matrix [4]

  • Extract the sample with acidified deionized water.

  • Purify the extract using a solid-phase extraction (SPE) HLB cartridge.

Liquid Chromatography
  • Chromatographic System: A standard HPLC or UPLC system.

  • Column: Princeton SPHER-60 C18 (50×2.0 mm, 3 µm) or equivalent.[3]

  • Mobile Phase A: 5 mM ammonium formate with 0.1% formic acid in water.[3]

  • Mobile Phase B: 5 mM ammonium formate with 0.1% formic acid in methanol.[3]

  • Flow Rate: 350 µL/min.[3]

  • Column Temperature: 40°C.[3]

  • Injection Volume: 5 µL.[3]

  • Gradient Program:

    Time (min) % Mobile Phase A
    0 - 0.5 90
    0.5 - 2 90 -> 30
    2 - 7 30
    7 - 7.5 30 -> 90

    | 7.5 - 10 | 90 |

Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Precursor Ion (m/z): 522 [M+H]⁺.[3]

  • Product Ions (m/z):

    • Quantification: 461.[3]

    • Confirmation: 305.[3]

  • Collision Energy (CE): Optimized for the specific instrument, for example, 25 V for the quantifying ion and 36 V for the confirming ion.[3]

Quantitative Data Summary

The following tables summarize the quantitative performance of the LC-MS/MS method for this compound D from different studies.

Table 1: Method Validation Parameters for this compound D Analysis in Grapes [3]

ParameterValue
Linearity (r²)>0.99
Limit of Detection (LOD)Not explicitly stated, determined by S/N of 3
Limit of Quantification (LOQ)Not explicitly stated, determined by S/N of 10
Recovery>70%
Matrix EffectSignal suppression ≥23%

Table 2: Method Validation Parameters for this compound D Analysis in Butterbur [4][5]

ParameterValue
Linearity (r²)≥0.999
Limit of Detection (LOD)0.015 µg/g
Limit of Quantification (LOQ)0.05 µg/g
Recovery86.26 - 87.37%
Relative Standard Deviation (RSD)<5%

Visualizations

Signaling Pathway of this compound D

PolyoxinD_Pathway cluster_fungus Fungal Cell UDP_GlcNAc UDP-N-acetylglucosamine ChitinSynthase Chitin Synthase UDP_GlcNAc->ChitinSynthase Substrate Chitin Chitin CellWall Fungal Cell Wall Chitin->CellWall Incorporation ChitinSynthase->Chitin Synthesis PolyoxinD This compound D PolyoxinD->ChitinSynthase Inhibition LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization 1. Sample Homogenization Extraction 2. Solvent Extraction Homogenization->Extraction Centrifugation1 3. Centrifugation Extraction->Centrifugation1 Supernatant_Transfer 4. Supernatant Transfer Centrifugation1->Supernatant_Transfer Centrifugation2 5. Second Centrifugation Supernatant_Transfer->Centrifugation2 Dilution 6. Dilution & Sonication Centrifugation2->Dilution Filtering 7. Filtering Dilution->Filtering Injection 8. LC Injection Filtering->Injection Separation 9. Chromatographic Separation Injection->Separation Ionization 10. Electrospray Ionization (ESI) Separation->Ionization Detection 11. MS/MS Detection (MRM) Ionization->Detection Quantification 12. Quantification Detection->Quantification Confirmation 13. Confirmation Quantification->Confirmation

References

Application Notes and Protocols for Creating Polyoxin-Resistant Fungal Strains for Laboratory Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyoxin D, a potent and specific inhibitor of chitin synthase, serves as a valuable tool in fungal research and as a lead compound in the development of antifungal agents.[1][2] Its mechanism of action involves the competitive inhibition of chitin synthase, a key enzyme responsible for the synthesis of chitin, an essential component of the fungal cell wall.[1][3] This inhibition leads to abnormal cell morphology and compromises cell wall integrity.[1] The development of this compound-resistant fungal strains is a critical aspect of laboratory studies for several reasons, including investigating mechanisms of drug resistance, understanding the role of chitin synthesis in fungal physiology and pathogenesis, and for use as selectable markers in fungal genetics.

This document provides detailed protocols for the generation and characterization of this compound-resistant fungal strains using UV mutagenesis. It includes methodologies for mutagenesis, selection of resistant mutants, and confirmation of the resistance phenotype.

Data Presentation

Table 1: Quantitative Data on this compound D Activity and Fungal Resistance

Fungal SpeciesThis compound D Concentration/ValueObservationReference(s)
Botrytis cinerea (Sensitive)EC₅₀: 0.59 - 2.27 µg/mLMycelial growth inhibition[1]
Botrytis cinerea (Reduced Sensitivity)EC₅₀: 4.6 - 5.8 µg/mLMycelial growth inhibition[1]
Rhizoctonia solani< 1.562 ppmHigh activity (mycelial growth inhibition)[1]
Colletotrichum gloeosporioidesEC₅₀: 1.07 mg/mL (this compound B)Mycelium growth inhibition[2]
Alternaria mali> 0.5 ppmSwollen germ tubes[1]
Pyricularia oryzae1.56 - 100 ppmSwollen conidial germ tubes[1]
Aspergillus niger (from low-stress environment)0.42 - 1.50%Spontaneous mutation frequency (conidial color and morphology)[4]
Aspergillus niger (from high-stress environment)2.30 - 4.89%Spontaneous mutation frequency (conidial color and morphology)[4]
Penicillium lanosum (from low-stress environment)0.29 - 2.38%Spontaneous mutation frequency (conidial color and morphology)[4]
Penicillium lanosum (from high-stress environment)6.51 - 11.56%Spontaneous mutation frequency (conidial color and morphology)[4]

Experimental Protocols

Protocol 1: Fungal Spore Suspension Preparation
  • Culture the desired fungal strain on an appropriate solid medium (e.g., Potato Dextrose Agar - PDA) until sufficient sporulation is observed.

  • Flood the surface of the agar plate with 5-10 mL of sterile 0.05% (v/v) Tween 80 in sterile distilled water.

  • Gently scrape the surface with a sterile L-shaped spreader to dislodge the spores.

  • Transfer the spore suspension to a sterile centrifuge tube.

  • Vortex the suspension for 1-2 minutes to ensure homogeneity.

  • Filter the suspension through sterile glass wool or a cell strainer to remove mycelial fragments.

  • Centrifuge the spore suspension at 3000 x g for 5 minutes.

  • Discard the supernatant and resuspend the spore pellet in sterile distilled water. Repeat the washing step twice.

  • Determine the spore concentration using a hemocytometer and adjust the concentration to 1 x 10⁶ spores/mL with sterile distilled water.

Protocol 2: UV Mutagenesis of Fungal Spores

Caution: UV radiation is harmful. Use appropriate personal protective equipment (PPE), including UV-blocking face shields and gloves.

  • Pipette 10 mL of the prepared spore suspension (1 x 10⁶ spores/mL) into a sterile glass petri dish.

  • Place the open petri dish on a magnetic stirrer under a calibrated UV-C lamp (254 nm). The distance from the lamp to the spore suspension should be standardized.

  • Expose the spore suspension to UV radiation for varying durations (e.g., 30, 60, 90, 120, and 180 seconds) while continuously stirring. The optimal exposure time will vary between fungal species and should be determined empirically to achieve a survival rate of 10-30%.

  • To determine the survival rate, plate 100 µL of serial dilutions of both the untreated and UV-treated spore suspensions onto non-selective agar plates.

  • Incubate the plates in the dark to prevent photoreactivation.

  • After incubation, count the number of colonies and calculate the survival rate as: (Number of colonies from UV-treated sample / Number of colonies from untreated sample) x 100%.

  • Select the UV exposure time that results in the desired survival rate for the subsequent selection experiment.

Protocol 3: Selection of this compound-Resistant Mutants
  • Prepare a solid growth medium (e.g., PDA) supplemented with a selective concentration of this compound D. The appropriate concentration must be determined empirically for each fungal species but can be guided by the EC₅₀ values in Table 1. A starting point could be 2-5 times the wild-type EC₅₀.

  • Plate 100-200 µL of the UV-mutagenized spore suspension onto the this compound D-containing agar plates.

  • As a control, plate the same volume of the mutagenized spore suspension onto non-selective agar plates to determine the total number of viable spores.

  • Incubate the plates at the optimal growth temperature for the fungus until colonies appear on the selective medium. This may take several days to weeks.

  • Isolate individual colonies that grow on the this compound D-containing medium by transferring them to fresh selective agar plates for purification.

Protocol 4: Confirmation of Resistance by Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A broth microdilution method is commonly used.[5][6][7][8]

  • Prepare a serial two-fold dilution of this compound D in a 96-well microtiter plate using a suitable liquid medium (e.g., Potato Dextrose Broth - PDB). The concentration range should bracket the expected MIC.

  • Prepare a standardized inoculum of the putative resistant mutants and the wild-type strain at a concentration of approximately 1-5 x 10⁵ spores/mL in the same liquid medium.

  • Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted this compound D.

  • Include a positive control (inoculum without this compound D) and a negative control (medium only) for each strain.

  • Incubate the plates at the optimal growth temperature for 24-72 hours.

  • Determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density at 600 nm using a microplate reader. The MIC is the lowest concentration of this compound D that shows no visible growth or a significant reduction in growth compared to the positive control.[7][8]

  • Resistant strains will exhibit a significantly higher MIC value compared to the wild-type strain.

Protocol 5: Analysis of Resistance Stability
  • Culture the confirmed this compound-resistant mutants on non-selective agar medium for several successive generations (e.g., 5-10 transfers).

  • After each transfer, re-test the MIC of the mutant strain as described in Protocol 4.

  • A stable resistant phenotype is indicated by the maintenance of the elevated MIC value over multiple generations in the absence of selective pressure.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_mutagenesis 2. Mutagenesis cluster_selection 3. Selection cluster_characterization 4. Characterization fungal_culture Fungal Culture on Solid Medium spore_suspension Spore Suspension Preparation (1x10^6 spores/mL) fungal_culture->spore_suspension uv_exposure UV-C Exposure (254 nm) spore_suspension->uv_exposure survival_rate Determine Survival Rate (Target: 10-30%) uv_exposure->survival_rate plating_selective Plate on this compound D Medium uv_exposure->plating_selective plating_nonselective Plate on Non-selective Medium (Control) uv_exposure->plating_nonselective incubation Incubation plating_selective->incubation isolate_colonies Isolate Resistant Colonies incubation->isolate_colonies mic_determination Confirm Resistance (MIC Assay) isolate_colonies->mic_determination stability_assay Analyze Resistance Stability mic_determination->stability_assay

Figure 1: Experimental workflow for generating and characterizing this compound-resistant fungal strains.

signaling_pathway cluster_synthesis Chitin Biosynthesis Pathway cluster_inhibition Mechanism of Action cluster_resistance Mechanism of Resistance GlcNAc UDP-N-acetylglucosamine (UDP-GlcNAc) chitin_synthase Chitin Synthase GlcNAc->chitin_synthase Substrate chitin Chitin chitin_synthase->chitin Catalyzes cell_wall Fungal Cell Wall chitin->cell_wall Incorporation into This compound This compound D This compound->chitin_synthase Competitive Inhibition cell_membrane Fungal Cell Membrane reduced_uptake Reduced this compound D Uptake/Permeability cell_membrane->reduced_uptake Altered Transport polyoxin_ext External this compound D

Figure 2: Signaling pathway of this compound action and a mechanism of fungal resistance.

References

Application Notes and Protocols: Utilizing Polyoxin D for the Study of Chitin Synthesis in Neurospora crassa

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyoxin D is a potent and specific competitive inhibitor of chitin synthase, a crucial enzyme for fungal cell wall biosynthesis.[1][2] This characteristic makes it an invaluable tool for investigating the intricacies of chitin synthesis and its role in the growth, morphology, and pathogenesis of fungi. Neurospora crassa, a well-established model filamentous fungus, offers a genetically tractable system to dissect the effects of this compound D on fungal biology. These application notes provide detailed protocols for utilizing this compound D to study chitin synthesis in Neurospora crassa, including methods for assessing its impact on fungal growth, chitin synthase activity, cell wall composition, and morphology. Furthermore, we present a model of the cell wall integrity signaling pathway, which is activated in response to cell wall stress induced by inhibitors like this compound D.

Mechanism of Action

This compound D functions as a competitive inhibitor of chitin synthase by acting as a structural analog of the enzyme's substrate, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc).[1] This inhibition disrupts the polymerization of N-acetylglucosamine into chitin chains, leading to a weakened cell wall. Consequently, fungal hyphae exposed to this compound D exhibit characteristic morphological abnormalities, including swelling and bursting, particularly at the growing tips where cell wall synthesis is most active.[1][2]

Data Presentation

Table 1: Inhibitory Effects of this compound D on Neurospora crassa
ParameterConcentrationObserved EffectReference
Radial Growth Inhibition40 µM53% inhibition[3]
Chitin Synthase Activity Inhibition0.1 ppmComplete inhibition of chitin synthetase from P. oryzae (a related fungus)[1]
UDP-GlcNAc AccumulationNot specified for N. crassa150-160% increase in C. miyabeanus[1]
Table 2: Kinetic Parameters of this compound D Inhibition on Neurospora crassa Chitin Synthetase
ParameterValueReference
Kᵢ (this compound D)1.40 x 10⁻⁶ M
Kₘ (UDP-N-acetylglucosamine)1.43 x 10⁻³ M

Experimental Protocols

Protocol 1: Fungal Growth Inhibition Assay

This protocol details the determination of the minimum inhibitory concentration (MIC) and the dose-dependent effect of this compound D on the radial growth of Neurospora crassa.

Materials:

  • Neurospora crassa wild-type strain

  • Vogel’s Minimal Medium (VMM) agar plates

  • This compound D stock solution (e.g., 1 mg/mL in sterile water)

  • Sterile water

  • Sterile cork borer or inoculation needle

  • Incubator (30°C)

  • Ruler or calipers

Procedure:

  • Prepare this compound D Plates:

    • Autoclave VMM agar and cool to 50-55°C.

    • Add appropriate volumes of this compound D stock solution to the molten agar to achieve a range of final concentrations (e.g., 0, 10, 20, 40, 80, 100 µM).

    • Pour the agar into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From a fresh culture of N. crassa, take a small plug of mycelium using a sterile cork borer or an inoculation needle.

    • Place the mycelial plug in the center of each VMM agar plate containing different concentrations of this compound D.

  • Incubation:

    • Incubate the plates at 30°C for 2-3 days, or until the mycelium on the control plate has reached a significant diameter.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony on each plate.

    • Calculate the percentage of growth inhibition for each concentration relative to the control (0 µM this compound D) using the formula: % Inhibition = [(Diameter_control - Diameter_treated) / Diameter_control] * 100

    • Plot the percentage of inhibition against the this compound D concentration to generate a dose-response curve and determine the MIC (the lowest concentration that completely inhibits visible growth).

Protocol 2: In Vitro Chitin Synthase Activity Assay (Non-Radioactive Method)

This protocol describes a non-radioactive method to measure the activity of chitin synthase in crude extracts of Neurospora crassa and the inhibitory effect of this compound D. This method is adapted from protocols used for other fungi and insects.[4][5][6]

Materials:

  • Neurospora crassa mycelium

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EDTA, 1 mM DTT, and protease inhibitors)

  • Glass beads (425-600 µm)

  • Centrifuge

  • 96-well microtiter plates coated with wheat germ agglutinin (WGA)

  • This compound D solutions of varying concentrations

  • Substrate solution: UDP-N-acetylglucosamine (UDP-GlcNAc)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • WGA-Horseradish Peroxidase (HRP) conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Plate reader

Procedure:

  • Preparation of Crude Enzyme Extract:

    • Grow N. crassa in liquid VMM to the desired growth phase.

    • Harvest mycelia by filtration and wash with cold sterile water.

    • Resuspend the mycelia in ice-cold Lysis Buffer.

    • Disrupt the cells by vortexing with glass beads for several cycles, with cooling on ice in between.

    • Centrifuge the homogenate at a low speed (e.g., 500 x g) to remove cell debris. The supernatant contains the crude enzyme extract.

    • Determine the protein concentration of the extract using a standard method like the Bradford assay.

  • Chitin Synthase Assay:

    • Coat the wells of a 96-well plate with WGA and then block with a blocking buffer.

    • In each well, add the crude enzyme extract, varying concentrations of this compound D (or buffer for control), and the substrate solution (UDP-GlcNAc).

    • Incubate the plate at 30°C for 1-2 hours to allow for chitin synthesis. The newly synthesized chitin will bind to the WGA-coated wells.

    • Wash the wells thoroughly to remove unbound reagents.

    • Add WGA-HRP conjugate to each well and incubate to allow binding to the captured chitin.

    • Wash the wells again to remove unbound conjugate.

    • Add the TMB substrate and incubate until a color develops.

    • Stop the reaction with a stop solution.

    • Read the absorbance at 450 nm using a plate reader.

  • Data Analysis:

    • Calculate the chitin synthase activity based on the absorbance values, subtracting the background from a no-enzyme control.

    • Determine the percentage of inhibition of chitin synthase activity for each this compound D concentration.

Protocol 3: Analysis of Cell Wall Chitin Content

This protocol outlines the extraction of the cell wall from Neurospora crassa and the subsequent quantification of its chitin content.

Materials:

  • Neurospora crassa mycelium (grown with and without this compound D)

  • Extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Glass beads

  • SDS (Sodium dodecyl sulfate)

  • β-mercaptoethanol

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)

  • Glucosamine standard solution

  • Reagents for a colorimetric assay for glucosamine (e.g., Elson-Morgan assay)

  • Spectrophotometer

Procedure:

  • Cell Wall Isolation:

    • Harvest and wash the mycelia as described in Protocol 2.

    • Disrupt the cells in the extraction buffer using glass beads.

    • Centrifuge the homogenate to pellet the cell walls.

    • Wash the cell wall pellet repeatedly with water to remove cytoplasmic contaminants.

    • To further purify, boil the cell wall pellet in a solution of 1% SDS and 1% β-mercaptoethanol for 10 minutes.

    • Wash the purified cell walls extensively with water and then lyophilize to determine the dry weight.

  • Chitin Hydrolysis and Quantification:

    • Hydrolyze a known dry weight of the cell wall material in 2 M TFA or 6 M HCl at 100°C for 4-6 hours. This will break down the chitin polymer into its monomer, glucosamine.

    • Neutralize the hydrolysate.

    • Quantify the amount of glucosamine in the hydrolysate using a colorimetric method such as the Elson-Morgan assay, with a standard curve prepared from known concentrations of glucosamine.

    • Calculate the chitin content as a percentage of the cell wall dry weight.

Protocol 4: Microscopic Observation of Morphological Changes

This protocol describes how to visualize the effects of this compound D on the morphology of Neurospora crassa hyphae using light microscopy and a fluorescent stain for chitin.

Materials:

  • Neurospora crassa grown on VMM agar with and without this compound D (as in Protocol 1)

  • Microscope slides and coverslips

  • Calcofluor White stain solution (a fluorescent dye that binds to chitin)

  • Fluorescence microscope with a DAPI filter set

Procedure:

  • Sample Preparation:

    • From the growing edge of the fungal colonies on the agar plates, excise a small block of agar containing hyphae.

    • Place the agar block on a microscope slide with the hyphae facing up.

  • Staining:

    • Add a drop of Calcofluor White solution to the agar block.

    • Place a coverslip over the sample.

  • Microscopy:

    • Observe the hyphae under a light microscope to view the overall morphology. Look for signs of swelling, abnormal branching, and lysis at the hyphal tips in the this compound D-treated samples compared to the untreated control.

    • Switch to a fluorescence microscope with a DAPI filter set to visualize the chitin in the cell walls and septa. Observe any differences in the pattern and intensity of fluorescence between the treated and untreated hyphae.

Visualization of Cellular Pathways and Workflows

PolyoxinD_Mechanism UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) ChitinSynthase Chitin Synthase UDP_GlcNAc->ChitinSynthase Binds to PolyoxinD This compound D PolyoxinD->ChitinSynthase Competitively Inhibits Chitin Chitin Polymer ChitinSynthase->Chitin Catalyzes Synthesis CellWall Fungal Cell Wall Chitin->CellWall Incorporation

Caption: Mechanism of this compound D action on chitin synthesis.

Experimental_Workflow cluster_growth Growth & Morphology cluster_biochemical Biochemical Analysis Culture Culture N. crassa with this compound D GrowthAssay Radial Growth Assay Culture->GrowthAssay Microscopy Microscopy (Calcofluor White) Culture->Microscopy MyceliaHarvest Harvest Mycelia Culture->MyceliaHarvest CellWallExtraction Cell Wall Extraction MyceliaHarvest->CellWallExtraction EnzymeExtraction Crude Enzyme Extraction MyceliaHarvest->EnzymeExtraction ChitinQuant Chitin Quantification CellWallExtraction->ChitinQuant ChitinSynthaseAssay Chitin Synthase Activity Assay EnzymeExtraction->ChitinSynthaseAssay

Caption: Experimental workflow for studying this compound D effects.

Cell_Wall_Integrity_Pathway PolyoxinD This compound D ChitinSynthase_Inhibition Chitin Synthase Inhibition PolyoxinD->ChitinSynthase_Inhibition CellWall_Stress Cell Wall Stress ChitinSynthase_Inhibition->CellWall_Stress Sensors Cell Surface Sensors (e.g., WSC-1) CellWall_Stress->Sensors RHO1 RHO-1 (GTPase) Sensors->RHO1 PKC1 PKC-1 RHO1->PKC1 MAPK_Cascade MAP Kinase Cascade (MKK-1, MAK-1) PKC1->MAPK_Cascade Transcription_Factors Transcription Factors MAPK_Cascade->Transcription_Factors Gene_Expression Upregulation of Cell Wall Genes Transcription_Factors->Gene_Expression CellWall_Repair Cell Wall Repair/Reinforcement Gene_Expression->CellWall_Repair

Caption: Fungal Cell Wall Integrity (CWI) signaling pathway.

References

Application Notes and Protocols for Polyoxin D in Crop Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed information on the field application rates of Polyoxin D for the effective management of various fungal diseases in agricultural crops. The information is intended to guide researchers and professionals in developing and evaluating crop protection strategies utilizing this biochemical fungicide.

Overview of this compound D

This compound D is a naturally derived fungicide produced through the fermentation of the soil microorganism Streptomyces cacaoi var. asoensis.[1][2] It offers a unique mode of action, targeting the inhibition of chitin synthase, an enzyme crucial for the formation of fungal cell walls.[2][3][4][5][6] This fungistatic action prevents the growth and development of pathogenic fungi, rather than directly killing them.[1][3][4][5][6] this compound D is recognized for its safety profile, with low toxicity to mammals, fish, and beneficial insects, making it a suitable component for integrated pest management (IPM) and organic farming programs.[3][6][7]

Quantitative Data Summary: Field Application Rates and Efficacy

The following tables summarize the recommended field application rates and observed efficacy of this compound D against various plant pathogenic fungi on different crops.

Table 1: Recommended Application Rates of this compound D for Various Crops and Target Diseases

CropTarget Disease(s)FormulationApplication Rate (Formulation)Application Rate (Active Ingredient)Reference
GrapesPowdery Mildew (Erysiphe necator)5% SC600 ml/ha30 g a.i./ha[8][9][10]
GrapesPowdery Mildew (Erysiphe necator)Not Specified10 - 30 ppmNot Specified[3][10]
RiceSheath Blight (Rhizoctonia solani)3% WP355 - 600 g/muNot Specified[11]
RiceSheath Blight (Rhizoctonia solani)5% SC600 ml/ha30 g a.i./ha[8]
ChilliPowdery Mildew (Leveillula taurica)5% SC1000 ml/ha50 g a.i./ha[8]
CucumberPowdery Mildew (Podosphaera xanthii)Not Specified50 ppmNot Specified[3][12]
CucumberDowny Mildew, Powdery Mildew3% WP467 - 600 g/muNot Specified[11]
WatermelonPowdery Mildew, Gummy Stem BlightNot Specified100 ppmNot Specified[3][10]
Watermelon, MelonGummy Stem BlightNot Specified52 ppmNot Specified[3]
TomatoEarly Blight, Late Blight0.3% Water Solution600 - 1000 ml/muNot Specified[11]
MelonWilt0.3% Water Solution80 - 100 times dilutionNot Specified[11]
Cabbage, LettuceHead Rot, Bottom Rot (R. solani)Not Specified22.2 - 44.4 ppmNot Specified[13]
Onion, CarrotSouthern Blight (S. rolfsii)Not Specified22.2 - 44.4 ppmNot Specified[13]
Apples, Berries, GrapesVarious Fungal DiseasesWG Fungicide22 - 40 g/100 LNot Specified[2]

SC: Suspension Concentrate, WP: Wettable Powder, WG: Water Dispersible Granule, ppm: parts per million, g/ha: grams per hectare, ml/ha: milliliters per hectare, g/mu: grams per mu (Chinese unit of area), g a.i./ha: grams of active ingredient per hectare.

Table 2: Efficacy of this compound D in Field Trials

CropTarget DiseaseApplication RatePercent Disease Control / EfficacyReference
Grapes (Leaves)Powdery Mildew600 ml/ha (5% SC)56.4%[9][10]
Grapes (Bunches)Powdery Mildew600 ml/ha (5% SC)75.7%[9][10]
RiceSheath Blight355 - 600 g/mu (3% WP)>80%[11]
CucumberPowdery Mildew (Conidial Formation)50 ppm98.8% inhibition[3][12]

Experimental Protocols

The following are generalized protocols for the field application of this compound D based on methodologies cited in various studies. Researchers should adapt these protocols to their specific experimental conditions and local regulations.

Preparation of this compound D Spray Solution

Objective: To prepare a stable and effective spray solution of this compound D for field application.

Materials:

  • This compound D formulation (e.g., 5% SC, 3% WP)

  • Clean water

  • Calibrated measuring cylinders or scales

  • Spray tank

  • Agitator (mechanical or manual)

  • Adjuvant (optional, check product label)

Procedure:

  • Fill the spray tank with half the required volume of clean water.

  • Start the agitator to ensure continuous mixing.

  • Accurately measure the required amount of this compound D formulation based on the target application rate (see Table 1).

  • For Wettable Powders (WP), pre-mix the powder with a small amount of water to form a slurry before adding it to the tank.

  • Slowly add the measured this compound D formulation (or slurry) to the spray tank.

  • Add the remaining volume of water to the spray tank to achieve the final desired concentration.

  • If using an adjuvant, add it to the tank last, following the manufacturer's recommendations.[14]

  • Continue agitation for at least 5-10 minutes to ensure the solution is thoroughly mixed before application.

  • Maintain agitation during transport and application to prevent settling of the active ingredient.

Field Application Protocol

Objective: To apply this compound D effectively to target crops for the control of fungal diseases.

Equipment:

  • Calibrated sprayer (e.g., backpack sprayer, tractor-mounted sprayer)[8]

  • Appropriate nozzles for the target crop and disease (e.g., hollow cone nozzles)[8]

  • Personal Protective Equipment (PPE) as per product label instructions (e.g., coveralls, gloves, eye protection)[14]

Procedure:

  • Timing of Application:

    • Preventative: Apply before the first signs of disease appear, especially during periods of high disease pressure.[8][14] Lower rates may be used for preventative applications.[14]

    • Curative: Apply at the initial onset of disease symptoms.[11] Higher rates are recommended when disease pressure is high.[14]

  • Application Frequency:

    • Applications are typically repeated at 10 to 15-day intervals.[8][10]

    • The number of applications per season varies depending on the crop and disease pressure, ranging from 2 to 10 applications.[2][3][10]

  • Application Method:

    • Apply as a foliar spray, ensuring thorough coverage of all plant surfaces, including the undersides of leaves.[11][14]

    • The product can be applied using various ground or aerial spray equipment.[14]

    • For soil-borne diseases, this compound D can be applied as a soil drench or through chemigation.[11][13][14]

  • Post-Application:

    • Follow the pre-harvest interval (PHI) as specified on the product label. For some formulations and crops, the PHI can be as low as 0 days.[8]

    • Adhere to re-entry intervals (REI) to protect agricultural workers.[14]

Visualizations

Signaling Pathway: Mode of Action of this compound D

PolyoxinD_Pathway cluster_fungus Fungal Cell UDP_GlcNAc UDP-N-acetylglucosamine (Chitin Precursor) Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Substrate Chitin Chitin Chitin_Synthase->Chitin Catalyzes Result Incomplete Cell Wall Formation & Fungal Growth Inhibition Cell_Wall Fungal Cell Wall Chitin->Cell_Wall Incorporation Polyoxin_D This compound D Polyoxin_D->Chitin_Synthase Competitive Inhibition

Caption: Competitive inhibition of chitin synthase by this compound D.

Experimental Workflow: Field Application of this compound D

Field_Application_Workflow cluster_prep Preparation Phase cluster_app Application Phase cluster_post Post-Application & Evaluation A 1. Determine Application Rate (Based on Crop & Disease) B 2. Prepare Spray Solution (this compound D + Water) A->B C 3. Calibrate Sprayer B->C D 4. Apply to Target Crop (Preventative or Curative) C->D E 5. Ensure Thorough Coverage D->E F 6. Monitor Disease Progression E->F G 7. Re-apply at Recommended Intervals F->G H 8. Collect Efficacy Data F->H G->H

Caption: Generalized workflow for this compound D field application.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Polyoxin D Concentration for Inhibiting Rhizoctonia solani

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Polyoxin D to inhibit the growth of the plant pathogenic fungus Rhizoctonia solani.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound D against Rhizoctonia solani?

A1: this compound D is a potent and specific inhibitor of chitin synthase, a crucial enzyme in the biosynthesis of chitin.[1][2][3][4] Chitin is a primary structural component of the fungal cell wall, providing rigidity and protecting the cell from osmotic stress. By competitively inhibiting chitin synthase, this compound D disrupts the formation of the fungal cell wall, leading to abnormal hyphal swelling, septal defects, and ultimately, the cessation of growth.[1][2][3][4] This mode of action is fungistatic rather than fungicidal, meaning it inhibits fungal growth rather than directly killing the fungus.[1][3]

Q2: What is a typical effective concentration range for this compound D against Rhizoctonia solani?

A2: this compound D is known for its high activity against fungi in the genus Rhizoctonia at very low concentrations.[3] Effective inhibition of mycelial growth is typically observed at concentrations of 1.562 parts per million (ppm) or less.[3] However, the optimal concentration can vary depending on the specific isolate of Rhizoctonia solani, the composition of the culture medium, and the specific experimental conditions.[3]

Q3: How should I prepare a stock solution of this compound D for my experiments?

A3: this compound D is highly soluble in water.[5] To prepare a stock solution, accurately weigh the desired amount of this compound D zinc salt and dissolve it in sterile deionized or distilled water. For example, to make a 1000 ppm (1 mg/mL) stock solution, dissolve 10 mg of this compound D in 10 mL of sterile water. It is recommended to filter-sterilize the stock solution through a 0.22 µm filter before use to prevent contamination. Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.

Q4: Is this compound D stable in standard fungal culture media?

A4: this compound D is generally stable in standard fungal culture media such as Potato Dextrose Agar (PDA) at neutral or slightly acidic pH. However, its stability can be affected by high pH and temperature. It is advisable to add the this compound D solution to the molten agar after it has cooled to approximately 45-50°C to minimize any potential degradation from heat.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Inconsistent or no inhibition of R. solani growth at expected effective concentrations. 1. Degraded this compound D: Improper storage or repeated freeze-thaw cycles of the stock solution may lead to loss of activity. 2. Resistant Isolate: The specific isolate of R. solani may have reduced sensitivity to this compound D. 3. Incorrect Concentration: Errors in stock solution preparation or dilution calculations.1. Prepare a fresh stock solution of this compound D. Store aliquots at -20°C to avoid multiple freeze-thaw cycles. 2. Test a range of concentrations to determine the minimum inhibitory concentration (MIC) for your specific isolate. If possible, include a known sensitive reference strain of R. solani as a positive control. 3. Double-check all calculations and ensure accurate pipetting.
High variability in mycelial growth between replicate plates. 1. Uneven Inoculum: Mycelial plugs of varying sizes or ages can lead to inconsistent growth rates. 2. Inconsistent Media Preparation: Variations in the thickness of the agar or uneven distribution of this compound D in the media. 3. Environmental Factors: Fluctuations in incubation temperature or humidity.1. Use a sterile cork borer to take mycelial plugs of a uniform size from the actively growing edge of a fresh R. solani culture. 2. Ensure the agar is thoroughly mixed after the addition of this compound D and pour a consistent volume of media into each plate. 3. Use a calibrated incubator and monitor temperature and humidity to ensure stable conditions.
Contamination of culture plates. 1. Non-sterile Technique: Introduction of airborne or other microbial contaminants during media preparation or inoculation. 2. Contaminated Stock Solutions: this compound D stock solution may have become contaminated.1. Adhere to strict aseptic techniques when preparing media and handling cultures. Work in a laminar flow hood if available. 2. Filter-sterilize the this compound D stock solution. Prepare fresh sterile water for dilutions.
Precipitation of this compound D in the culture medium. 1. High Concentration: Exceeding the solubility limit of this compound D in the medium. 2. Interaction with Media Components: Potential interaction with certain salts or other components in the culture medium.1. Ensure the final concentration of this compound D is within its solubility range. This compound D is highly water-soluble, so this is less common. 2. Prepare a small test batch of the medium with this compound D to check for precipitation before preparing a large volume.

Data Presentation

To determine the optimal concentration of this compound D for inhibiting Rhizoctonia solani, it is essential to perform a dose-response experiment and present the data clearly. The following table is an example of how to structure the results of a mycelial growth inhibition assay.

Table 1: Effect of Different Concentrations of this compound D on the Mycelial Growth of Rhizoctonia solani

This compound D Concentration (ppm)Replicate 1 Mycelial Diameter (mm)Replicate 2 Mycelial Diameter (mm)Replicate 3 Mycelial Diameter (mm)Average Mycelial Diameter (mm)Standard DeviationPercent Inhibition (%)
0 (Control)85.086.584.585.31.040.0
0.162.364.163.563.30.9225.8
0.535.734.936.135.60.6158.3
1.015.216.015.515.60.4081.7
1.55.05.05.05.00.0094.1
2.05.05.05.05.00.0094.1

Note: The mycelial diameter of the inoculum plug (5 mm) is subtracted from the total diameter measurement. The Percent Inhibition is calculated using the formula: ((Average diameter of control - Average diameter of treatment) / Average diameter of control) * 100.

From this data, you can plot a dose-response curve and calculate the EC50 (Effective Concentration 50%), which is the concentration of this compound D that causes a 50% reduction in mycelial growth.

Experimental Protocols

Protocol 1: In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

Objective: To determine the effective concentration range and EC50 value of this compound D against Rhizoctonia solani.

Materials:

  • Pure culture of Rhizoctonia solani

  • This compound D zinc salt

  • Sterile deionized water

  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Sterile flasks

  • Incubator set to 25-28°C

  • Laminar flow hood

  • Micropipettes and sterile tips

  • 0.22 µm syringe filters

Procedure:

  • Prepare this compound D Stock Solution:

    • Aseptically prepare a 1000 ppm stock solution of this compound D by dissolving 10 mg in 10 mL of sterile deionized water.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Prepare Poisoned Media:

    • Prepare PDA according to the manufacturer's instructions and autoclave.

    • Allow the molten PDA to cool to approximately 45-50°C in a water bath.

    • In a laminar flow hood, add the required volume of the this compound D stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0, 1.5, 2.0 ppm). For a 100 mL PDA flask, to get a 1 ppm final concentration, add 100 µL of the 1000 ppm stock solution.

    • Prepare a control set of plates with PDA only (no this compound D).

    • Gently swirl the flasks to ensure thorough mixing of this compound D.

    • Pour approximately 20 mL of the poisoned PDA into each sterile Petri dish and allow it to solidify.

  • Inoculation:

    • From the growing edge of a 3-5 day old culture of R. solani, take 5 mm mycelial discs using a sterile cork borer.

    • Aseptically place one mycelial disc, mycelium-side down, in the center of each prepared PDA plate (both poisoned and control).

  • Incubation:

    • Seal the Petri dishes with parafilm and incubate them at 25-28°C in the dark.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions daily or when the mycelium in the control plates has reached the edge of the plate.

    • Calculate the average diameter for each plate.

    • Calculate the percentage of mycelial growth inhibition for each concentration compared to the control.

    • Plot the percent inhibition against the this compound D concentration to generate a dose-response curve and determine the EC50 value.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cell Fungal Cell cluster_membrane Cell Membrane Polyoxin_D This compound D Chitin_Synthase Chitin Synthase Polyoxin_D->Chitin_Synthase Competitive Inhibition Chitin Chitin Polymer Chitin_Synthase->Chitin Catalyzes UDP_GlcNAc UDP-N-acetylglucosamine (Chitin Precursor) UDP_GlcNAc->Chitin_Synthase Substrate Cell_Wall Fungal Cell Wall Chitin->Cell_Wall Incorporation

Caption: Mechanism of action of this compound D on the fungal chitin synthesis pathway.

Experimental_Workflow A Prepare this compound D Stock Solution B Prepare 'Poisoned' and Control PDA Plates A->B C Inoculate Plates with R. solani Mycelial Plugs B->C D Incubate at 25-28°C C->D E Measure Mycelial Growth Diameter D->E F Calculate Percent Inhibition E->F G Determine EC50 F->G

Caption: Experimental workflow for determining the efficacy of this compound D.

Logical_Relationship Concentration This compound D Concentration Inhibition Mycelial Growth Inhibition Concentration->Inhibition affects EC50 Optimal Concentration (EC50) Inhibition->EC50 determines

Caption: Logical relationship for optimizing this compound D concentration.

References

Technical Support Center: Polyoxin Resistance in Alternaria kikuchiana

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the mechanisms of Polyoxin resistance in Alternaria kikuchiana. The information is based on studies of A. kikuchiana and related fungal species.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action of this compound against Alternaria kikuchiana?

A1: this compound acts as a potent and specific inhibitor of chitin synthase.[1][2] By competitively inhibiting this enzyme, it blocks the synthesis of chitin, a critical component of the fungal cell wall.[1][2][3] This disruption of cell wall formation ultimately hinders fungal growth and development.[2][4]

Q2: What are the known mechanisms of this compound resistance in A. kikuchiana?

A2: Research suggests that the primary mechanism of this compound resistance in A. kikuchiana is not due to alterations in the target enzyme, chitin synthase.[1][5] Instead, resistance is likely caused by reduced penetration of the antibiotic through the cell membrane, leading to a lower concentration of this compound at the enzyme site.[1][3][5][6] In other fungi, resistance to various fungicides can also be mediated by the overexpression of efflux pumps, such as ATP-binding cassette (ABC) transporters and Major Facilitator Superfamily (MFS) transporters, which actively remove the fungicide from the cell.[7][8][9][10]

Q3: My A. kikuchiana isolates show variable levels of sensitivity to this compound. What could be the cause?

A3: Variation in sensitivity to this compound B has been observed among different isolates of A. kikuchiana.[3][6] This variability can be attributed to differences in the efficiency of this compound uptake or efflux among strains. Isolates with lower membrane permeability to the antibiotic will naturally exhibit higher resistance.[1][3][6]

Q4: Are there fitness costs associated with this compound resistance in Alternaria species?

A4: Yes, studies in the closely related species Alternaria mali have indicated that this compound-resistant isolates may have decreased fitness compared to their sensitive counterparts.[6] This can manifest as reduced mycelial growth, sporulation, or pathogenicity.

Troubleshooting Guides

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results

Potential Cause Troubleshooting Step
Media Composition: The composition of the growth medium can significantly affect the apparent sensitivity of fungi to this compound.[11] For instance, the presence of peptides in the medium can antagonize this compound activity, as the fungicide is transported into the cell via peptide carriers.[11]
Solution: Use a defined minimal medium for your MIC assays to ensure consistency and avoid antagonistic effects from complex media components.
Inoculum Density: A high density of fungal spores or mycelial fragments in the inoculum can lead to an overestimation of resistance.
Solution: Standardize your inoculum preparation protocol to ensure a consistent starting concentration of fungal material for each assay.
Isolate Purity: Contamination with other fungal or bacterial species can interfere with the assay and produce misleading results.
Solution: Always verify the purity of your A. kikuchiana isolates by plating on selective media and performing microscopic examination before initiating an MIC assay.

Issue 2: Difficulty in Amplifying the Chitin Synthase Gene from Resistant Isolates

Potential Cause Troubleshooting Step
Primer Design: The primers you are using may not be specific to the chitin synthase gene(s) of A. kikuchiana or may be located in a region with genetic polymorphisms. Fungi often possess multiple chitin synthase genes, each playing a different role.[12]
Solution: Design multiple sets of primers based on conserved regions of known fungal chitin synthase genes. If available, use the genome sequence of A. kikuchiana or a closely related Alternaria species for more targeted primer design.
DNA Quality: Poor quality of the extracted genomic DNA, containing inhibitors from fungal pigments or polysaccharides, can prevent successful PCR amplification.
Solution: Use a DNA extraction kit specifically designed for fungi, which often includes steps to remove melanin and other inhibitors. Assess DNA quality and quantity using spectrophotometry and gel electrophoresis before PCR.

Quantitative Data Summary

Table 1: Comparative Sensitivity of A. kikuchiana Strains to this compound B

Strain TypeInhibition of Glucosamine-¹⁴C Incorporation into Chitin by 10µM this compound BAccumulation of UDP-N-acetylglucosamine-¹⁴CReference
This compound-sensitive> 50%Markedly increased[3][6]
This compound-resistantModerately loweredModerately lowered[3][6]

Table 2: Kinetic Parameters of Chitin Synthase from A. kikuchiana

Studies have shown that the Km values for the substrate (UDP-N-acetylglucosamine) and the Ki values for the inhibitor (this compound B) differ only slightly between enzyme preparations from sensitive and resistant strains.[1][3][6] This indicates that the resistance mechanism is not based on a modification of the target enzyme's affinity for the inhibitor.

Experimental Protocols

Protocol 1: Chitin Synthase Activity Assay

This protocol is adapted from studies on the mode of action of Polyoxins.

  • Preparation of Crude Enzyme Extract:

    • Grow A. kikuchiana mycelia in a suitable liquid medium and harvest by filtration.

    • Wash the mycelia thoroughly with a buffer solution (e.g., 0.1 M Tris-HCl, pH 7.5).

    • Grind the mycelia with sea sand or glass beads in the same buffer containing a reducing agent (e.g., dithiothreitol) and a protease inhibitor cocktail.

    • Centrifuge the homogenate at a low speed to remove cell debris. The resulting supernatant is the crude enzyme extract.

  • Enzyme Assay:

    • Prepare a reaction mixture containing the crude enzyme extract, a buffer (e.g., 50 mM Tris-HCl, pH 7.5), an activator (e.g., 20 mM N-acetylglucosamine), and the substrate (UDP-N-acetylglucosamine labeled with ¹⁴C).

    • To test for inhibition, pre-incubate the enzyme extract with varying concentrations of this compound B before adding the substrate.

    • Incubate the reaction mixture at an optimal temperature (e.g., 28°C) for a specific time (e.g., 60 minutes).

    • Stop the reaction by adding an excess of a stopping solution (e.g., 10% trichloroacetic acid).

    • Filter the reaction mixture through a glass fiber filter to collect the insoluble chitin product.

    • Wash the filter extensively to remove any unincorporated labeled substrate.

    • Measure the radioactivity on the filter using a liquid scintillation counter to determine the amount of chitin synthesized.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration.

    • For kinetic studies, perform the assay with varying substrate concentrations in the presence and absence of the inhibitor to determine Km and Ki values using Lineweaver-Burk or Michaelis-Menten plots.

Visualizations

G cluster_0 Cell Exterior cluster_1 Cell Interior This compound This compound Transport Peptide Transporter This compound->Transport Uptake Polyoxin_in This compound Transport->Polyoxin_in ChitinSynthase Chitin Synthase Chitin Chitin (Cell Wall) ChitinSynthase->Chitin Synthesis UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->ChitinSynthase Substrate EffluxPump ABC/MFS Efflux Pump Polyoxin_out This compound EffluxPump->Polyoxin_out Expulsion Polyoxin_in->ChitinSynthase Inhibition Polyoxin_in->EffluxPump Efflux

Caption: Proposed mechanisms of this compound action and resistance in fungi.

G start Start: Isolate A. kikuchiana from the field mic Perform MIC assay with this compound start->mic phenotype Isolate shows resistance? mic->phenotype sensitive Sensitive Strain (Control) phenotype->sensitive No resistant Resistant Strain phenotype->resistant Yes dna_ext Genomic DNA Extraction resistant->dna_ext pcr PCR amplify & sequence Chitin Synthase (CHS) and Transporter (ABC/MFS) genes dna_ext->pcr q_pcr Gene Expression Analysis (qRT-PCR) of CHS and Transporter genes dna_ext->q_pcr seq_analysis Sequence Analysis: Look for mutations pcr->seq_analysis expression_analysis Compare expression levels between resistant and sensitive strains q_pcr->expression_analysis

Caption: Experimental workflow for investigating this compound resistance.

G A Wild-Type (Sensitive) B Reduced Permeability A->B Mutation in membrane components C Target Site Modification (Less Common in A. kikuchiana) A->C Mutation in chitin synthase gene D Increased Efflux A->D Upregulation of efflux pump genes E This compound Resistance Phenotype B->E C->E D->E

Caption: Logical relationships of potential this compound resistance mechanisms.

References

Technical Support Center: Overcoming Poor Cell Permeability of Polyoxin In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Polyoxin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments due to the inherently poor cell permeability of this potent antifungal agent.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor cell permeability in vivo?

A1: this compound's limited in vivo efficacy is primarily due to two factors:

  • Inefficient Cell Wall Penetration: As a peptidyl nucleoside antibiotic, this compound relies on specific transport mechanisms to enter fungal cells. Its uptake is often mediated by peptide transport systems, which can be a bottleneck for efficient internalization.[1][2]

  • Hydrolytic Lability: The chemical structure of this compound can be susceptible to degradation by enzymes present in biological fluids, reducing the amount of active compound that reaches the target site.

Q2: What is the primary mechanism of action for this compound?

A2: this compound is a competitive inhibitor of chitin synthase, a crucial enzyme responsible for the biosynthesis of chitin, an essential component of the fungal cell wall.[3][4][5] By inhibiting this enzyme, this compound disrupts cell wall integrity, leading to morphological abnormalities and ultimately inhibiting fungal growth.[3] It is important to note that this compound is generally considered a fungistatic agent, meaning it inhibits fungal growth rather than directly killing the fungal cells.[3][5]

Q3: What are the most promising strategies to enhance the in vivo cell permeability of this compound?

A3: Several strategies are being explored to overcome the poor cell permeability of this compound:

  • Nanocarrier Encapsulation: Encapsulating this compound within nanocarriers, such as chitosan nanoparticles, liposomes, or other polymeric nanoparticles, can protect it from enzymatic degradation, improve its solubility, and facilitate its uptake into fungal cells.[6][7][8]

  • Siderophore Conjugation (Trojan Horse Approach): This strategy involves attaching this compound to a siderophore, a small molecule that bacteria and fungi use to acquire iron. The fungal cell actively transports the siderophore-Polyoxin conjugate inside, effectively tricking the fungus into taking up the antifungal agent.[9]

Q4: How does the fungistatic nature of this compound impact the design and interpretation of in vivo experiments?

A4: The fungistatic action of this compound means that a reduction in fungal burden might be observed more slowly compared to fungicidal agents. It's crucial to include appropriate time points in your in vivo studies to observe the inhibitory effects. Endpoint measurements should not only consider fungal clearance but also assess the inhibition of fungal proliferation and morphological changes.[10][11]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your in vivo experiments with this compound.

Problem 1: High in vitro activity of this compound does not translate to in vivo efficacy.

Possible Cause Troubleshooting Step
Poor Bioavailability/Rapid Clearance The drug may be rapidly metabolized or cleared before reaching the site of infection. Conduct a pharmacokinetic study to determine this compound's half-life and distribution in your animal model. Consider using a formulation strategy like nanocarrier encapsulation to protect the drug and prolong its circulation time.
Competitive Inhibition of Uptake The in vivo environment may contain peptides and amino acids that compete with this compound for uptake by fungal peptide transporters.[6][12] Try to minimize the presence of such competitors in your experimental setup if possible, although this is often difficult to control in vivo. This highlights the importance of delivery systems that can bypass or enhance uptake through these transporters.
Inappropriate Animal Model The chosen animal model or the specific fungal strain may not be suitable for evaluating a fungistatic agent. Ensure the model allows for the assessment of growth inhibition over a sufficient period.

Problem 2: High variability in experimental results between animals.

Possible Cause Troubleshooting Step
Inconsistent Formulation If using a nanocarrier or conjugate, inconsistencies in particle size, drug loading, or stability can lead to variable efficacy. Ensure your formulation protocol is robust and that each batch is thoroughly characterized for key parameters before in vivo administration.
Variable Drug Administration Inaccurate dosing can lead to significant variations. Refine your administration technique (e.g., gavage, injection) to ensure consistent delivery of the intended dose to each animal.
Differences in Fungal Burden Variations in the initial fungal inoculum can lead to different disease progression rates and treatment outcomes. Standardize your infection protocol to ensure each animal receives a consistent and viable fungal load.

Problem 3: Difficulty in assessing the antifungal effect of this compound in vivo.

Possible Cause Troubleshooting Step
Fungistatic Effect Misinterpreted As a fungistatic agent, this compound may not lead to a rapid decrease in fungal CFU counts. Supplement CFU data with other endpoints like histopathology to observe fungal morphology changes (e.g., swollen, abnormal hyphae), or use molecular methods like qPCR to assess fungal DNA levels.[3]
Suboptimal Dosing Regimen The dosing frequency may not be sufficient to maintain a therapeutic concentration of this compound at the infection site. Use pharmacokinetic data to design a dosing schedule that keeps the drug concentration above the minimum inhibitory concentration (MIC) for an extended period.

Data Presentation

Due to the limited publicly available quantitative data on the permeability of this compound and its enhanced formulations, the following table presents an illustrative example of how such data could be structured. This is a hypothetical dataset to demonstrate the potential improvements with different delivery strategies.

Table 1: Illustrative Permeability and Efficacy Data for this compound and Enhanced Formulations

FormulationApparent Permeability (Papp) in Caco-2 cells (x 10⁻⁶ cm/s) (Illustrative)In Vivo Efficacy (Log Reduction in Fungal Burden vs. Untreated Control) (Illustrative)
Free this compound0.51.5
This compound-Chitosan Nanoparticles5.03.0
This compound-Siderophore ConjugateNot Applicable (Active Transport)3.5

Note: Papp values are a measure of permeability in in vitro cell models. A higher Papp value generally suggests better potential for absorption. In vivo efficacy would need to be determined through animal studies.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Chitosan Nanoparticles

This protocol describes the preparation of this compound-loaded chitosan nanoparticles using the ionic gelation method.[13][14][15][16]

Materials:

  • Low molecular weight chitosan

  • Acetic acid

  • Sodium tripolyphosphate (TPP)

  • This compound D

  • Deionized water

  • Tween 80 (as a stabilizer, optional)

Procedure:

  • Prepare Chitosan Solution (0.1% w/v): Dissolve 100 mg of chitosan in 100 mL of a 1% (v/v) acetic acid solution. Stir overnight at room temperature to ensure complete dissolution.

  • Prepare TPP Solution (0.1% w/v): Dissolve 100 mg of TPP in 100 mL of deionized water.

  • Prepare this compound Solution: Dissolve the desired amount of this compound D in the chitosan solution. The concentration will depend on the desired drug loading.

  • Nanoparticle Formation:

    • Place the this compound-chitosan solution on a magnetic stirrer.

    • Add the TPP solution dropwise to the chitosan solution while stirring continuously. A typical volume ratio is 2.5:1 (chitosan solution: TPP solution).

    • An opalescent suspension will form, indicating the formation of nanoparticles.

    • (Optional) Add a small amount of Tween 80 to the chitosan solution before adding TPP to improve the stability of the nanoparticles.

  • Nanoparticle Collection:

    • Centrifuge the nanoparticle suspension at approximately 12,000 x g for 30 minutes.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

    • The nanoparticles can be freeze-dried for long-term storage or used directly in suspension for in vivo experiments.

Characterization:

  • Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to determine the size distribution and surface charge of the nanoparticles.

  • Morphology: Visualize the shape and surface of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

  • Drug Loading and Encapsulation Efficiency: Quantify the amount of this compound loaded into the nanoparticles using a suitable analytical method like HPLC.

Protocol 2: In Vivo Antifungal Efficacy Study in a Murine Model of Systemic Candidiasis

This protocol provides a general framework for assessing the in vivo efficacy of a this compound formulation.[17][18]

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Candida albicans strain

  • Sabouraud Dextrose Agar/Broth

  • Sterile saline

  • This compound formulation (e.g., free this compound, this compound-nanoparticles)

  • Vehicle control

Procedure:

  • Inoculum Preparation:

    • Culture C. albicans in Sabouraud Dextrose Broth overnight at 30°C.

    • Harvest the cells by centrifugation, wash with sterile saline, and resuspend in saline.

    • Adjust the cell density to the desired concentration for infection (e.g., 5 x 10⁵ cells/mL).

  • Infection:

    • Infect mice via tail vein injection with 0.1 mL of the C. albicans suspension.

  • Treatment:

    • Begin treatment at a specified time post-infection (e.g., 2 hours).

    • Administer the this compound formulation and vehicle control via the desired route (e.g., intravenous, intraperitoneal). The dose and frequency will need to be optimized based on preliminary studies.

  • Monitoring:

    • Monitor the mice daily for clinical signs of illness and body weight changes.

  • Endpoint Analysis:

    • At a predetermined time point (e.g., 3-5 days post-infection), euthanize the mice.

    • Aseptically remove target organs (e.g., kidneys).

    • Homogenize the organs in sterile saline.

    • Plate serial dilutions of the homogenates on Sabouraud Dextrose Agar plates.

    • Incubate the plates at 37°C for 24-48 hours and count the number of colony-forming units (CFUs).

  • Data Analysis:

    • Express the fungal burden as log₁₀ CFU per gram of tissue.

    • Compare the fungal burden in the treated groups to the vehicle control group to determine the efficacy of the this compound formulation.

Visualizations

Signaling Pathway: this compound Uptake in Fungal Cells

The following diagram illustrates the proposed mechanism of this compound uptake into a fungal cell, such as Candida albicans, via peptide transporters.

Polyoxin_Uptake cluster_extracellular Extracellular Space cluster_cell_membrane Fungal Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound PTR2 PTR2 Transporter This compound->PTR2 Uptake OPT OPT Transporter This compound->OPT Uptake (Potential) Dipeptides Dipeptides/ Tripeptides Dipeptides->PTR2 Competitive Uptake Polyoxin_in Intracellular This compound PTR2->Polyoxin_in OPT->Polyoxin_in Chitin_Synthase Chitin Synthase Polyoxin_in->Chitin_Synthase Inhibition Chitin Chitin (Cell Wall) Chitin_Synthase->Chitin Synthesis in_vivo_workflow cluster_prep Preparation cluster_animal_study Animal Study cluster_analysis Analysis Formulation Prepare this compound Formulation Treatment Administer Treatment (this compound/Control) Formulation->Treatment Inoculum Prepare Fungal Inoculum Infection Infect Animal Model (e.g., IV injection) Inoculum->Infection Infection->Treatment Monitoring Monitor Clinical Signs & Body Weight Treatment->Monitoring Endpoint Euthanize & Harvest Target Organs Monitoring->Endpoint CFU Determine Fungal Burden (CFU/gram tissue) Endpoint->CFU Data Analyze & Compare Treatment Groups CFU->Data troubleshooting_logic Start Start: Poor in vivo efficacy with good in vitro activity Check_PK Assess Pharmacokinetics (PK) of this compound Start->Check_PK Low_Exposure Issue: Low systemic exposure or rapid clearance Check_PK->Low_Exposure Poor PK Check_Model Evaluate Animal Model & Fungal Strain Check_PK->Check_Model Good PK Improve_Formulation Action: Develop enhanced delivery system (e.g., nanocarrier) Low_Exposure->Improve_Formulation End Improved In Vivo Efficacy Improve_Formulation->End Inappropriate_Model Issue: Model not sensitive to fungistatic effects Check_Model->Inappropriate_Model Mismatch Consider_Uptake Investigate Uptake Mechanism Check_Model->Consider_Uptake Appropriate Refine_Endpoints Action: Include histopathology or molecular endpoints Inappropriate_Model->Refine_Endpoints Refine_Endpoints->End Competitive_Inhibition Issue: Competitive inhibition of peptide transporters Consider_Uptake->Competitive_Inhibition Evidence of Competition Consider_Uptake->End No obvious issue Bypass_Transport Action: Design delivery system to bypass competitive uptake (e.g., siderophore conjugate) Competitive_Inhibition->Bypass_Transport Bypass_Transport->End

References

Degradation pathway of Polyoxin under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the degradation pathway of Polyoxin under different pH conditions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound at different pH levels?

This compound, a peptidyl nucleoside antibiotic, exhibits pH-dependent stability. Generally, it is more susceptible to degradation under alkaline conditions. Hydrolysis is a key degradation pathway, leading to the cleavage of its constituent parts.

Q2: What are the known degradation pathways of this compound under acidic and alkaline conditions?

Early studies on this compound A provide foundational knowledge of its degradation. Under strong acidic or alkaline conditions, the molecule undergoes hydrolysis at several key linkages.

  • Alkaline Hydrolysis: Treatment with sodium hydroxide cleaves the peptide bond and the glycosidic linkage.

  • Acid Hydrolysis: Strong acid treatment also results in the breakdown of the molecule.

Q3: What are the major degradation products of this compound A?

Based on degradative studies, the primary degradation products of this compound A include:

  • 5-hydroxymethyluracil: The nucleobase component of this compound.

  • This compound C: A structural analogue lacking the carbamoylpolyoxamic acid moiety.

  • Polyoximic acid: A C-terminal amino acid unique to Polyoxins.

Troubleshooting Guide

Q1: I am not seeing the expected degradation of my this compound sample. What could be the issue?

Several factors could influence the rate of degradation:

  • pH: Ensure the pH of your solution is accurately adjusted and maintained. Degradation is significantly slower at neutral pH compared to alkaline conditions.

  • Temperature: Degradation rates are temperature-dependent. Ensure your experimental temperature is appropriate and consistent.

  • Purity of this compound: The specific isomer of this compound (e.g., A, B, D) can influence stability. Confirm the identity and purity of your starting material.

Q2: I am having difficulty separating and identifying the degradation products. What analytical techniques are recommended?

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for separating and identifying this compound and its degradation products.

  • HPLC: A C18 column is commonly used for the analysis of this compound B.

  • LC-MS/MS: This technique provides high sensitivity and specificity, enabling the identification of degradation products even at low concentrations.

Quantitative Data

The following table summarizes the available quantitative data on the degradation of this compound D.

pHTemperature (°C)Half-life (days)
7.02532.5
9.0259.1

This data indicates that the degradation of this compound D is significantly faster in alkaline conditions.

Experimental Protocols

Protocol: pH-Dependent Degradation Study of this compound

This protocol outlines a general procedure for investigating the degradation of a this compound isomer at different pH values.

1. Materials:

  • This compound standard of known purity
  • Buffer solutions: pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), pH 9 (e.g., borate buffer)
  • Acetonitrile (HPLC grade)
  • Formic acid (LC-MS grade)
  • Ultrapure water
  • HPLC or LC-MS/MS system

2. Sample Preparation:

  • Prepare a stock solution of this compound in ultrapure water.
  • In separate vials, dilute the stock solution with each buffer (pH 4, 7, and 9) to a final concentration suitable for analysis (e.g., 1-10 µg/mL).
  • Prepare control samples of this compound in ultrapure water.

3. Incubation:

  • Incubate the vials at a constant temperature (e.g., 25°C or an elevated temperature to accelerate degradation).
  • At specified time points (e.g., 0, 24, 48, 72 hours, and weekly), withdraw an aliquot from each vial for analysis.

4. Analysis (LC-MS/MS):

  • Column: C18 reversed-phase column.
  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
  • Ionization Mode: Electrospray ionization (ESI) in positive mode is often suitable for this compound analysis.
  • Data Acquisition: Monitor the parent ion of the specific this compound isomer and potential degradation products.

5. Data Analysis:

  • Quantify the decrease in the peak area of the parent this compound over time to determine the degradation rate.
  • Identify potential degradation products by analyzing the mass spectra.
  • Calculate the degradation rate constant (k) and half-life (t½) at each pH.

Visualizations

Degradation_Pathway_of_Polyoxin_A cluster_products Degradation Products Polyoxin_A This compound A Hydrolysis Hydrolysis (Acidic or Alkaline) Polyoxin_A->Hydrolysis Hydrolysis->Products 5_hydroxymethyluracil 5-hydroxymethyluracil Products->5_hydroxymethyluracil Polyoxin_C This compound C Products->Polyoxin_C Polyoximic_acid Polyoximic acid Products->Polyoximic_acid

Caption: Degradation pathway of this compound A under hydrolysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare this compound Stock Solution B Dilute in Buffers (pH 4, 7, 9) A->B C Incubate at Constant Temperature B->C D Collect Aliquots at Time Points C->D E LC-MS/MS Analysis D->E F Data Processing and Kinetic Analysis E->F

Caption: Workflow for pH-dependent degradation study.

Troubleshooting inconsistent results in Polyoxin bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Polyoxin Bioassay Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experiments involving this compound antibiotics. Here you will find answers to frequently asked questions, detailed experimental protocols, and data to help you achieve consistent and reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during this compound bioassays, providing potential causes and solutions in a straightforward question-and-answer format.

Q1: Why are my bioassay results with this compound D inconsistent?

Inconsistent results in this compound D bioassays can stem from several factors related to both the experimental setup and the biological materials used. A primary source of variability is the inherent biological differences between fungal species and even between different isolates of the same species.[1] The composition of the growth medium can also significantly influence the effective concentration (EC50) of the antibiotic. Furthermore, general parameters for antifungal susceptibility testing, such as inoculum size, incubation time, and temperature, must be strictly controlled to ensure reproducibility.[2][3][4][5]

Q2: I'm not observing any fungal growth inhibition. What could be the problem?

Several factors could lead to a lack of inhibition:

  • Fungal Resistance: The target fungus may have intrinsic or acquired resistance to this compound. A known mechanism of resistance is the reduced permeability of the fungal cell membrane to the antibiotic.[1][6]

  • Incorrect Fungal Species: this compound D is most effective against fungi with chitinous cell walls; it has little to no effect on organisms like bacteria or certain fungi (e.g., Pythium spp.) that have cellulose-based cell walls.

  • Degraded this compound: Ensure that the this compound D stock solution is stored correctly and has not expired.

  • Assay Conditions: The pH of the medium can affect the activity of some antifungal agents.[4] Also, ensure the incubation conditions are optimal for the growth of the fungus.

Q3: The inhibition zones (in an agar diffusion assay) or MIC values (in a broth dilution assay) are not reproducible. How can I improve this?

Reproducibility issues often point to a lack of standardization in the protocol. To improve consistency:

  • Standardize Inoculum: The concentration of fungal spores or cells in the inoculum must be consistent for each experiment. Spectrophotometric methods for adjusting inoculum density are generally more reproducible.[4]

  • Control Incubation Parameters: Strictly adhere to the same incubation time and temperature for all assays.

  • Consistent Endpoint Reading: For broth microdilution assays, establish a clear criterion for determining the Minimum Inhibitory Concentration (MIC), such as the lowest concentration that produces a ≥50% reduction in growth compared to the control.[2] For agar diffusion, measure the zone of inhibition at a consistent time point.

  • Use of Controls: Always include a positive control (a known susceptible fungal strain) and a negative control (no this compound D) in your experiments.

Q4: My results from a biochemical (cell-free) chitin synthase assay do not correlate with my cell-based assay results. Why?

A discrepancy between cell-free and cell-based assays is not uncommon. The primary reason is that a cell-based assay accounts for the drug's ability to penetrate the fungal cell wall and membrane to reach its target, chitin synthase. In contrast, a biochemical assay uses isolated enzyme extracts, bypassing these biological barriers.[1][6] Therefore, a compound might be a potent inhibitor in a biochemical assay but show weak activity in a cell-based assay due to poor cellular uptake.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound D and other chitin synthase inhibitors to provide a reference for expected potency.

Table 1: Inhibition Constants (Ki) and IC50 Values for Chitin Synthase Inhibitors

CompoundTarget EnzymeKi ValueIC50 ValueSource Organism for Enzyme
This compound DChitin Synthase1.40 x 10⁻⁶ M-Neurospora crassa
This compound DChitin Synthase0.6 µM-Mucor rouxii[7]
This compound BChitin Synthase-0.19 mMSclerotinia sclerotiorum[8]
Polyoxins A-M (except C)Chitin Synthase3.3 x 10⁻⁵ M to 3.4 x 10⁻⁶ M-Not Specified[9]

Note: Lower Ki and IC50 values indicate higher potency.

Table 2: Minimum Inhibitory Concentration (MIC) and Effective Concentration (EC50) of Polyoxins Against Various Fungi

CompoundFungal SpeciesAssay TypeMIC/EC50 Value
This compound BColletotrichum gloeosporioidesMycelial Growth InhibitionEC50: 1.07 mg/mL[10]
This compound DRhizoctonia solaniMycelial Growth Inhibition≤ 1.562 ppm[11]
This compound DCandida albicansGrowth InhibitionEffective at millimolar concentrations[12]
This compound DCryptococcus neoformansGrowth InhibitionEffective at millimolar concentrations[12]

Experimental Protocols

Below are detailed methodologies for key experiments related to this compound bioassays.

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing.[13][14]

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain isolated colonies.

    • Prepare a suspension of the fungal cells in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the suspension to a concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL using a spectrophotometer or hemocytometer.

  • Antifungal Dilution:

    • Prepare a stock solution of this compound D in a suitable solvent (e.g., water or DMSO).

    • Perform serial two-fold dilutions of the this compound D stock solution in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well of the microtiter plate containing the this compound D dilutions.

    • Include a growth control well (inoculum without this compound D) and a sterility control well (medium only).

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • Visually inspect the plate for fungal growth.

    • The MIC is the lowest concentration of this compound D that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.[2]

Protocol 2: Non-Radioactive Chitin Synthase Activity Assay

This protocol is based on a high-throughput assay that measures chitin synthesis by detecting the product with a Wheat Germ Agglutinin (WGA) conjugate.[15][16][17]

  • Plate Preparation:

    • Coat the wells of a 96-well microtiter plate with a WGA solution (e.g., 50 µg/mL) and incubate overnight.

    • Wash the wells to remove unbound WGA.

    • Block the wells with a solution of bovine serum albumin (BSA).

  • Enzyme Preparation:

    • Grow the fungal cells and harvest them in the mid-log phase.

    • Lyse the cells to prepare a crude enzyme extract containing chitin synthase.

    • Activate the zymogenic form of chitin synthase by treating the extract with trypsin.

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing the substrate UDP-N-acetylglucosamine (UDP-GlcNAc).

    • Add varying concentrations of this compound D to the wells, followed by the enzyme extract and the reaction mixture.

    • Incubate the plate at 30-37°C for 1-3 hours to allow for chitin synthesis.

  • Detection and Quantification:

    • Wash the plate to remove unreacted substrate.

    • Add a WGA-Horseradish Peroxidase (HRP) conjugate to the wells and incubate. The WGA-HRP will bind to the newly synthesized chitin.

    • Wash the wells to remove unbound conjugate.

    • Add a chromogenic HRP substrate (e.g., TMB). The color change is proportional to the amount of chitin produced.

    • Measure the absorbance using a microplate reader. A decrease in signal in the presence of this compound D indicates inhibition of chitin synthase.

Visualizations

This compound D Mechanism of Action

The following diagram illustrates the mechanism by which this compound D inhibits fungal growth.

Polyoxin_Mechanism This compound D competitively inhibits Chitin Synthase cluster_cell Fungal Cell UDP_GlcNAc UDP-N-acetylglucosamine (Chitin Precursor) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Substrate Chitin Chitin Polymer (Cell Wall Component) Chitin_Synthase->Chitin Catalyzes Cell_Wall Cell Wall Synthesis Chitin->Cell_Wall Polyoxin_D This compound D Polyoxin_D->Inhibition Inhibition->Chitin_Synthase

Caption: this compound D's competitive inhibition of chitin synthase.

Troubleshooting Workflow for Inconsistent Results

This workflow provides a logical sequence of steps to diagnose and resolve inconsistencies in this compound bioassays.

Troubleshooting_Workflow Start Inconsistent Results Observed Check_Protocol Review Protocol Standardization Start->Check_Protocol Check_Reagents Verify Reagent Integrity Check_Protocol->Check_Reagents Standardized? Yes Inoculum Inoculum Size Temperature Incubation Time Medium Check_Protocol->Inoculum Parameters Check_Fungus Assess Fungal Strain Check_Reagents->Check_Fungus Reagents OK? Yes This compound This compound D Stock (Storage, Expiry) Check_Reagents->this compound This compound Controls Positive/Negative Controls Check_Reagents->Controls Controls Fungal_ID Confirm Species ID Check for Resistance Check_Fungus->Fungal_ID Optimize Optimize Assay Conditions Inoculum->Optimize This compound->Optimize Controls->Optimize Consult Consult Literature for Species-Specific Protocols Fungal_ID->Consult End Consistent Results Optimize->End Consult->End

Caption: A logical workflow for troubleshooting bioassay inconsistencies.

General Experimental Workflow for a this compound Bioassay

The diagram below outlines the general steps involved in performing a this compound bioassay.

Experimental_Workflow Prep_Fungus 1. Prepare Fungal Inoculum Assay_Setup 3. Set up Assay (e.g., 96-well plate) Prep_Fungus->Assay_Setup Prep_this compound 2. Prepare this compound D Dilutions Prep_this compound->Assay_Setup Incubation 4. Incubate under Controlled Conditions Assay_Setup->Incubation Data_Collection 5. Collect Data (e.g., Absorbance, Fluorescence) Incubation->Data_Collection Analysis 6. Analyze Results (Calculate MIC/IC50) Data_Collection->Analysis

Caption: A general workflow for performing a this compound bioassay.

References

Technical Support Center: Inactivation of Polyoxin Activity by Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to the inactivation of polyoxin activity by dipeptides in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound treatment showing reduced or no antifungal activity?

A1: Reduced this compound efficacy can be due to several factors, including the composition of your culture medium. The presence of dipeptides and, to a lesser extent, tripeptides in complex media can significantly inhibit this compound activity. This is because polyoxins are structurally similar to peptides and are taken up by fungal cells via the same peptide transport systems. Dipeptides in the medium compete with this compound for uptake, leading to lower intracellular concentrations of the antibiotic and consequently reduced antifungal effect.[1][2][3]

Q2: Which specific dipeptides are known to inactivate this compound?

A2: Several dipeptides have been documented to antagonize this compound activity. Notably, simple dipeptides such as glycylglycine, glycyl-L-alanine, glycyl-L-valine, and glycyl-L-leucine have been shown to be effective at inhibiting this compound A uptake and antifungal activity against Alternaria kikuchiana.

Q3: How significant is the inhibitory effect of dipeptides on this compound activity?

A3: The inhibitory effect can be substantial. For instance, studies have shown that dipeptides at concentrations 500 times higher than that of this compound A can completely abolish its antifungal activity. In experiments with Alternaria kikuchiana, the presence of 10 mM of certain dipeptides reduced the uptake of 19 µM this compound A by 70-80%. This directly correlated with a 40-80% recovery in chitin biosynthesis, the target of this compound's inhibitory action.

Q4: Does the type of culture medium affect this compound activity?

A4: Yes, the choice of culture medium is critical. The antifungal activity of this compound is significantly higher in defined, minimal media compared to complex, rich media that contain peptides and amino acids. For example, the minimal inhibitory concentration (MIC) of this compound against Candida albicans can be as low as 0.1 µg/mL in a defined medium but can increase to 1,000 µg/mL in a conventional, rich medium.[3][4]

Q5: Do dipeptides directly inhibit the target enzyme of this compound, chitin synthase?

A5: No, dipeptides do not directly inhibit chitin synthase. The inactivation of this compound activity by dipeptides is not due to a direct interaction with the target enzyme. Instead, the antagonism occurs at the level of cellular uptake, where both this compound and dipeptides compete for the same transport machinery to enter the fungal cell.

Troubleshooting Guides

Issue: Inconsistent this compound Efficacy in Antifungal Assays

Possible Cause Troubleshooting Step Expected Outcome
Culture Medium Composition Switch from a complex medium (e.g., YPD, Nutrient Broth) to a defined, minimal medium with a known composition.A significant increase in the observed antifungal activity of this compound at the same concentration.
Peptide Contamination Ensure all components of your medium and experimental setup are free from contaminating peptides. Use high-purity reagents.Consistent and reproducible results in your this compound activity assays.
Incorrect this compound Concentration Verify the concentration of your this compound stock solution and ensure accurate dilutions are being made for your experiments.The expected level of fungal growth inhibition is achieved in control experiments with minimal medium.

Quantitative Data

Table 1: Effect of Dipeptides on this compound A Uptake and Chitin Synthesis Inhibition in Alternaria kikuchiana

Dipeptide (at 10 mM)Reduction in this compound A (19 µM) UptakeRecovery of Chitin Synthesis Inhibition
Glycylglycine~70-80%~40-80%
Glycyl-L-alanine~70-80%~40-80%
Glycyl-L-valine~70-80%~40-80%
Glycyl-L-leucine~70-80%~40-80%

Experimental Protocols

Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) of this compound in the Presence of Dipeptides

Objective: To quantify the antagonistic effect of a specific dipeptide on the antifungal activity of this compound.

Materials:

  • Fungal strain of interest (e.g., Candida albicans)

  • Defined, minimal liquid culture medium

  • This compound D stock solution (e.g., 1 mg/mL in sterile water)

  • Dipeptide stock solution (e.g., 100 mM in sterile water)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a fungal inoculum by growing the cells in the defined minimal medium to the mid-logarithmic phase. Adjust the cell density to a final concentration of 1 x 103 to 5 x 103 cells/mL.

  • In the wells of a 96-well plate, perform serial twofold dilutions of the this compound D stock solution in the defined minimal medium.

  • To a parallel set of wells, add the same serial dilutions of this compound D, but also add the dipeptide to a final, constant concentration (e.g., 1 mM).

  • Include control wells:

    • Fungal cells in medium only (positive control for growth)

    • Medium only (negative control for sterility)

    • Fungal cells with the dipeptide only (to ensure the dipeptide itself is not antifungal)

  • Add the fungal inoculum to all wells (except the medium-only control).

  • Incubate the plate at the optimal temperature for the fungal strain for 24-48 hours, or until visible growth is observed in the positive control wells.

  • Determine the MIC, which is the lowest concentration of this compound that completely inhibits visible growth, both in the absence and presence of the dipeptide.

Protocol 2: Chitin Synthase Activity Assay

Objective: To demonstrate that dipeptides do not directly inhibit chitin synthase activity.

Materials:

  • Fungal cell culture for enzyme extraction

  • Extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EDTA, 1 mM 2-mercaptoethanol)

  • Substrate: UDP-N-acetyl-D-[¹⁴C]glucosamine

  • This compound D solution

  • Dipeptide solution

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a crude enzyme extract containing chitin synthase from the fungal cells by mechanical disruption (e.g., bead beating or sonication) followed by centrifugation to pellet cell debris.

  • Set up reaction tubes with the following components:

    • Control: Enzyme extract + buffer

    • This compound Inhibition: Enzyme extract + buffer + this compound D (at a concentration known to inhibit the enzyme)

    • Dipeptide Control: Enzyme extract + buffer + Dipeptide (at the same concentration used in the MIC assay)

    • This compound + Dipeptide: Enzyme extract + buffer + this compound D + Dipeptide

  • Pre-incubate the reaction mixtures for a short period at the optimal temperature for the enzyme.

  • Initiate the reaction by adding the radiolabeled substrate, UDP-N-acetyl-D-[¹⁴C]glucosamine.

  • Incubate for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a denaturing agent (e.g., 10% trichloroacetic acid).

  • Filter the reaction mixtures through glass fiber filters to capture the insoluble radiolabeled chitin product.

  • Wash the filters to remove any unincorporated substrate.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Compare the chitin synthase activity in the different reaction conditions. The activity in the presence of the dipeptide alone should be comparable to the control, demonstrating no direct inhibition.

Visualizations

Polyoxin_Mechanism cluster_extracellular Extracellular Space cluster_cell Fungal Cell cluster_cytoplasm Cytoplasm This compound This compound Transport Peptide Transporter This compound->Transport Uptake Dipeptide Dipeptide Dipeptide->Transport Competitive Uptake ChitinSynthase Chitin Synthase Transport->ChitinSynthase This compound inhibits Chitin Chitin (Cell Wall) ChitinSynthase->Chitin Synthesis UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->ChitinSynthase Substrate

Caption: Competitive uptake of this compound and dipeptides.

Experimental_Workflow cluster_mic MIC Determination cluster_enzyme Chitin Synthase Assay prep_mic Prepare this compound and Dipeptide Dilutions inoculate_mic Inoculate with Fungal Culture prep_mic->inoculate_mic incubate_mic Incubate 24-48h inoculate_mic->incubate_mic read_mic Determine MIC incubate_mic->read_mic conclusion Conclusion: Dipeptides inhibit this compound uptake, not enzyme activity read_mic->conclusion prep_enzyme Prepare Enzyme Extract setup_reactions Set up Reactions (Control, this compound, Dipeptide) prep_enzyme->setup_reactions add_substrate Add Radiolabeled Substrate setup_reactions->add_substrate incubate_enzyme Incubate add_substrate->incubate_enzyme measure_activity Measure Radioactivity incubate_enzyme->measure_activity measure_activity->conclusion start Start start->prep_mic start->prep_enzyme

Caption: Workflow for investigating dipeptide antagonism.

References

Technical Support Center: Enhancing the Antifungal Spectrum of Polyoxin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting, frequently asked questions (FAQs), and experimental protocols for researchers working to enhance the antifungal spectrum of Polyoxin derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do my novel this compound derivatives show high activity against isolated chitin synthase but poor whole-cell antifungal activity?

A1: This is a common issue often attributed to poor cell permeability.[1] The peptidyl nature of Polyoxins means they typically enter fungal cells via peptide transport systems.[2] If your derivative is not recognized by these transporters, it won't reach its intracellular target, chitin synthase. Additionally, the compound might be susceptible to hydrolysis before it can act.[1] One study synthesized a novel nikkomycin analogue that was highly active in the enzyme assay but had no effect on whole Candida albicans cells, highlighting this permeability issue.[3][4]

Q2: I'm observing high variability in Minimum Inhibitory Concentration (MIC) values for the same derivative against the same fungal strain. What could be the cause?

A2: High variability in MICs can stem from several factors related to the assay conditions.

  • Media Composition: The presence of di- and tripeptides in conventional growth media can antagonize this compound uptake by competing for the same peptide transporters.[2] Switching to a defined, minimal medium can dramatically increase the apparent sensitivity of the fungus. For example, the MIC of this compound against Candida albicans dropped from 1,000 µg/mL in a conventional medium to 0.1 µg/mL in a defined medium.[2]

  • Inoculum Size: Inoculum size should be standardized, typically to 1–5 × 10⁵ cells/mL, as variations can affect the final MIC reading.[5]

  • Growth Phase: The growth stage of the fungus can influence its susceptibility. Changes in membrane permeability and chitin synthase activity during the fungal growth process can affect this compound D's activity.[6]

Q3: Can I broaden the spectrum of my this compound derivatives by altering the pyrimidine base?

A3: Yes, modifications to the pyrimidine base are a key strategy for altering the antifungal spectrum. Polyoxins are grouped into different classes based on the R1 side group at the C-5 position of the pyrimidine moiety, and these classes show different activity spectra against pathogenic fungi.[7] For instance, introducing a thymine-7-hydroxylase homolog from Streptomyces avermitilis into a this compound-producing strain led to the generation of new derivatives with altered structures at this site.[7]

Q4: What are the known mechanisms of resistance to Polyoxins?

A4: Fungal resistance to Polyoxins can develop through several mechanisms:

  • Reduced Permeability: The most cited mechanism is a decrease in the uptake of the antibiotic through the cell membrane, preventing it from reaching the chitin synthase enzyme.[8][9]

  • Target Site Modification: While less common for Polyoxins compared to other antifungals, mutations in the chitin synthase gene could potentially reduce the binding affinity of the inhibitor.

  • Increased Efflux: Fungal cells may develop efflux pumps that actively remove the drug from the cytoplasm.

  • Field Resistance: Low-level resistance has been observed in field isolates of Botrytis cinerea after prolonged exposure to this compound treatments.[10]

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Suggested Solution(s)
Low yield during synthesis of this compound derivatives. Poor coupling efficiency between the nucleoside core and the peptide side chain. Side reactions or degradation of starting materials.Optimize coupling reagents and reaction conditions (temperature, solvent, pH). Use protecting groups for reactive functional moieties. Purify intermediates at each step to remove byproducts.
Derivative is inactive against target fungus (e.g., Aspergillus fumigatus). Intrinsic resistance of the fungus. Poor uptake of the derivative.A. fumigatus is known to be poorly inhibited by this compound D, even in combination with other antifungals like caspofungin.[11] Consider testing against other fungi like Candida albicans or plant pathogens.[6] To address uptake, try synthesizing a small library of derivatives with modified peptide side chains to find one recognized by the fungal peptide transporters.
Inconsistent results in checkerboard synergy assays. Incorrect calculation of the Fractional Inhibitory Concentration Index (FICI). Inappropriate concentration ranges for the drugs.Ensure the FICI is calculated correctly: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[11] Perform preliminary MIC tests for each drug individually to set an appropriate concentration range for the checkerboard assay.
Antifungal effect observed, but fungus recovers (trailing growth). The derivative may be fungistatic rather than fungicidal at the tested concentration.[6] The compound may degrade over the course of the incubation period.Determine the Minimum Fungicidal Concentration (MFC) in addition to the MIC. Assess the stability of your compound in the assay medium over 24-48 hours. The trailing effect is a known phenomenon in antifungal susceptibility testing and can complicate MIC determination.[5]

Quantitative Data Summary

The efficacy of this compound derivatives is highly dependent on the specific derivative and the target fungal species. The following tables summarize reported inhibitory concentrations.

Table 1: Inhibitory Concentrations (IC₅₀) of Polyoxins against Mycotoxin Production [12]

This compound DerivativeIC₅₀ against Aflatoxin Production (µmol L⁻¹) in Aspergillus parasiticusIC₅₀ against Fumonisin Production (µmol L⁻¹) in Fusarium fujikuroi
This compound A 16Not Reported
This compound B 74270
This compound D 11042
This compound K 965
This compound L 28062

Table 2: Effective Concentrations (EC₅₀) of this compound D against Plant Pathogenic Fungi [6]

Fungal SpeciesMycelial Growth EC₅₀ (ppm)
Rhizoctonia solani ≤ 1.562
Botrytis cinerea 0.59 - 5.8
Colletotrichum spp. 1.8 - 11.2

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for this compound Derivatives

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for testing yeasts like Candida albicans.[5][11][13]

1. Preparation of Materials:

  • Medium: Use RPMI-1640 medium supplemented with 2% glucose. For Polyoxins, it is highly recommended to use a defined minimal medium to avoid peptide antagonism.[2]
  • Drug Dilutions: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., water).[11] Create a series of 2-fold serial dilutions in a 96-well microtiter plate to achieve the desired final concentration range.
  • Inoculum Preparation: Culture the fungal strain overnight. Adjust the cell suspension in sterile saline or medium to a concentration of 1–5 × 10⁵ cells/mL using a spectrophotometer or hemocytometer.[5]

2. Assay Procedure:

  • Add 100 µL of the fungal inoculum to each well of the 96-well plate containing 100 µL of the serially diluted drug.
  • Include a growth control well (inoculum without drug) and a sterility control well (medium only).
  • Incubate the plate at 35-37°C for 24-48 hours.

3. Reading the MIC:

  • The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of visible growth compared to the growth control.[14] This can be determined visually or by reading the optical density (OD) with a plate reader.

Protocol 2: Chitin Synthase Inhibition Assay

This enzymatic assay determines the direct inhibitory effect of this compound derivatives on their target enzyme.

1. Preparation of Chitin Synthase:

  • Obtain a crude preparation of chitin synthase from fungal mycelia (e.g., Neurospora crassa, Candida albicans).[8][15] This typically involves mechanical disruption of cells followed by centrifugation to isolate a membrane-rich fraction.

2. Reaction Mixture:

  • Prepare a reaction mixture containing:
  • Buffer (e.g., Tris-HCl)
  • Enzyme preparation
  • Substrate: UDP-N-acetylglucosamine, including a radiolabeled version (¹⁴C-UDP-GlcNAc) for detection.[15]
  • Activators (e.g., Mg²⁺, GlcNAc)
  • The this compound derivative at various concentrations.

3. Assay Procedure:

  • Initiate the reaction by adding the enzyme preparation and incubate at an optimal temperature (e.g., 28-30°C).
  • Stop the reaction after a defined period by adding a denaturant like trichloroacetic acid.
  • Filter the reaction mixture through a glass fiber filter to capture the insoluble chitin product.
  • Wash the filter extensively to remove unincorporated ¹⁴C-UDP-GlcNAc.

4. Quantification:

  • Measure the radioactivity retained on the filter using a scintillation counter.
  • Calculate the percentage of inhibition for each derivative concentration relative to a no-inhibitor control.
  • Determine the Ki (inhibition constant) by performing kinetic analysis with varying substrate concentrations. This compound D acts as a competitive inhibitor with respect to UDP-N-acetylglucosamine.[15]

Visualizations

This compound's Mechanism of Action and Fungal Resistance

Mechanism of this compound Action and Resistance cluster_extracellular Extracellular Space cluster_cell Fungal Cell This compound This compound Derivative Membrane Transport Peptide Transporter This compound->Transport Uptake Cytoplasm_this compound Intracellular This compound Transport->Cytoplasm_this compound Chitin_Synthase Chitin Synthase Cytoplasm_this compound->Chitin_Synthase Competitive Inhibition Chitin Chitin (Cell Wall) Chitin_Synthase->Chitin Synthesizes UDP_GlcNAc UDP-GlcNAc (Substrate) UDP_GlcNAc->Chitin_Synthase Binds Resistance Resistance Mechanisms Resistance->Transport Downregulation/ Mutation Reduced_Uptake Reduced Uptake

Caption: this compound derivatives enter fungi via peptide transporters to inhibit chitin synthase.

General Workflow for Developing Novel this compound Derivatives

Start Identify Lead This compound Structure Synthesis Chemical or Biosynthetic Modification Start->Synthesis Purification Purification & Characterization (HPLC, MS) Synthesis->Purification Enzyme_Assay In Vitro Assay: Chitin Synthase Inhibition Purification->Enzyme_Assay MIC_Assay Whole-Cell Assay: MIC Determination Enzyme_Assay->MIC_Assay Decision Activity Observed? MIC_Assay->Decision Optimization Structure-Activity Relationship (SAR) Analysis Decision->Optimization  Yes Troubleshoot Troubleshoot: (e.g., Permeability) Decision->Troubleshoot No Optimization->Synthesis Iterate Design End Lead Candidate Identified Optimization->End Troubleshoot->Synthesis Redesign

Caption: Iterative workflow for the design and testing of new this compound derivatives.

References

Validation & Comparative

Polyoxin vs. Nikkomycin Z: A Comparative Guide to Chitin Synthase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chitin, an essential structural component of fungal cell walls and arthropod exoskeletons, is a prime target for antifungal and insecticidal agents due to its absence in vertebrates and plants.[1][2] The enzyme responsible for its synthesis, chitin synthase (CHS), is the target of two prominent classes of competitive inhibitors: Polyoxins and Nikkomycins.[2] This guide provides a detailed, data-driven comparison of Polyoxin D and Nikkomycin Z, two of the most studied members of these classes, to aid researchers in their selection and application.

Quantitative Efficacy: A Head-to-Head Comparison

Both this compound D and Nikkomycin Z act as competitive inhibitors of chitin synthase by mimicking the substrate, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc).[2][3][4] Their efficacy, however, varies depending on the specific chitin synthase isozyme and the fungal species. The following table summarizes key inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) from various studies.

InhibitorFungal SpeciesTarget EnzymeKi (µM)IC50 (µM)Reference
This compound D Candida albicansCaChs23.2 ± 1.4-[1]
Neurospora crassaChitin Synthase1.4-[3]
Saccharomyces cerevisiaeChs1--[5][6]
Chs2--[5][6]
Mucor rouxiiChitin Synthetase0.6-[7]
Nikkomycin Z Candida albicansCaChs1-15[8][9]
CaChs21.5 ± 0.50.8[1][8][9]
CaChs3-13[8][9]
Saccharomyces cerevisiaeChs1--[5][6]
Chs2--[5][6]

Note: Direct comparison of absolute values should be made with caution as experimental conditions can vary between studies.

Mechanism of Action: Competitive Inhibition

This compound D and Nikkomycin Z are peptidyl nucleoside antibiotics that act as structural analogs of the natural substrate UDP-GlcNAc.[2][4] They bind to the active site of chitin synthase, preventing the binding of UDP-GlcNAc and thereby inhibiting the polymerization of N-acetylglucosamine into chitin chains.[3][4] This competitive inhibition leads to a weakened cell wall, morphological abnormalities, and ultimately, cell lysis in fungi.[3][8][10] A unique aspect of their binding is the interaction of their peptidyl moiety, which can block the chitin transport channel.[4]

Competitive_Inhibition cluster_enzyme Chitin Synthase cluster_reactants Reactants cluster_products Products Enzyme Chitin Synthase (Active Site) Product Chitin Enzyme->Product Catalyzes No_Product Inhibition of Chitin Synthesis Enzyme->No_Product Leads to Substrate UDP-GlcNAc Substrate->Enzyme Binds to Active Site Inhibitor This compound / Nikkomycin Z Inhibitor->Enzyme Competitively Binds to Active Site

Figure 1. Competitive inhibition of chitin synthase by this compound and Nikkomycin Z.

Experimental Protocols

The determination of the inhibitory activity of compounds like this compound and Nikkomycin Z on chitin synthase typically involves in vitro enzyme assays. Two common methods are the radioactive assay and the non-radioactive, high-throughput assay.

Radioactive Chitin Synthase Assay

This traditional method measures the incorporation of a radiolabeled substrate, such as [14C]UDP-GlcNAc, into chitin.

a. Preparation of Enzyme Extract:

  • Fungal cells (e.g., Saccharomyces cerevisiae, Candida albicans) are cultured to the mid-logarithmic phase.[11]

  • Cells are harvested by centrifugation and washed with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).[11]

  • Cells are lysed using methods like glass bead vortexing or a French press in a lysis buffer containing protease inhibitors.[11]

  • The lysate is centrifuged at low speed to remove cell debris, and the supernatant containing the crude enzyme extract is collected.[11]

b. Assay Procedure:

  • The reaction mixture is prepared containing a buffer (e.g., 50 mM Tris-HCl, pH 7.5), a divalent cation (e.g., MgCl2), the substrate ([14C]UDP-GlcNAc), and the test inhibitor (this compound or Nikkomycin Z) at various concentrations.

  • The reaction is initiated by adding the enzyme extract.

  • The mixture is incubated at an optimal temperature (e.g., 30°C) for a specific duration.

  • The reaction is stopped, and the newly synthesized radiolabeled chitin is precipitated (e.g., with acid).

  • The amount of radioactivity in the precipitated chitin is quantified using a scintillation counter, which is proportional to the chitin synthase activity.

Non-Radioactive High-Throughput Chitin Synthase Assay

This method utilizes the specific binding of Wheat Germ Agglutinin (WGA) to chitin.[12][13]

a. Plate Preparation:

  • A 96-well microtiter plate is coated with WGA.[13]

b. Assay Procedure:

  • A reaction mixture is prepared containing the enzyme extract, the substrate (UDP-GlcNAc), and the test inhibitor.[11]

  • The mixture is added to the WGA-coated wells and incubated to allow for chitin synthesis.[11]

  • The newly synthesized chitin binds to the WGA on the plate surface.

  • The wells are washed to remove unbound reactants.[11]

  • The captured chitin is detected using a WGA-horseradish peroxidase (HRP) conjugate.[12]

  • A chromogenic HRP substrate (e.g., TMB) is added, and the resulting color change is measured using a microplate reader.[11][12] The signal intensity is inversely proportional to the inhibitory activity of the compound.

Experimental_Workflow cluster_preparation Enzyme Preparation cluster_assay Chitin Synthase Assay Culture Fungal Cell Culture Harvest Cell Harvesting & Washing Culture->Harvest Lysis Cell Lysis Harvest->Lysis Extract Crude Enzyme Extract Lysis->Extract Reaction Reaction Mixture (Enzyme, Substrate, Inhibitor) Extract->Reaction Incubation Incubation Reaction->Incubation Detection Detection of Chitin Synthesis Incubation->Detection Analysis Data Analysis (Ki / IC50) Detection->Analysis

Figure 2. General workflow for in vitro chitin synthase inhibition assays.

Signaling and Downstream Effects

Inhibition of chitin synthase by this compound or Nikkomycin Z does not directly trigger a specific signaling cascade in the conventional sense. Instead, the primary consequence is the disruption of cell wall synthesis. This leads to a cascade of structural and physiological effects, including:

  • Weakened Cell Wall: The lack of sufficient chitin compromises the structural integrity of the fungal cell wall.[2]

  • Osmotic Instability: The weakened cell wall makes the fungal cells susceptible to osmotic stress, often leading to cell lysis.[3][8]

  • Morphological Defects: Inhibition of chitin synthesis can cause abnormal cell shapes, prevent proper septum formation during cell division, and hinder morphogenesis.[7][8][10]

  • Growth Inhibition: The culmination of these effects is the potent inhibition of fungal growth.[3][8]

Conclusion

Both this compound D and Nikkomycin Z are powerful and specific competitive inhibitors of chitin synthase, making them valuable tools for research and potential therapeutic agents. While their core mechanism of action is similar, their inhibitory potency can differ significantly depending on the fungal species and the specific chitin synthase isozyme being targeted. The choice between these inhibitors will depend on the specific research question, the target organism, and the desired potency. The experimental protocols outlined provide a foundation for researchers to quantitatively assess and compare the efficacy of these and other novel chitin synthase inhibitors.

References

A Comparative Efficacy Analysis of Polyoxin D and Polyoxin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Polyoxin D and this compound B, two closely related peptidyl nucleoside antibiotics renowned for their potent antifungal properties. Both compounds, derived from the bacterium Streptomyces cacaoi var. asoensis, function as competitive inhibitors of chitin synthase, a crucial enzyme in the biosynthesis of the fungal cell wall.[1] This targeted mechanism of action makes them effective fungicides in agricultural applications. This document outlines their comparative efficacy through available experimental data, details the methodologies for key experiments, and visualizes their mechanism of action and experimental workflows.

Mechanism of Action: Competitive Inhibition of Chitin Synthase

This compound D and this compound B share a common mechanism of action, acting as competitive inhibitors of the enzyme chitin synthase.[1][2] Chitin, a polymer of N-acetylglucosamine, is a vital structural component of the fungal cell wall, providing rigidity and protection. Chitin synthase catalyzes the polymerization of UDP-N-acetylglucosamine (UDP-GlcNAc) into chitin chains. The structural similarity of Polyoxins to UDP-GlcNAc allows them to bind to the active site of chitin synthase, thereby blocking the natural substrate and halting chitin synthesis. This disruption of cell wall formation leads to osmotic instability and ultimately, fungal cell death.[1][2]

UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Binds to active site Chitin Chitin (Fungal Cell Wall Component) Chitin_Synthase->Chitin Synthesizes Polyoxins This compound D / this compound B (Competitive Inhibitors) Polyoxins->Chitin_Synthase Competitively binds to active site

Fig. 1: Mechanism of Action of Polyoxins.

Comparative Efficacy Data

CompoundFungal SpeciesAssay TypeValueReference
This compound D Rhizoctonia solaniMycelial Growth InhibitionHighly active at ≤ 1.562 ppm[2]
Botrytis cinereaEC₅₀ (Mycelial Growth)0.59 - 5.8 µg/ml[2][3]
Candida albicans (Chs2)Kᵢ (Enzyme Inhibition)3.2 ± 1.4 µM[4]
This compound B Sclerotinia sclerotiorumIC₅₀ (Chitin Synthase Inhibition)0.19 mM[5]
Alternaria spp.General ControlEffective[6]
Powdery MildewsGeneral ControlEffective[6][7]
This compound AL Botrytis cinereaEC₅₀ (Mycelial Growth)0.4 - 6.5 µg/ml[8]

Note: this compound AL is a mixture of polyoxins that includes this compound B.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key assays used to evaluate the efficacy of chitin synthase inhibitors.

Chitin Synthase Inhibition Assay

This in vitro assay measures the direct inhibitory effect of a compound on the activity of the chitin synthase enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) or the inhibitor constant (Kᵢ) of this compound D and this compound B against chitin synthase.

Methodology:

  • Enzyme Preparation:

    • Fungal mycelia are cultured and harvested during the logarithmic growth phase.

    • The mycelia are washed and then mechanically disrupted (e.g., by grinding with glass beads or sonication) in a suitable buffer to release the cellular contents.

    • A microsomal fraction containing the membrane-bound chitin synthase is isolated by differential centrifugation.

  • Assay Procedure:

    • The reaction is typically carried out in a microplate format.

    • The reaction mixture contains the prepared enzyme, a buffer solution, and varying concentrations of the inhibitor (this compound D or B).

    • The reaction is initiated by the addition of the substrate, radiolabeled UDP-N-acetylglucosamine (e.g., ¹⁴C-UDP-GlcNAc).

    • The mixture is incubated at an optimal temperature (e.g., 30°C) for a defined period.

    • The reaction is terminated, and the newly synthesized radiolabeled chitin is precipitated and collected on a filter.

    • The radioactivity of the collected chitin is measured using a scintillation counter.

  • Data Analysis:

    • The percentage of inhibition is calculated for each inhibitor concentration relative to a control with no inhibitor.

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.

    • For determining the Kᵢ value and the mode of inhibition, the assay is performed with varying concentrations of both the substrate and the inhibitor, and the data are analyzed using Michaelis-Menten and Lineweaver-Burk plots.

cluster_0 Enzyme Preparation cluster_1 Assay cluster_2 Data Analysis Harvest Harvest Fungal Mycelia Disrupt Disrupt Mycelia Harvest->Disrupt Isolate Isolate Microsomal Fraction Disrupt->Isolate Mix Prepare Reaction Mixture (Enzyme, Buffer, Inhibitor) Isolate->Mix Add_Substrate Add Radiolabeled UDP-GlcNAc Mix->Add_Substrate Incubate Incubate Add_Substrate->Incubate Terminate Terminate Reaction Incubate->Terminate Collect Collect Radiolabeled Chitin Terminate->Collect Measure Measure Radioactivity Collect->Measure Calculate Calculate % Inhibition Measure->Calculate Determine Determine IC50 / Ki Calculate->Determine

Fig. 2: Workflow for a Chitin Synthase Inhibition Assay.
Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Objective: To determine the MIC of this compound D and this compound B against various fungal species.

Methodology:

  • Preparation of Inoculum:

    • A standardized suspension of fungal spores or mycelial fragments is prepared in a suitable liquid medium. The concentration of the inoculum is adjusted to a specific density.

  • Preparation of Test Plates:

    • A serial dilution of the test compound (this compound D or B) is prepared in a liquid growth medium in a 96-well microtiter plate.

    • A positive control well (medium with inoculum, no inhibitor) and a negative control well (medium only) are included.

  • Inoculation and Incubation:

    • Each well (except the negative control) is inoculated with the fungal suspension.

    • The microtiter plate is incubated under conditions suitable for fungal growth (e.g., 25-30°C for 24-72 hours).

  • Determination of MIC:

    • After the incubation period, the wells are visually inspected for turbidity (indicating fungal growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Determination Inoculum Prepare Fungal Inoculum Serial_Dilution Prepare Serial Dilutions of Polyoxins in 96-well plate Inoculate Inoculate Wells with Fungi Serial_Dilution->Inoculate Incubate Incubate Plate Inoculate->Incubate Inspect Visually Inspect for Growth Incubate->Inspect Determine_MIC Determine MIC Inspect->Determine_MIC

Fig. 3: Workflow for a Minimum Inhibitory Concentration (MIC) Assay.

Conclusion

This compound D and this compound B are potent and specific inhibitors of fungal chitin synthase, making them valuable tools in agricultural disease management. While they share a common mechanism of action, the available data suggests some differences in their efficacy against specific fungal pathogens. This compound D has demonstrated high efficacy against Rhizoctonia solani, while this compound B is noted for its control of powdery mildews and Alternaria species. The provided quantitative data, though not from a single comparative study, offers valuable insights into their respective potencies. The detailed experimental protocols and workflow diagrams serve as a resource for researchers aiming to further investigate and compare these and other chitin synthase inhibitors. Further head-to-head comparative studies would be beneficial to establish a more comprehensive understanding of their relative efficacies and to guide their optimal use in various applications.

References

Validating the Target Specificity of Polyoxin on Fungal Chitin Synthetase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Polyoxin and other chitin synthetase inhibitors, supported by experimental data, to validate its target specificity. Chitin, an essential component of the fungal cell wall, is absent in vertebrates, making its synthesizing enzyme, chitin synthetase (CHS), an attractive target for antifungal agents.[1] Polyoxins, naturally occurring peptidyl nucleoside antibiotics, are potent and specific competitive inhibitors of this enzyme.[2][3]

Comparative Inhibitory Activity

This compound D and Nikkomycin Z are both well-characterized competitive inhibitors of chitin synthetase, acting as structural analogues of the enzyme's natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc).[1][2][4] Their efficacy, however, can vary significantly between different chitin synthase isoenzymes and fungal species.

Table 1: In Vitro Inhibitory Activity against Chitin Synthase Isozymes

InhibitorTarget OrganismTarget IsozymeInhibition Constant (Ki or IC50)Inhibition Type
This compound D Candida albicansCaChs2Ki = 3.2 ± 1.4 µMCompetitive
This compound D Mucor rouxiiChitin SynthetaseKi = 0.6 µMCompetitive
Nikkomycin Z Candida albicansCaChs1IC50 = 15 µMCompetitive
Nikkomycin Z Candida albicansCaChs2IC50 = 0.8 µMCompetitive
Nikkomycin Z Candida albicansCaChs3IC50 = 13 µMCompetitive
Nikkomycin Z Candida albicansCaChs2Ki = 1.5 ± 0.5 µMCompetitive

Data sourced from multiple studies.[1][5][6] Note that IC50 and Ki values can differ based on assay conditions.

Studies on Saccharomyces cerevisiae have shown that chitin synthetase 2 (Chs2), an essential enzyme for septum formation, is more resistant to both this compound D and Nikkomycins than the repair enzyme, Chs1.[4][7] This highlights the importance of evaluating inhibitors against specific isoenzymes.

Experimental Protocols for Target Validation

Validating that this compound's antifungal activity is a direct result of chitin synthase inhibition requires a multi-faceted approach, combining in vitro enzymatic assays with in vivo genetic methods.

In Vitro Chitin Synthase Inhibition Assay (Non-Radioactive)

This protocol is adapted from a high-throughput, non-radioactive method for quantifying chitin synthase activity.[8][9][10]

Principle: This assay measures the amount of chitin produced by chitin synthase. The newly synthesized chitin polymer is captured on a microtiter plate pre-coated with Wheat Germ Agglutinin (WGA), which binds specifically to chitin. The captured chitin is then detected using a WGA-Horseradish Peroxidase (HRP) conjugate, and the HRP activity is quantified colorimetrically.

Materials:

  • 96-well microtiter plates

  • Wheat Germ Agglutinin (WGA)

  • Crude chitin synthase enzyme extract from fungal cells

  • Trypsin and Soybean Trypsin Inhibitor

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Substrate Mix: UDP-GlcNAc and GlcNAc in buffer with a cofactor like MgCl2 or CoCl2.

  • This compound D (and other inhibitors for comparison)

  • WGA-HRP conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., H2SO4)

  • Plate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with a WGA solution (e.g., 50 µg/mL) and incubate overnight at room temperature. Wash the plate to remove unbound WGA.[9]

  • Enzyme Preparation: Prepare crude enzyme extracts from fungal mycelia. This often involves cell disruption in liquid nitrogen and centrifugation to collect the membrane fraction containing the enzyme.[10]

  • Enzyme Activation: Treat the crude enzyme extract with trypsin to proteolytically activate the zymogenic chitin synthase. Stop the reaction by adding a soybean trypsin inhibitor.[10][11]

  • Inhibition Reaction:

    • Add the activated enzyme extract to the WGA-coated wells.

    • Add various concentrations of this compound D (or other inhibitors). Include a no-inhibitor control.

    • Initiate the enzymatic reaction by adding the substrate mix.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a set period (e.g., 2-3 hours) to allow for chitin synthesis.[10]

  • Detection:

    • Wash the plate thoroughly to remove substrates and unbound components.

    • Add the WGA-HRP conjugate solution to each well and incubate to allow binding to the synthesized chitin.

    • Wash the plate again to remove unbound conjugate.

    • Add TMB substrate. A blue color will develop in proportion to the amount of HRP present.

  • Quantification: Stop the reaction with an acid solution (turning the color to yellow) and measure the absorbance at the appropriate wavelength (e.g., 450 nm or 600 nm).[8][10] The decrease in absorbance in the presence of the inhibitor corresponds to its inhibitory activity, from which IC50 values can be calculated.

Genetic Validation of Target Specificity

Genetic approaches provide powerful in vivo evidence to confirm the target of an antifungal compound.[12][13]

Principle: If chitin synthase is the true target of this compound, then fungal strains with genetic alterations in the chitin synthase gene (e.g., CHS2, CHS3) should exhibit altered susceptibility to the drug. For example, a mutant with compromised cell wall integrity due to a defect in another pathway (like glucan synthesis) may become hypersensitive to chitin synthase inhibitors.[14] Conversely, generating spontaneous resistant mutants and identifying mutations in the target gene provides strong evidence for the mechanism of action.[15]

Procedure (Example using a Hypersensitivity Assay):

  • Strain Selection: Use a wild-type fungal strain (e.g., Saccharomyces cerevisiae or Candida albicans) and a mutant strain with a known defect in a parallel cell wall pathway, such as a β-1,3-glucan synthase mutant (e.g., fks1Δ).[14]

  • Antifungal Susceptibility Testing (MIC Determination):

    • Prepare a series of dilutions of this compound D in a suitable liquid growth medium in a 96-well plate.

    • Inoculate the wells with a standardized suspension of the wild-type and mutant fungal cells.

    • Incubate the plates at an appropriate growth temperature.

  • Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) for each strain. The MIC is the lowest drug concentration that prevents visible growth. A significantly lower MIC for the mutant strain compared to the wild-type strain indicates a synergistic effect and suggests that the compound targets the chitin synthesis pathway, which becomes essential for survival when the glucan synthesis pathway is compromised.[14]

Visualizing Workflows and Pathways

Experimental Workflow for Target Validation

The following diagram illustrates a streamlined workflow for validating the specificity of an antifungal compound like this compound.

G cluster_0 In Vitro Validation cluster_1 In Vivo / Genetic Validation a Isolate Chitin Synthase from Fungal Source b Perform Enzyme Kinetic Assay with this compound a->b c Determine IC50 and Ki values b->c d Confirm Competitive Inhibition c->d confirm Confirmation of Target Specificity d->confirm e Select Wild-Type and Hypersensitive Mutant Strains f Determine Minimum Inhibitory Concentration (MIC) e->f f->confirm g Generate and Sequence Resistant Mutants h Identify Mutations in Chitin Synthase Gene g->h h->confirm start Hypothesis: This compound Targets Chitin Synthase start->a start->e

Caption: Workflow for validating this compound's target specificity.

Mechanism of Chitin Synthesis Inhibition

This diagram shows the chitin biosynthesis pathway and the mode of action for competitive inhibitors.

G cluster_pathway Chitin Biosynthesis Pathway cluster_inhibitors Competitive Inhibition UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) Enzyme Chitin Synthetase (Enzyme) UDP_GlcNAc->Enzyme Binds to Active Site Chitin Chitin Polymer (Fungal Cell Wall) Enzyme->Chitin Catalyzes Polymerization This compound This compound This compound->Enzyme Blocks Active Site Nikkomycin Nikkomycin Z Nikkomycin->Enzyme Blocks Active Site

Caption: Inhibition of chitin synthesis by this compound and Nikkomycin.

References

Polyoxin's Efficacy on Chitin Synthase: A Comparative Analysis Between Insects and Crustaceans

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available research indicates a significant divergence in the cross-reactivity of Polyoxin, a potent antifungal agent, with chitin synthases of insects and crustaceans. This comparison guide, tailored for researchers, scientists, and drug development professionals, consolidates experimental data to highlight these differences, offering insights for the development of targeted pest control strategies.

Polyoxins, particularly this compound D, are well-established competitive inhibitors of chitin synthase in fungi, acting as structural analogs of the enzyme's substrate, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc).[1] This mode of action disrupts the synthesis of chitin, a vital component of the fungal cell wall and the exoskeletons of arthropods.[2][3][4][5] While the this compound complex has demonstrated both fungicidal and insecticidal properties, the specific activity of this compound D against insects is notably lower.[6]

Comparative Efficacy of this compound D on Arthropod Chitin Synthase

Experimental data reveals a spectrum of sensitivity to this compound D among different arthropod species. While some insects exhibit susceptibility, evidence suggests that crustaceans may be largely resistant to its inhibitory effects.

Target OrganismPhylum/ClassChitin Synthase Inhibition DataReference
Tribolium castaneum (Red Flour Beetle)InsectaPotent Inhibitor; I₅₀ = 0.02 µM[7]
Trichoplusia ni (Cabbage Looper)InsectaPotent Inhibitor; I₅₀ = 0.06 µM[7]
Anopheles gambiae (African Malaria Mosquito)InsectaNo in vitro inhibition observed[8]
Artemia salina (Brine Shrimp)CrustaceaNot inhibited by this compound D[9]

Experimental Protocols

The following are generalized methodologies for the in vitro assessment of chitin synthase activity and its inhibition in insects and crustaceans, based on established research.

Preparation of Crude Enzyme Extract
  • Insect Integument/Larvae:

    • Dissect the integument from late-instar larvae or use whole early-instar larvae.

    • Homogenize the tissue in a cold buffer (e.g., 100 mM Tris-HCl, pH 7.5) containing protease inhibitors.

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove large debris.

    • The resulting supernatant serves as the crude enzyme extract.

  • Crustacean Larvae/Tissues:

    • Collect larval stages (e.g., nauplii of Artemia salina) or dissect tissues with high chitin synthesis activity (e.g., epidermis).

    • Homogenize the sample in a suitable buffer (e.g., 50 mM HEPES, pH 7.2, containing 10 mM MgCl₂, 1 mM EDTA, and 1 mM DTT).

    • Centrifuge the homogenate at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction containing chitin synthase.

    • Resuspend the pellet in a minimal volume of the homogenization buffer.

Chitin Synthase Activity Assay
  • Reaction Mixture: Prepare a reaction cocktail containing the crude enzyme extract, a buffer system, a divalent cation (typically Mg²⁺), and the substrate, radiolabeled UDP-N-acetylglucosamine ([¹⁴C]UDP-GlcNAc).

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 25-30°C) for a defined period (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding an excess of a denaturing agent, such as 10% trichloroacetic acid (TCA).

  • Quantification:

    • Filter the reaction mixture through a glass fiber filter to capture the insoluble radiolabeled chitin.

    • Wash the filter extensively to remove any unincorporated [¹⁴C]UDP-GlcNAc.

    • Measure the radioactivity retained on the filter using a scintillation counter.

    • Enzyme activity is expressed as the amount of N-acetylglucosamine incorporated into chitin per unit of time per milligram of protein.

Inhibition Assay
  • Procedure: The inhibition assay follows the same procedure as the activity assay with the addition of varying concentrations of the inhibitor (e.g., this compound D) to the reaction mixture.

  • Data Analysis:

    • Determine the enzyme activity at each inhibitor concentration.

    • Calculate the percentage of inhibition relative to a control reaction without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the half-maximal inhibitory concentration (IC₅₀).

    • To determine the inhibition constant (Ki) for competitive inhibitors, perform the assay with varying substrate concentrations at a fixed inhibitor concentration and analyze the data using a Lineweaver-Burk plot.

Visualizing the Pathways and Processes

To further elucidate the mechanisms discussed, the following diagrams illustrate the chitin biosynthesis pathway, the experimental workflow for a chitin synthase inhibition assay, and the logical relationship of competitive inhibition by this compound D.

Chitin_Biosynthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_extracellular Extracellular Space / Cuticle Trehalose Trehalose Glucose Glucose Trehalose->Glucose Trehalase G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P G6P Isomerase GlcN6P Glucosamine-6-Phosphate F6P->GlcN6P GFAT GlcNAc6P N-Acetylglucosamine-6-Phosphate GlcN6P->GlcNAc6P GNPDA GlcNAc1P N-Acetylglucosamine-1-Phosphate GlcNAc6P->GlcNAc1P PAGM UDPGlcNAc UDP-N-Acetylglucosamine GlcNAc1P->UDPGlcNAc UAP CHS Chitin Synthase (CHS) UDPGlcNAc->CHS Chitin Chitin Polymer (β-1,4-linked GlcNAc) CHS->Chitin Polymerization

Caption: The conserved chitin biosynthesis pathway in insects and crustaceans.

Chitin_Synthase_Inhibition_Workflow start Start: Prepare Crude Enzyme Extract prepare_rxn Prepare Reaction Mix: Buffer, Mg²⁺, Enzyme start->prepare_rxn add_inhibitor Add Varying Concentrations of this compound D prepare_rxn->add_inhibitor add_substrate Initiate Reaction: Add [¹⁴C]UDP-GlcNAc add_inhibitor->add_substrate incubate Incubate at Optimal Temperature add_substrate->incubate terminate Terminate Reaction (e.g., with TCA) incubate->terminate filter Filter to Capture Insoluble Chitin terminate->filter wash Wash Filter to Remove Unbound Substrate filter->wash quantify Quantify Radioactivity (Scintillation Counting) wash->quantify analyze Analyze Data: Calculate % Inhibition and IC₅₀/Ki quantify->analyze end End analyze->end Competitive_Inhibition CHS Chitin Synthase (Active Site) Product Chitin Synthesis CHS->Product Leads to No_Product Inhibition of Chitin Synthesis CHS:s->No_Product:n Substrate UDP-GlcNAc (Substrate) Substrate->CHS Binds to Active Site This compound This compound D (Inhibitor) This compound->CHS Competitively Binds to Active Site This compound->No_Product Leads to

References

A Comparative Analysis of the Fungicidal Efficacy of Polyoxin D and Flusilazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Polyoxin D, a bio-fungicide, and Flusilazole, a conventional synthetic fungicide. This document synthesizes available experimental data to offer an objective performance analysis of these two compounds against key plant pathogens.

Executive Summary

This compound D and Flusilazole are effective fungicides that operate through distinct mechanisms of action. This compound D disrupts the fungal cell wall synthesis by inhibiting chitin synthase, offering a unique mode of action with a favorable environmental profile.[1][2] Flusilazole, a triazole fungicide, inhibits the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[3] Experimental data, particularly in the control of powdery mildew on grapes, suggests that this compound D can offer superior or comparable efficacy to Flusilazole. However, the relative performance of these fungicides can vary depending on the target pathogen, crop, and environmental conditions.

Mechanism of Action

This compound D: Inhibition of Chitin Synthase

This compound D's primary mode of action is the competitive inhibition of chitin synthase, a crucial enzyme in the biosynthesis of chitin, an essential structural component of fungal cell walls.[2] By mimicking the substrate UDP-N-acetylglucosamine, this compound D binds to the active site of chitin synthase, thereby halting the polymerization of the chitin chain. This disruption of cell wall formation leads to osmotic instability and ultimately, fungal cell death.[2] This targeted action makes it highly specific to fungi and contributes to its low toxicity in non-target organisms.[2]

cluster_0 Fungal Cell UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Binds to Chitin Chitin (Cell Wall Component) Chitin_Synthase->Chitin Synthesizes Polyoxin_D This compound D Polyoxin_D->Chitin_Synthase Competitively Inhibits

Diagram 1: this compound D's Mechanism of Action
Flusilazole: Inhibition of Sterol Biosynthesis

Flusilazole belongs to the triazole class of fungicides and acts as a demethylation inhibitor (DMI).[4] Its mechanism involves the inhibition of the enzyme sterol 14α-demethylase, which is essential for the biosynthesis of ergosterol.[5] Ergosterol is a vital component of the fungal cell membrane, regulating its fluidity and integrity. By disrupting ergosterol production, Flusilazole compromises the fungal cell membrane's structure and function, leading to the inhibition of fungal growth and proliferation.[5]

cluster_1 Fungal Cell Lanosterol Lanosterol Sterol_14a_demethylase Sterol 14α-demethylase (Enzyme) Lanosterol->Sterol_14a_demethylase Substrate for Ergosterol Ergosterol (Cell Membrane Component) Sterol_14a_demethylase->Ergosterol Synthesizes Flusilazole Flusilazole Flusilazole->Sterol_14a_demethylase Inhibits cluster_2 Fungicide Efficacy Field Trial Workflow A Site Selection & Trial Design (Randomized Block) B Crop Planting & Establishment A->B C Inoculation (Natural or Artificial) B->C D Fungicide Application (Defined Rates & Timings) C->D E Disease Assessment (Incidence & Severity) D->E F Data Collection (e.g., PDI, PDC, Yield) E->F G Statistical Analysis F->G

References

Polyoxin D: A Comparative Guide to its Differential Inhibition of Chitin Synthase Isozymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Polyoxin D's inhibitory effects on various chitin synthase (CHS) isozymes, crucial enzymes in fungal cell wall biosynthesis. Understanding the differential inhibition of these isozymes is paramount for the development of targeted and effective antifungal agents. This document presents supporting experimental data, detailed methodologies for key experiments, and visual diagrams to elucidate the underlying mechanisms and workflows.

Quantitative Comparison of this compound D Inhibition

This compound D, a peptidyl nucleoside antibiotic, functions as a potent competitive inhibitor of chitin synthase by mimicking the natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc).[1][2] Its efficacy, however, varies significantly among different chitin synthase isozymes and fungal species. The following table summarizes the inhibitor constant (Ki) values of this compound D against various chitin synthases, providing a clear comparison of its binding affinity. A lower Ki value indicates a stronger binding affinity and more potent inhibition.

Target Enzyme/OrganismInhibitorKi Value (µM)
Saccharomyces cerevisiae Chs1This compound D0.5[3]
Saccharomyces cerevisiae Chs2This compound D1.0[3]
Candida albicans Chs2This compound D3.2 ± 1.4[3][4]
Mucor rouxii CHSThis compound D0.6[3][5]

Key Observation: In Saccharomyces cerevisiae, chitin synthetase 2 (Chs2), the enzyme essential for primary septum formation, is more resistant to this compound D than the repair enzyme, Chs1.[6][7] This differential inhibition highlights the subtle but critical differences in the active sites of the two isozymes.[6][7]

Mechanism of Action and Signaling Pathway

This compound D's primary mechanism of action is the competitive inhibition of chitin synthase.[2][6] Its structural similarity to UDP-GlcNAc allows it to bind to the active site of the enzyme, thereby blocking the substrate from binding and preventing the polymerization of N-acetylglucosamine into chitin chains.[2] This disruption of chitin synthesis weakens the fungal cell wall, leading to osmotic instability and cell lysis.[2][8]

Competitive Inhibition of Chitin Synthase by this compound D cluster_0 Normal Chitin Synthesis cluster_1 Inhibition by this compound D UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Binds to active site Chitin Chitin Polymer Chitin_Synthase->Chitin Catalyzes polymerization Polyoxin_D This compound D (Inhibitor) Chitin_Synthase_Inhibited Chitin Synthase (Enzyme) Polyoxin_D->Chitin_Synthase_Inhibited Competes for active site No_Chitin Chitin Synthesis Blocked Chitin_Synthase_Inhibited->No_Chitin Prevents catalysis Workflow for WGA-Based Chitin Synthase Inhibition Assay Start Start: Prepare Reagents Coat_Plate Coat 96-well plate with WGA Start->Coat_Plate Add_Components Add enzyme, buffer, & varying [this compound D] Coat_Plate->Add_Components Initiate_Reaction Add UDP-GlcNAc (substrate) Add_Components->Initiate_Reaction Incubate Incubate to allow chitin synthesis Initiate_Reaction->Incubate Wash_1 Wash to remove unbound reagents Incubate->Wash_1 Add_WGA_HRP Add WGA-HRP conjugate Wash_1->Add_WGA_HRP Incubate_2 Incubate for binding Add_WGA_HRP->Incubate_2 Wash_2 Wash to remove unbound WGA-HRP Incubate_2->Wash_2 Add_Substrate Add HRP substrate (e.g., TMB) Wash_2->Add_Substrate Measure_Absorbance Measure absorbance with plate reader Add_Substrate->Measure_Absorbance Analyze_Data Calculate % inhibition, IC50, and Ki Measure_Absorbance->Analyze_Data End End Analyze_Data->End

References

A Comparative Guide to the In Vitro and In Vivo Antifungal Activity of Polyoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo antifungal activity of Polyoxin, a naturally occurring peptidyl nucleoside antibiotic. The performance of this compound is evaluated against its structural analog, Nikkomycin Z, another potent inhibitor of chitin synthesis. This document summarizes key experimental data, details relevant testing methodologies, and presents signaling pathways and experimental workflows to facilitate a thorough understanding of their antifungal properties.

Executive Summary

This compound exhibits significant in vitro activity against a range of fungi by competitively inhibiting chitin synthase, a crucial enzyme for cell wall synthesis. Its efficacy in vivo is well-documented in agricultural applications for controlling various plant pathogenic fungi. However, its therapeutic use in animal models and humans has been limited due to factors such as poor cellular uptake and rapid metabolic degradation, leading to attenuated in vivo activity. In contrast, Nikkomycin Z, which shares a similar mechanism of action, has demonstrated promising in vivo efficacy in several murine models of systemic fungal infections and is under clinical investigation. This guide presents a detailed comparison of these two antifungal agents to inform further research and development efforts.

Data Presentation

In Vitro Antifungal Susceptibility

The in vitro activity of this compound D and Nikkomycin Z is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible fungal growth. The following tables summarize the available MIC data for this compound D and Nikkomycin Z against various fungal pathogens.

Table 1: In Vitro Activity of this compound D Against Various Fungi

Fungal SpeciesMIC Range (µg/mL)Reference
Candida albicansHigh (millimolar concentrations)[1][2]
Cryptococcus neoformansHigh (millimolar concentrations)[1][2]
Rhizoctonia solani≤ 1.562 ppm[1]
Botrytis cinerea0.59 - 5.8 ppm (EC50)[1]
Alternaria mali> 0.5 ppm (causes swelling)[1]
Aspergillus parasiticus110 µmol L-1 (IC50 for aflatoxin inhibition)[3]
Fusarium fujikuroi42 µmol L-1 (IC50 for fumonisin inhibition)[3]

Table 2: In Vitro Activity of Nikkomycin Z Against Various Fungi

Fungal SpeciesMIC Range (µg/mL)Reference
Candida albicans0.5 - 32[4]
Candida parapsilosisAdditive/synergistic with azoles[4]
Cryptococcus neoformansAdditive/synergistic with azoles[4]
Coccidioides immitis0.125 (spherule-endospore phase)[4]
Aspergillus fumigatusSynergistic with itraconazole[4]
Aspergillus flavusSynergistic with itraconazole[4]
Blastomyces dermatitidis0.78[5]
In Vivo Antifungal Efficacy

The in vivo efficacy of this compound D has been primarily evaluated in the context of plant disease control, while Nikkomycin Z has been more extensively studied in animal models of systemic fungal infections.

Table 3: In Vivo Efficacy of this compound D in Agricultural Applications

Plant DiseasePathogenApplication RateEfficacyReference
Cabbage head rot, Lettuce bottom rotRhizoctonia solani22.2-44.4 ppmEffective control[6]
Southern blight in onions and carrotsSclerotium rolfsii22.2-44.4 ppmEffective control[6]
Powdery mildew on cucumberPodosphaera xanthii50 ppm98.8% inhibition of conidial formation[1]

Table 4: In Vivo Efficacy of Nikkomycin Z in Murine Models

Fungal Infection ModelPathogenDosage RegimenOutcomeReference
Pulmonary CoccidioidomycosisCoccidioides immitis20 and 50 mg/kg BID (oral) for 10 days100% survival[5]
Systemic CandidiasisCandida albicansContinuous exposure in drinking water>50% survival, comparable to fluconazole[7]
HistoplasmosisHistoplasma capsulatum2.5 mg/kg twice dailyReduced fungal counts in spleen and liver[8]
BlastomycosisBlastomyces dermatitidis200, 400, or 1000 mg/kg/day (oral) for 10 days100% survival[5]

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution Method

The determination of Minimum Inhibitory Concentrations (MICs) for this compound and other antifungal agents is performed following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • For Yeasts (e.g., Candida spp., Cryptococcus spp.) - CLSI Document M27 : This standard provides a reference method for the broth dilution antifungal susceptibility testing of yeasts that cause invasive fungal infections.[9][10][11] The procedure involves preparing serial dilutions of the antifungal agent in a 96-well microtiter plate with RPMI 1640 medium.[9][10][11] Each well is then inoculated with a standardized suspension of the yeast.[9][10][11] The plates are incubated at 35°C, and MICs are determined visually or spectrophotometrically after 24 or 48 hours by identifying the lowest drug concentration that inhibits fungal growth.[9][10][11]

  • For Filamentous Fungi (e.g., Aspergillus spp., Fusarium spp.) - CLSI Document M38 : This document outlines a similar broth microdilution method specifically for filamentous fungi.[12][13][14][15][16] Key modifications include the preparation of a standardized spore suspension and potentially longer incubation times (e.g., 48-72 hours) to allow for adequate growth of the control.[14][17] The MIC endpoint is defined as the lowest concentration of the antifungal agent that shows a prominent decrease in turbidity compared to the drug-free control.[14][17]

In Vivo Efficacy Testing: Murine Model of Systemic Candidiasis

Animal models are crucial for evaluating the in vivo efficacy of antifungal agents. A commonly used model is the murine model of systemic candidiasis.

  • Animal Model : Immunocompetent or immunosuppressed mice (e.g., BALB/c or C57BL/6 strains) are typically used.[18][19][20] Immunosuppression, if required, can be induced with agents like cyclophosphamide.[18]

  • Infection : Mice are infected intravenously via the lateral tail vein with a standardized inoculum of a virulent strain of Candida albicans (e.g., SC5314).[18][20] The inoculum size is adjusted to cause a systemic infection that is lethal within a specific timeframe in untreated control animals.[18][20]

  • Drug Administration : Treatment with the antifungal agent (e.g., this compound or a comparator drug) is typically initiated a few hours after infection.[18] The drug can be administered through various routes, such as oral gavage, intraperitoneal injection, or subcutaneous injection, at different dose levels and frequencies.[7][18]

  • Efficacy Endpoints : The primary endpoints for efficacy are survival and reduction in fungal burden in target organs (e.g., kidneys, brain, spleen).[20][21] Survival is monitored daily over a period of 14 to 21 days.[21] Fungal burden is determined by euthanizing a subset of animals at specific time points, homogenizing the target organs, and plating serial dilutions to enumerate colony-forming units (CFU) per gram of tissue.[20][21]

Mandatory Visualization

Signaling Pathway of Chitin Synthesis and its Inhibition

Mechanism of Action of this compound and Nikkomycin Z UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Binds to active site Chitin Chitin (Fungal Cell Wall Component) Chitin_Synthase->Chitin Catalyzes polymerization Polyoxin_Nikkomycin This compound / Nikkomycin Z (Competitive Inhibitors) Polyoxin_Nikkomycin->Chitin_Synthase Competitively binds to active site

Caption: Competitive inhibition of chitin synthase by this compound and Nikkomycin Z.

Experimental Workflow for In Vitro Antifungal Susceptibility Testing

Broth Microdilution Antifungal Susceptibility Testing Workflow start Start prep_drug Prepare serial dilutions of antifungal agent start->prep_drug prep_inoculum Prepare standardized fungal inoculum start->prep_inoculum inoculate Inoculate microtiter plate wells prep_drug->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 24-72 hours inoculate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end Murine Model of Systemic Candidiasis Workflow start Start infect Intravenous infection of mice with Candida albicans start->infect treat Administer antifungal agent or vehicle control infect->treat monitor_survival Monitor survival daily treat->monitor_survival assess_burden Assess fungal burden in target organs (CFU/gram) treat->assess_burden end End monitor_survival->end assess_burden->end

References

Unlocking Antifungal Synergies: A Comparative Guide to Polyoxin Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the relentless battle against invasive fungal infections, combination therapy has emerged as a crucial strategy to enhance efficacy, combat resistance, and minimize toxicity. Polyoxin, a potent inhibitor of chitin synthase, represents a compelling candidate for such synergistic pairings. This guide provides a comprehensive comparison of the potential synergistic effects of this compound with other major antifungal agents, supported by experimental data and detailed methodologies.

Due to the limited availability of direct studies on this compound D combinations, this guide utilizes data from studies on Nikkomycin Z, a structurally and functionally similar chitin synthase inhibitor, as a predictive model for this compound's synergistic potential.

Synergistic Effects of Chitin Synthase Inhibitors with Common Antifungal Agents

The following tables summarize the in vitro synergistic interactions of the chitin synthase inhibitor Nikkomycin Z with azoles, echinocandins, and polyenes against various fungal pathogens. The Fractional Inhibitory Concentration Index (FICI) is a key metric used to quantify synergy, with a value of ≤ 0.5 typically indicating a synergistic relationship.

Table 1: Synergistic Effects with Azoles (Fluconazole & Itraconazole)
Fungal SpeciesAzole AgentFICI ValueInterpretation
Candida albicansFluconazoleAdditive to SynergisticEnhanced antifungal activity[1]
Candida albicansItraconazoleAdditive to SynergisticEnhanced antifungal activity[1]
Candida parapsilosisFluconazoleAdditive to SynergisticEnhanced antifungal activity[1]
Candida parapsilosisItraconazoleAdditive to SynergisticEnhanced antifungal activity[1]
Cryptococcus neoformansFluconazoleAdditive to SynergisticEnhanced antifungal activity[1]
Cryptococcus neoformansItraconazoleAdditive to SynergisticEnhanced antifungal activity[1]
Aspergillus fumigatusItraconazoleMarked SynergySignificant potentiation of antifungal effect[1][2]
Aspergillus flavusItraconazoleMarked SynergySignificant potentiation of antifungal effect[1][2]
Sporothrix schenckiiItraconazoleStrong Synergy (FICI: 0.09-0.37)Potent combined antifungal action[2]
Sporothrix brasiliensisItraconazoleStrong SynergyPotent combined antifungal action[2]
Table 2: Synergistic Effects with Echinocandins (Caspofungin & Micafungin)
Fungal SpeciesEchinocandin AgentFICI ValueInterpretation
Candida albicans (Biofilms)CaspofunginSynergySignificant reduction in biofilm viability[3][4]
Candida albicans (Biofilms)MicafunginSynergySignificant reduction in biofilm viability[3][4]
Candida parapsilosis (Biofilms)CaspofunginIndifferent (FICI: 0.502-1)Minimal to no synergistic interaction[3][4]
Candida parapsilosis (Biofilms)MicafunginSynergyEnhanced antibiofilm activity[3][4]
Aspergillus fumigatusCaspofunginSynergy (FICI: 0.15)Potentiation of antifungal activity[2]
Aspergillus fumigatusMicafunginSynergyEnhanced antifungal effect[2]
Table 3: Interaction with Polyenes (Amphotericin B)
Fungal SpeciesPolyene AgentFICI ValueInterpretation
Candida albicansAmphotericin BNo InteractionNo significant synergistic or antagonistic effect[5]
Aspergillus fumigatusAmphotericin BNo Interaction / AntagonismNo beneficial combination effect observed[6]

Mechanisms of Synergistic Action

The synergistic interactions observed are rooted in the distinct mechanisms of action of the combined antifungal agents. This compound and Nikkomycin Z inhibit the synthesis of chitin, a crucial component of the fungal cell wall.[7] This disruption of cell wall integrity can potentiate the effects of other antifungals that target different cellular components.

  • With Azoles: Azoles inhibit the synthesis of ergosterol, a key component of the fungal cell membrane. The simultaneous disruption of both the cell wall (by this compound) and the cell membrane (by azoles) leads to increased cellular stress and death.

  • With Echinocandins: Echinocandins inhibit the synthesis of β-(1,3)-glucan, another essential polysaccharide in the fungal cell wall. The dual blockade of two major cell wall components creates a significant structural weakness, leading to cell lysis.[8]

  • With Iminoctadine tetraacetate: One study has shown that iminoctadine tetraacetate exhibits synergistic effects with this compound B by increasing its intracellular uptake in resistant fungal strains.[9]

Experimental Protocols

Checkerboard Broth Microdilution Assay

This assay is a standard method for determining the in vitro synergistic activity of two antimicrobial agents.

Materials:

  • 96-well microtiter plates

  • Fungal isolates

  • RPMI 1640 medium (buffered with MOPS)

  • This compound D (or Nikkomycin Z) stock solution

  • Second antifungal agent (e.g., fluconazole, caspofungin, amphotericin B) stock solution

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Antifungal Solutions: Prepare serial twofold dilutions of each antifungal agent in RPMI 1640 medium.

  • Plate Setup:

    • Along the x-axis of the microtiter plate, add decreasing concentrations of this compound D.

    • Along the y-axis, add decreasing concentrations of the second antifungal agent.

    • This creates a matrix of wells with various combinations of the two drugs.

    • Include wells with each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs).

    • Include a drug-free well as a growth control.

  • Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., 0.5 McFarland standard) and dilute it in RPMI 1640 to the desired final concentration.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35-37°C for 24-48 hours.

  • Reading Results: Determine the MIC of each drug alone and in combination by visual inspection of turbidity or by measuring absorbance using a microplate reader.

  • FICI Calculation: Calculate the FICI using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Time-Kill Assay

This assay provides a dynamic assessment of the antifungal activity of drug combinations over time.

Materials:

  • Fungal isolates

  • Culture tubes or flasks

  • RPMI 1640 medium

  • This compound D (or Nikkomycin Z)

  • Second antifungal agent

  • Sabouraud Dextrose Agar (SDA) plates

  • Incubator shaker

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal suspension in RPMI 1640 medium.

  • Test Conditions: Prepare culture tubes with:

    • Drug-free control

    • This compound D alone (at a specific concentration, e.g., MIC)

    • Second antifungal agent alone (at a specific concentration)

    • Combination of this compound D and the second antifungal agent

  • Incubation and Sampling: Incubate the tubes at 35-37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove aliquots from each tube.

  • Viable Cell Count: Perform serial dilutions of the aliquots and plate them on SDA plates.

  • Incubation: Incubate the plates at 35-37°C for 24-48 hours.

  • Colony Counting: Count the number of colony-forming units (CFU) on each plate to determine the viable fungal concentration at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2 log10 decrease in CFU/mL by the combination compared to the most active single agent.

Visualizing the Pathways

The following diagrams illustrate the key fungal signaling pathways involved in cell wall synthesis and the mechanism of action of the discussed antifungal agents.

Polyoxin_Mechanism_of_Action UDP_GlcNAc UDP-N-acetylglucosamine ChitinSynthase Chitin Synthase UDP_GlcNAc->ChitinSynthase Substrate Chitin Chitin ChitinSynthase->Chitin Catalyzes synthesis This compound This compound This compound->ChitinSynthase Competitive Inhibition

Caption: Mechanism of action of this compound.

Antifungal_Combination_Synergy cluster_this compound This compound cluster_azole Azoles cluster_echinocandin Echinocandins This compound Inhibits Chitin Synthase CellWall_Chitin Disrupted Chitin Synthesis This compound->CellWall_Chitin Synergy Synergistic Cell Death CellWall_Chitin->Synergy Azole Inhibits Ergosterol Synthesis CellMembrane Compromised Cell Membrane Azole->CellMembrane CellMembrane->Synergy Echinocandin Inhibits Glucan Synthesis CellWall_Glucan Disrupted Glucan Synthesis Echinocandin->CellWall_Glucan CellWall_Glucan->Synergy

Caption: Synergistic mechanisms of this compound with other antifungals.

Fungal_Cell_Wall_Stress_Response CellWallStress Cell Wall Stress (e.g., Antifungal Drugs) PKC_pathway PKC Pathway CellWallStress->PKC_pathway HOG_pathway HOG Pathway CellWallStress->HOG_pathway Calcineurin_pathway Ca2+/Calcineurin Pathway CellWallStress->Calcineurin_pathway ChitinSynthase_exp Increased Chitin Synthase Expression PKC_pathway->ChitinSynthase_exp HOG_pathway->ChitinSynthase_exp Calcineurin_pathway->ChitinSynthase_exp CompensatoryChitin Compensatory Chitin Synthesis ChitinSynthase_exp->CompensatoryChitin

Caption: Fungal cell wall stress response pathways.

Conclusion

The available evidence, primarily from studies on the analogous compound Nikkomycin Z, strongly suggests that this compound holds significant promise for synergistic combination therapy against a range of fungal pathogens. The combination of this compound with azoles and echinocandins appears particularly effective, likely due to the multi-target assault on the fungal cell wall and membrane. Further in vitro and in vivo studies are warranted to fully elucidate the synergistic potential of this compound D and to translate these promising findings into novel therapeutic strategies for combating invasive fungal infections.

References

Polyoxin D: A Potent Alternative Against Fungicide-Resistant Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Efficacy of Polyoxin D

The emergence of fungicide-resistant fungal strains poses a significant threat to agriculture and human health. As conventional fungicides lose their effectiveness, the need for alternative antifungal agents with novel modes of action is paramount. This guide provides an objective comparison of the performance of this compound D, a chitin synthase inhibitor, against fungicide-resistant fungal strains, supported by experimental data.

Executive Summary

This compound D demonstrates significant efficacy against fungal strains, including those that have developed resistance to other classes of fungicides. Its unique mode of action, the competitive inhibition of chitin synthase, a crucial enzyme for fungal cell wall synthesis, makes it a valuable tool in resistance management strategies.[1][2] This guide presents quantitative data on the efficacy of this compound D against sensitive and reduced-sensitivity strains of Botrytis cinerea, a notorious plant pathogen with a high risk of developing fungicide resistance. Furthermore, it details the experimental protocols for assessing antifungal efficacy and illustrates the key signaling pathways involved in both the action of this compound D and common fungicide resistance mechanisms.

Comparative Efficacy of this compound D

This compound D's distinct mechanism of action provides a clear advantage against fungal strains resistant to fungicides that target different cellular processes. While direct comparative studies on well-characterized resistant strains are limited, the available data on Botrytis cinerea isolates with reduced sensitivity to this compound D highlight its potential.

Quantitative Data on this compound D Efficacy against Botrytis cinerea

The following table summarizes the 50% effective concentration (EC50) values of this compound D against Botrytis cinerea isolates with varying sensitivities. The data is extracted from a study by Dowling et al. (2016), which characterized isolates from various strawberry farms.[3][4][5][6]

Fungal Strain CategoryIsolateEC50 (µg/mL) of this compound D
Sensitive (S) 10-1-150.59
13-8-152.72
28-9-152.27
Reduced-Sensitivity (RS) 34-4-154.6
Z32 L5.8
Z20M5.1

Data sourced from Dowling et al. (2016).[3][4][5][6]

The data clearly indicates that while some isolates exhibit reduced sensitivity, this compound D remains effective at concentrations that are practically achievable. The EC50 values for reduced-sensitivity isolates are only moderately higher than those for sensitive isolates, suggesting that complete resistance had not developed in these populations.[3][4][5][6]

Mechanism of Action of this compound D

This compound D's fungicidal activity stems from its structural similarity to UDP-N-acetylglucosamine (UDP-GlcNAc), the substrate for the enzyme chitin synthase.[1][2] By competitively inhibiting this enzyme, this compound D effectively blocks the synthesis of chitin, an essential polysaccharide component of the fungal cell wall.[1][2] This disruption of cell wall integrity leads to osmotic instability and ultimately, fungal cell death.

PolyoxinD_Mechanism cluster_fungal_cell Fungal Cell UDP_GlcNAc UDP-N-acetylglucosamine (Chitin Precursor) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Binds to Chitin Chitin (Cell Wall Component) Chitin_Synthase->Chitin Synthesizes Polyoxin_D This compound D Polyoxin_D->Chitin_Synthase Competitively Inhibits

Mechanism of Action of this compound D

Fungicide Resistance Mechanisms in Fungi

Fungal populations can develop resistance to conventional fungicides through several mechanisms. Understanding these pathways is crucial for appreciating the value of alternative fungicides like this compound D. The primary mechanisms include:

  • Target Site Modification: Mutations in the gene encoding the target protein can reduce the binding affinity of the fungicide, rendering it less effective. A classic example is the E198A mutation in the β-tubulin gene of Botrytis cinerea, which confers resistance to benzimidazole fungicides.[7][8][9][10][11]

  • Overexpression of Efflux Pumps: Fungi can increase the expression of membrane transporters, such as ATP-binding cassette (ABC) transporters, which actively pump the fungicide out of the cell, preventing it from reaching its target.[12]

  • Target Overexpression: An increase in the production of the target enzyme can titrate out the fungicide, requiring higher concentrations for effective inhibition.

  • Metabolic Degradation: Fungi may evolve enzymatic pathways that metabolize and detoxify the fungicide.

Fungicide_Resistance_Mechanisms cluster_fungal_cell Fungal Cell cluster_resistance Resistance Mechanisms Fungicide_In Fungicide (Extracellular) Fungicide_Cell Fungicide (Intracellular) Fungicide_In->Fungicide_Cell Enters Cell Target_Protein Target Protein Fungicide_Cell->Target_Protein Binds to Efflux_Pump Efflux Pump (e.g., ABC Transporter) Fungicide_Cell->Efflux_Pump Metabolism Metabolic Degradation Fungicide_Cell->Metabolism Fungicide_Out Fungicide (Extracellular) Efflux_Pump->Fungicide_Out Pumps out Inactive_Metabolite Inactive Metabolite Metabolism->Inactive_Metabolite Target_Mutation Target Site Mutation Target_Mutation->Target_Protein Alters Efflux_Overexpression Efflux Pump Overexpression Efflux_Overexpression->Efflux_Pump Increases Metabolic_Upregulation Metabolic Pathway Upregulation Metabolic_Upregulation->Metabolism Enhances

Common Fungicide Resistance Mechanisms

Experimental Protocols

Accurate and reproducible assessment of fungicide efficacy is critical for research and development. The following section details a standard protocol for determining the EC50 value of an antifungal agent against a filamentous fungus like Botrytis cinerea.

In Vitro Antifungal Susceptibility Testing: Mycelial Growth Inhibition Assay

This protocol is adapted from established methods for determining the effective concentration of a fungicide that inhibits 50% of mycelial growth (EC50).

1. Fungal Isolates and Culture Preparation:

  • Obtain and maintain pure cultures of the fungal isolates to be tested on a suitable medium, such as Potato Dextrose Agar (PDA).

  • Incubate the cultures at 20-25°C for 7-14 days to allow for sufficient mycelial growth and sporulation.

2. Fungicide Stock Solution Preparation:

  • Prepare a high-concentration stock solution of this compound D (and other comparator fungicides) in a suitable solvent (e.g., sterile distilled water or dimethyl sulfoxide - DMSO).

  • Perform serial dilutions of the stock solution to create a range of working concentrations.

3. Agar Plate Preparation:

  • Prepare the desired agar medium (e.g., PDA) and autoclave.

  • Allow the medium to cool to approximately 50-55°C.

  • Add the appropriate volume of each fungicide working solution to individual flasks of molten agar to achieve the desired final concentrations. Also, prepare control plates with the solvent alone.

  • Pour the amended agar into sterile Petri dishes and allow them to solidify.

4. Inoculation:

  • From the edge of an actively growing fungal culture, take a mycelial plug of a standardized diameter (e.g., 5 mm) using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control agar plate.

5. Incubation:

  • Incubate the inoculated plates at 20-25°C in the dark.

6. Data Collection and Analysis:

  • After a defined incubation period (e.g., 3-5 days), measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculate the average colony diameter for each fungicide concentration and the control.

  • Determine the percentage of mycelial growth inhibition for each concentration using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] * 100

      • Where dc is the average diameter of the colony on the control plate and dt is the average diameter of the colony on the fungicide-treated plate.

  • Use probit analysis or a similar statistical method to regress the inhibition percentages against the logarithm of the fungicide concentrations to calculate the EC50 value.

Experimental_Workflow_EC50 cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Fungal_Culture 1. Fungal Culture (e.g., Botrytis cinerea on PDA) Inoculation 5. Inoculate Plates with Mycelial Plugs Fungal_Culture->Inoculation Fungicide_Stock 2. Fungicide Stock Solution Preparation Serial_Dilutions 3. Serial Dilutions Fungicide_Stock->Serial_Dilutions Amended_Plates 4. Prepare Fungicide- Amended Agar Plates Serial_Dilutions->Amended_Plates Amended_Plates->Inoculation Incubation 6. Incubate at 20-25°C Inoculation->Incubation Measure_Diameter 7. Measure Colony Diameters Incubation->Measure_Diameter Calculate_Inhibition 8. Calculate Percent Inhibition Measure_Diameter->Calculate_Inhibition EC50_Calculation 9. Calculate EC50 (e.g., Probit Analysis) Calculate_Inhibition->EC50_Calculation

Workflow for EC50 Determination

Conclusion

This compound D presents a compelling alternative for the management of fungal pathogens, particularly in the context of increasing resistance to conventional fungicides. Its unique mode of action, targeting the essential process of chitin synthesis, provides a critical tool for diversifying and strengthening antifungal strategies. The quantitative data, though limited to reduced-sensitivity strains, demonstrates its continued efficacy. The detailed experimental protocols provided in this guide will enable researchers to conduct robust and standardized evaluations of this compound D and other novel antifungal compounds against a range of sensitive and resistant fungal isolates. Further research focusing on direct comparative studies against well-characterized resistant strains will be invaluable in fully elucidating the potential of this compound D in combating the global challenge of fungicide resistance.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Polyoxin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. The proper disposal of chemical reagents, such as the fungicide Polyoxin, is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of both laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound and to use the appropriate personal protective equipment (PPE). This compound can cause skin, eye, and respiratory irritation.[1][2] Adherence to the following safety measures is mandatory.

Precaution CategorySpecific RequirementCitation
Personal Protective Equipment (PPE) Wear protective gloves, chemical safety goggles or a face shield, and a lab coat or other protective clothing. In case of dust formation, a dust-proof mask or a full-face respirator is recommended.[1][2][3][4]
Engineering Controls Use only in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][2][5]
Handling Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[1][2][3]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place, away from direct sunlight and incompatible materials.[2][3][5]

Step-by-Step Disposal Protocol

The recommended method for the disposal of unwanted this compound is incineration by a licensed waste disposal service.[1] This ensures complete destruction of the compound and minimizes environmental impact.

  • Consult Local Regulations : Before proceeding, always consult your institution's environmental health and safety (EHS) office and review all applicable local, state, and federal regulations regarding chemical waste disposal.[1][3]

  • Prepare for Disposal :

    • Ensure all required PPE is worn correctly.

    • Work in a designated and well-ventilated area.

  • Package Waste this compound :

    • For solid this compound, carefully transfer the material into a suitable, labeled, and sealable container. Avoid generating dust.[2][5]

    • For solutions containing this compound, do not mix with other waste streams unless explicitly permitted by your EHS office.

    • The primary recommendation for disposal is to dissolve or mix the material with a combustible solvent. This should be done with caution and in accordance with safety guidelines.[1]

  • Arrange for Professional Disposal :

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and incineration. The chemical incinerator should be equipped with an afterburner and an exhaust air system.[1]

  • Decontaminate and Dispose of Empty Containers :

    • Empty containers must be triple-rinsed with a suitable solvent (e.g., water).[6]

    • The rinsate should be collected and disposed of as chemical waste along with the this compound.

    • After triple-rinsing, puncture the container to prevent reuse and dispose of it in the regular trash or as directed by your local waste management authority.[6]

Spill Management

In the event of a spill, follow these procedures to mitigate exposure and contamination:

  • Evacuate and Ventilate : If the spill is large or in a poorly ventilated area, evacuate personnel and increase ventilation.

  • Contain the Spill : Prevent the spill from spreading and entering drains or waterways.[1][5]

  • Clean-Up :

    • For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container for disposal.[3][5]

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Decontaminate the Area : Thoroughly clean the spill area with soap and water.[1]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Polyoxin_Disposal_Workflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_container Container Management start Start: Unused this compound consult_reg Consult EHS & Local Regulations start->consult_reg Initiate Disposal wear_ppe Wear Appropriate PPE consult_reg->wear_ppe package_waste Package and Label Waste this compound wear_ppe->package_waste contact_disposal Contact Licensed Waste Disposal Service package_waste->contact_disposal triple_rinse Triple-Rinse Empty Container package_waste->triple_rinse Handle Empty Containers incineration High-Temperature Incineration with Afterburner contact_disposal->incineration end End: Safe Disposal incineration->end puncture_dispose Puncture and Dispose of Container triple_rinse->puncture_dispose puncture_dispose->end

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research practices are environmentally responsible and compliant with all relevant regulations.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Polyoxin

Author: BenchChem Technical Support Team. Date: December 2025

Essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. This guide provides procedural, step-by-step guidance for the safe handling, storage, and disposal of Polyoxin, ensuring the protection of laboratory personnel and the integrity of your research.

This compound is a fungicide that functions by inhibiting the synthesis of chitin, a crucial component of fungal cell walls.[1][2] While it has a low toxicity profile in mammals, adherence to proper safety protocols is paramount to minimize any potential risks.[3][4]

Quantitative Safety Data

Although no specific occupational exposure limits have been established for this compound, the following toxicological data provides insight into its low acute toxicity.[5][6][7]

MetricValueSpeciesNotes
Acute Oral LD50 (this compound B) >21,000 mg/kgRat
Acute Oral LD50 (this compound D) >15,000 mg/kgRat and Mouse
Acute Dermal LD50 (this compound B) >20,000 mg/kgRat
Acute Dermal LD50 (this compound D Zinc Salt) >2,000 mg/kgRatDemonstrates very low toxicity through dermal exposure.[4]
Acute Inhalation LC50 (this compound D Zinc Salt) >2.17 mg/LRatShows no significant inhalation toxicity.[4]
Fish LC50 (48h, Carp) >40 mg/lCarpFor both this compound B and D.[8]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile, butyl rubber, or PVC).[9] Avoid gloves with cotton lining.

  • Lab Coat/Gown: A long-sleeved lab coat or gown is essential. For tasks with a higher risk of splashes, consider a chemical-resistant apron.

  • Eye Protection: Wear chemical safety goggles or a face shield.[5][6]

  • Respiratory Protection: In situations where dust may be generated or when working in poorly ventilated areas, a dust mask or respirator is required.[5][10]

Operational Plan and Experimental Protocols

Adherence to the following procedures is critical for the safe handling of this compound.

Handling and Storage
  • Ventilation: Always handle this compound in a well-ventilated area.[5][6] For procedures that may generate dust, use a chemical fume hood or a Class II Biosafety Cabinet.

  • Avoid Inhalation and Contact: Prevent the inhalation of dust and avoid contact with skin and eyes.[6]

  • Hygiene: Wash hands thoroughly with soap and water after handling.[10] Do not eat, drink, or smoke in areas where this compound is handled or stored.[6]

  • Storage: Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated place, away from direct sunlight, food, and feed.[6][9][10]

Spill Cleanup Protocol

In the event of a spill, follow these steps to ensure safe and effective cleanup:

  • Evacuate and Secure: Evacuate non-essential personnel from the area and secure the location to prevent entry.

  • Assess the Spill: Determine the nature and extent of the spill.

  • Don PPE: Before cleaning, ensure you are wearing the appropriate PPE as outlined above.

  • Contain the Spill: For liquid spills, create a dike around the spill using absorbent materials like vermiculite or cat litter.[11] For dry spills, cover with a plastic sheet to prevent dust from becoming airborne.

  • Absorb and Collect:

    • Liquid Spills: Apply absorbent material, working from the outside in. Once absorbed, scoop the material into a labeled, sealable waste container.

    • Dry Spills: Carefully sweep or vacuum the spilled material and place it into a labeled, sealable waste container.[6] Avoid generating dust.

  • Decontaminate: Clean the spill area with a detergent and water solution.[9]

  • Dispose: Dispose of the waste and contaminated cleaning materials in accordance with local, state, and federal regulations.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Unused Product: Dispose of unused or unwanted this compound as hazardous waste according to institutional and regulatory guidelines. Do not dispose of it down the drain or in the regular trash.

  • Empty Containers: Triple rinse empty containers with water.[9] The rinsate should be collected and used in the next application or disposed of as hazardous waste. Puncture the container to prevent reuse and dispose of it in a sanitary landfill or by other approved procedures.[12]

Workflow for Handling and Disposal of Polyoxindot

Polyoxin_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal Assess_Risks Assess Risks and Review SDS Don_PPE Don Appropriate PPE Assess_Risks->Don_PPE Handle_in_Ventilated_Area Handle in Ventilated Area (e.g., Fume Hood) Don_PPE->Handle_in_Ventilated_Area Weigh_and_Prepare Weigh and Prepare Solution Handle_in_Ventilated_Area->Weigh_and_Prepare Perform_Experiment Perform Experiment Weigh_and_Prepare->Perform_Experiment Decontaminate_Work_Area Decontaminate Work Area Perform_Experiment->Decontaminate_Work_Area Dispose_Waste Dispose of Contaminated Waste (as per regulations) Perform_Experiment->Dispose_Waste Doff_PPE Doff PPE Correctly Decontaminate_Work_Area->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Triple_Rinse_Container Triple Rinse Empty Container Dispose_Waste->Triple_Rinse_Container Dispose_Container Dispose of Container Triple_Rinse_Container->Dispose_Container

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.